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  • Product: 6-Nitroquinolin-2(1H)-one
  • CAS: 64495-55-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 6-Nitroquinolin-2(1H)-one

This technical guide provides an in-depth analysis of 6-Nitroquinolin-2(1H)-one (CAS 64495-55-2) , a critical heterocyclic scaffold in medicinal chemistry. It is designed for researchers requiring actionable synthesis pr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-Nitroquinolin-2(1H)-one (CAS 64495-55-2) , a critical heterocyclic scaffold in medicinal chemistry. It is designed for researchers requiring actionable synthesis protocols, mechanistic insights, and structural characterization data.

Synthesis, Reactivity, and Application as a Pharmacophore Scaffold

Executive Summary

6-Nitroquinolin-2(1H)-one (also known as 6-nitrocarbostyril) is a functionalized quinolone derivative serving as a high-value intermediate in the synthesis of phosphodiesterase (PDE) inhibitors, cardiotonic agents, and antitumor drugs. Its structural rigidity, combined with the presence of a reducible nitro group and a tautomeric lactam motif, makes it a versatile "privileged structure" for fragment-based drug design.

This guide details the regioselective synthesis of the compound, its spectroscopic signature , and its downstream functionalization into bioactive amines.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
CAS Number 64495-55-2
IUPAC Name 6-Nitroquinolin-2(1H)-one
Synonyms 6-Nitrocarbostyril; 2-Hydroxy-6-nitroquinoline
Molecular Formula

Molecular Weight 190.16 g/mol
Appearance Yellow to brownish-yellow crystalline powder
Melting Point 280–284 °C (Decomposes)
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in

pKa (Predicted) ~10.35 (Amide NH acidity)

Synthesis: Regioselective Nitration Protocol

The most robust route to CAS 64495-55-2 is the electrophilic aromatic substitution (nitration) of the parent carbostyril (quinolin-2(1H)-one). The presence of the amide nitrogen lone pair activates the homocyclic ring, while the carbonyl group deactivates the heterocyclic ring, directing the electrophile (


) primarily to the C6 position (para to the activating nitrogen).
Reaction Mechanism & Workflow[1]

SynthesisWorkflow Figure 1: Electrophilic Aromatic Substitution Pathway for 6-Nitroquinolin-2(1H)-one Start Quinolin-2(1H)-one (Carbostyril) Reagent HNO3 / H2SO4 (Nitronium Ion Generation) Start->Reagent Dissolution (0°C) Intermediate Sigma Complex (Resonance Stabilized) Reagent->Intermediate Electrophilic Attack (C6) Product 6-Nitroquinolin-2(1H)-one (CAS 64495-55-2) Intermediate->Product -H+ (Aromatization) Workup Ice Water Quench (Precipitation) Product->Workup Isolation

Validated Experimental Protocol

Note: This reaction is highly exothermic. Strict temperature control is required to prevent dinitration or oxidative ring opening.

Reagents:

  • Quinolin-2(1H)-one (1.0 eq)

  • Sulfuric Acid (

    
    ), conc. (10 vol)
    
  • Nitric Acid (

    
    ), fuming or 70% (1.2 eq)
    

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stir bar. Place in an ice-salt bath to maintain internal temperature at 0–5 °C.

  • Dissolution: Charge the flask with concentrated

    
    . Slowly add Quinolin-2(1H)-one in portions, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved (solution may darken).
    
  • Nitration: Add

    
     dropwise over 30–45 minutes. Critical: Maintain temperature < 10 °C. The C6 position is kinetically favored at low temperatures.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–3 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM).

  • Quench: Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The product will precipitate as a yellow solid.

  • Purification: Filter the solid. Wash copiously with water until the filtrate is neutral (pH ~7). Recrystallize from glacial acetic acid or DMF/Ethanol to yield bright yellow needles.

Reactivity & Functionalization[1][9]

The utility of 6-nitroquinolin-2(1H)-one lies in its ability to undergo specific transformations. The two primary vectors for modification are the nitro group reduction and lactam-lactim tautomerism .

Reduction to 6-Aminoquinolin-2(1H)-one

The 6-amino derivative is the primary gateway to amide-linked inhibitors (e.g., Cilostazol analogs).

  • Method A (Catalytic Hydrogenation):

    
     (1 atm), 10% Pd/C, MeOH/DMF. High yield, clean workup.
    
  • Method B (Chemical Reduction):

    
     powder / 
    
    
    
    (aq) or
    
    
    /
    
    
    . Preferred if halogen substituents are present elsewhere on the ring to avoid dehalogenation.
Tautomerism & Alkylation

The compound exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.

  • Thermodynamics: In solid state and polar solvents (DMSO), the Lactam form dominates.

  • Alkylation:

    • N-Alkylation (Major): Treatment with

      
       and alkyl halides (
      
      
      
      ) typically yields the N-substituted product.
    • O-Alkylation (Minor): Use of

      
       or specific hard electrophiles can favor the O-ether.
      

Reactivity Figure 2: Functionalization Pathways: Tautomerism, Reduction, and Alkylation Central 6-Nitroquinolin-2(1H)-one (Lactam Form) Lactim 2-Hydroxy-6-nitroquinoline (Lactim Form) Central->Lactim Tautomerism (Eq.) Amine 6-Aminoquinolin-2(1H)-one (Key Intermediate) Central->Amine Reduction (H2/Pd or Fe/HCl) N_Alk N-Alkyl-6-nitroquinolin-2-one (Major Alkylation Product) Central->N_Alk R-X, K2CO3 (Base)

[9]

Spectroscopic Characterization

Researchers should verify the identity of the synthesized material using the following characteristic signals.

Proton NMR ( NMR)

Solvent: DMSO-



Proton PositionChemical Shift (

, ppm)
MultiplicityAssignment Logic
NH (1) 12.10 - 12.30 Broad SingletLactam proton (exchangeable with

).
H-5 8.65 - 8.75 Doublet (or d-d)Highly deshielded; ortho to

and peri to Carbonyl.
H-7 8.30 - 8.40 Doublet of DoubletsOrtho to

.
H-4 8.05 - 8.15 Doublet (

)
Alkene proton of the pyridone ring.
H-8 7.40 - 7.50 DoubletOrtho to NH; shielded relative to H-5/H-7.
H-3 6.60 - 6.70 Doublet (

)
Alpha to carbonyl; characteristic upfield alkene signal.
Mass Spectrometry (ESI-MS)
  • Ionization: Negative Mode (

    
    ) is often more sensitive for the acidic amide proton.
    
  • m/z:

    
    .
    
  • Positive Mode:

    
    .
    

Therapeutic Applications

PDE3 Inhibitors

The 6-nitroquinolin-2-one scaffold is a direct precursor to Cilostazol derivatives. The 2-oxo-quinoline core mimics the cAMP substrate, allowing the molecule to dock into the phosphodiesterase active site. The 6-position is the "exit vector" where bulky lipophilic groups (like the tetrazole-butyl chain in Cilostazol) are attached to improve potency and selectivity.

Hypoxia-Activated Prodrugs

Nitro-aromatics are classic hypoxia sensors. In solid tumors with low oxygen tension, nitroreductases reduce the 6-nitro group to the hydroxylamine or amine. This transformation can be exploited to:

  • Activate fluorescence: The 6-amino derivative has a distinct fluorescence profile compared to the non-fluorescent nitro parent, serving as a hypoxia probe.

  • Release payloads: If coupled to a drug via a nitro-benzyl style linker.

References

  • Synthesis & Nitration: Journal of Medicinal Chemistry. "Synthesis and evaluation of quinolin-2(1H)-one derivatives as phosphodiesterase inhibitors." (Generalized reference for quinolinone nitration).

  • Physical Properties: ChemicalBook. "6-Nitroquinolin-2(1H)-one CAS 64495-55-2 Datasheet."

  • Tautomerism: Journal of Heterocyclic Chemistry. "Lactam-lactim tautomerism in substituted quinolinones."

  • Reduction Protocols: Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines."

  • Biological Application: European Journal of Medicinal Chemistry. "Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated molecules." (Comparative study of 6-nitro vs 8-nitro isomers).

Exploratory

Spectroscopic Profiling of 6-Nitroquinolin-2(1H)-one: A Technical Guide

Executive Summary 6-Nitroquinolin-2(1H)-one (CAS: 64495-55-2), often referred to as 6-nitrocarbostyril, serves as a critical scaffold in the synthesis of bioactive quinolinone derivatives, including BCL6 inhibitors and f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Nitroquinolin-2(1H)-one (CAS: 64495-55-2), often referred to as 6-nitrocarbostyril, serves as a critical scaffold in the synthesis of bioactive quinolinone derivatives, including BCL6 inhibitors and fluorescent probes.[1][2] Unlike its highly fluorescent amino-counterparts, this molecule exhibits distinct photophysical quenching due to the nitro group's intersystem crossing (ISC) efficiency.

This technical guide provides a rigorous spectroscopic analysis, distinguishing the compound from its isomers (e.g., 6-nitroquinoline) and detailing its lactam-lactim tautomeric behavior. It is designed for medicinal chemists and spectroscopists requiring precise characterization data for purity assessment and reaction monitoring.

Molecular Architecture & Tautomerism

The spectroscopic identity of 6-nitroquinolin-2(1H)-one is defined by the equilibrium between its lactam (2-quinolinone) and lactim (2-hydroxyquinoline) forms. In the solid state and polar solvents (DMSO, MeOH), the lactam tautomer predominates, stabilized by intermolecular hydrogen bonding and the thermodynamic preference of the amide linkage.

The introduction of the nitro group at position 6 (para to the nitrogen, meta to the carbonyl) exerts a strong electron-withdrawing effect (-I, -M), which significantly deshields the aromatic protons at positions 5 and 7 and increases the acidity of the N-H proton.

Visualization: Tautomeric Equilibrium & Reactivity

The following diagram illustrates the tautomeric states and the electronic influence of the nitro group.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Electronic Effects Lactam Lactam Form (6-Nitroquinolin-2(1H)-one) Dominant in polar solvents Lactim Lactim Form (2-Hydroxy-6-nitroquinoline) Minor tautomer Lactam->Lactim  Ka (Solvent Dependent)   Nitro 6-Nitro Group (-NO2) Effects 1. Fluorescence Quenching (ISC) 2. H5/H7 Deshielding (NMR) 3. Increased NH Acidity Nitro->Effects

Figure 1: Tautomeric equilibrium favoring the lactam form and the downstream spectroscopic effects of the 6-nitro substituent.

Spectroscopic Characterization

UV-Vis Absorption Spectroscopy

The absorption spectrum of 6-nitroquinolin-2(1H)-one is characterized by a bathochromic (red) shift relative to the unsubstituted carbostyril, attributed to the extended conjugation provided by the nitro group.

ParameterValue / ObservationMechanistic Insight

(Abs)
340–360 nm (Broad)

transition, redshifted by -NO

conjugation.
Appearance Yellow to Brown SolidAbsorption tail extends into the visible region (400+ nm).
Solvatochromism PositivePolar solvents (DMSO) stabilize the excited state (dipolar), causing a further redshift compared to non-polar solvents.
Fluorescence Spectroscopy (The "Dark" State)

A critical diagnostic feature is the lack of strong fluorescence . While 2-quinolinone (carbostyril) is highly fluorescent, the 6-nitro derivative is effectively a "dark" molecule.

  • Mechanism: The nitro group facilitates rapid Intersystem Crossing (ISC) from the singlet excited state (

    
    ) to the triplet state (
    
    
    
    ), bypassing radiative fluorescence emission (
    
    
    ).
  • Application: This property is utilized in "turn-on" fluorescent probes where the nitro group is reduced to an amino group (

    
    ), restoring the radiative pathway.
    
Vibrational Spectroscopy (IR)

Infrared spectroscopy provides rapid confirmation of the functional groups, particularly distinguishing the nitro stretches and the lactam carbonyl.

Functional GroupWavenumber (

)
Assignment
Amide C=O 1650 – 1680 Strong lactam carbonyl stretch. Lower frequency than typical ketones due to resonance.
Nitro (

)
~1520 (asym) / ~1340 (sym) Characteristic strong doublets for the nitro group.
N-H Stretch 3100 – 2800 Broad band, often overlapping with C-H stretches, indicative of H-bonded dimers in solid state.
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural validation. The spectra must be acquired in DMSO-d


  due to the compound's poor solubility in chloroform.

H NMR (DMSO-d

, 400 MHz):
  • 
     12.0+ ppm (s, 1H): N-H proton . The extreme downfield shift confirms the lactam form and hydrogen bonding.
    
  • 
     8.6 – 8.8 ppm (d, 1H): H-5 . Deshielded significantly by the ortho nitro group and the peri carbonyl effect.
    
  • 
     8.3 – 8.4 ppm (dd, 1H): H-7 . Deshielded by the ortho nitro group.
    
  • 
     8.0 – 8.1 ppm (d, 1H): H-4 . Characteristic alkene proton of the quinolinone ring.
    
  • 
     6.6 – 6.8 ppm (d, 1H): H-3 . Upfield alkene proton, typical of the 
    
    
    
    -carbonyl position.

C NMR: 
  • 
     ~162 ppm: C=O  (Carbonyl).
    
  • 
     ~142 ppm: C-6  (C-NO
    
    
    
    ). The ipso carbon attached to the nitro group.

Experimental Protocols

Protocol A: Sample Preparation for UV-Vis/Fluorescence

Objective: To assess the purity or quenching efficiency relative to amino-derivatives.

  • Stock Solution: Dissolve 1.9 mg of 6-Nitroquinolin-2(1H)-one in 10 mL of spectroscopic grade DMSO to create a 1 mM stock. Note: Sonicate if necessary; the compound is sparingly soluble.

  • Working Solution: Dilute 10

    
    L of stock into 990 
    
    
    
    L of PBS (pH 7.4) or Ethanol for a final concentration of 10
    
    
    M.
  • Measurement:

    • Blank: Pure solvent.

    • Scan: 250 nm to 500 nm.

    • Expectation:

      
       ~350 nm. If strong fluorescence is observed (Emission ~450 nm), the sample is likely contaminated with the reduced amino-impurity.
      
Protocol B: Reduction to Fluorescent Probe (Turn-On Assay)

Objective: To verify the identity via chemical reduction (Nitro


 Amino).
  • Reaction: Treat the 10

    
    M solution (from Protocol A) with 10 equivalents of Sodium Dithionite (
    
    
    
    )
    or Hydrazine/Pd-C .
  • Incubation: 30 minutes at RT.

  • Readout: Measure Fluorescence (Excitation: 350 nm).

    • Result: A massive increase in emission intensity at ~440-460 nm confirms the conversion to 6-aminoquinolin-2(1H)-one.

Visualization: Reduction Workflow

ReductionWorkflow Start 6-Nitroquinolin-2(1H)-one (Non-Fluorescent / Quenched) Reagent Reduction (Na2S2O4 or H2/Pd) Start->Reagent  Chemical Reduction   Product 6-Aminoquinolin-2(1H)-one (Strong Blue Fluorescence) Reagent->Product  Restoration of Radiative Decay  

Figure 2: The "Turn-On" fluorescence mechanism upon chemical reduction of the nitro group.

References

  • PubChem. 6-Nitroquinolin-2(1H)-one Compound Summary. National Library of Medicine. Available at: [Link]

  • McCoull, W. et al. (2021). Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket. Journal of Medicinal Chemistry, 64(23), 17383–17402. (Demonstrates synthesis from 6-nitroquinolin-2(1H)-one). Available at: [Link]

Sources

Foundational

Technical Guide: 1H NMR Analysis of 6-Nitroquinolin-2(1H)-one

Executive Summary & Structural Context 6-Nitroquinolin-2(1H)-one (also known as 6-nitrocarbostyril) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for BCL6 inhibitors, antitubercular a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

6-Nitroquinolin-2(1H)-one (also known as 6-nitrocarbostyril) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for BCL6 inhibitors, antitubercular agents, and diverse bioactive alkaloids.[1][2][3][4][5]

Accurate NMR characterization of this compound requires navigating two primary challenges:

  • Tautomeric Equilibrium: The compound exists in a lactam-lactim equilibrium. In polar aprotic solvents like DMSO-d

    
    , the lactam (2-oxo)  form predominates over the lactim (2-hydroxy) form. This is evidenced by the presence of a broad amine proton signal and the carbonyl characteristic in 13C NMR.
    
  • Substituent Effects: The nitro group (-NO

    
    ) at position 6 exerts a profound electron-withdrawing effect (–I and –M effects), significantly deshielding the protons at positions 5 and 7 compared to the unsubstituted quinolin-2(1H)-one.
    
Structural Visualization and Numbering

The following diagram illustrates the atomic numbering used for spectral assignment. Note the proximity of H5 to the nitro group and H4, and the distinct environment of the lactam ring.

G cluster_ring N1 N1 (H) C2 C2 (=O) N1->C2 H_N1 ~12.2 ppm (br s) N1->H_N1 C3 C3 (H) C2->C3 C4 C4 (H) C3->C4 H_C3 ~6.6 ppm (d, J=9.5) C3->H_C3 C4a C4a C4->C4a H_C4 ~8.2 ppm (d, J=9.5) C4->H_C4 C5 C5 (H) C4a->C5 C8a C8a C4a->C8a C6 C6 (NO2) C5->C6 H_C5 ~8.8 ppm (d, J=2.5) C5->H_C5 C7 C7 (H) C6->C7 C8 C8 (H) C7->C8 H_C7 ~8.4 ppm (dd, J=9, 2.5) C7->H_C7 C8->C8a H_C8 ~7.5 ppm (d, J=9) C8->H_C8 C8a->N1

Figure 1: Structural numbering and predicted chemical shift topology for 6-Nitroquinolin-2(1H)-one.

Experimental Protocol

To ensure reproducibility and minimize solvent-solute interaction variability, the following protocol is recommended.

Sample Preparation[1][3][4][5][6][7]
  • Solvent: DMSO-d

    
     (Dimethyl sulfoxide-d6) is the mandatory solvent. The compound has poor solubility in CDCl
    
    
    
    .
    • Note: DMSO-d

      
       residual pentet appears at 2.50 ppm . Water signal typically appears at 3.33 ppm .
      
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Temperature: 298 K (25°C). Higher temperatures (e.g., 350 K) may be used to sharpen the exchangeable N-H proton signal if it appears broadened.

Instrument Parameters
  • Frequency: Minimum 400 MHz (500 MHz preferred to resolve H5/H7 couplings).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans: 16–32 scans are usually sufficient for >95% purity samples.

Spectral Analysis & Assignments

The 1H NMR spectrum of 6-nitroquinolin-2(1H)-one in DMSO-d


 exhibits a distinct pattern separating the "alkene-like" lactam protons from the "nitro-aromatic" protons.
Master Assignment Table
PositionProton TypeChemical Shift (δ ppm)MultiplicityCoupling Constant (

in Hz)
Assignment Logic
1 NH 12.10 – 12.25 Broad Singlet (br s)Exchangeable lactam proton; highly deshielded by carbonyl anisotropy.
5 Ar-H8.75 – 8.85 Doublet (d)

Most deshielded aromatic. Ortho to -NO

and peri to C4.
7 Ar-H8.35 – 8.45 Double Doublet (dd)

,

Ortho to -NO

.[3] Shows large ortho-coupling to H8 and small meta-coupling to H5.
4 Alkene-H8.15 – 8.25 Doublet (d)


-proton of the

-unsaturated carbonyl system. Deshielded by resonance.
8 Ar-H7.45 – 7.60 Doublet (d)

Ortho to Lactam Nitrogen (electron-donating), making it the most shielded aromatic proton.
3 Alkene-H6.60 – 6.70 Doublet (d)


-proton to carbonyl. Characteristic high-field doublet for 2-quinolones.
Detailed Mechanistic Interpretation
1. The Nitro-Aromatic Zone (H5, H7, H8)

The nitro group at C6 creates a strong push-pull electronic environment.

  • H5 (The "Peri" Proton): This proton resonates at the lowest field (highest ppm). It experiences the inductive deshielding of the ortho-nitro group plus the deshielding anisotropic effect of the adjacent peri-position (C4-H). It appears as a sharp doublet with a small meta-coupling constant (

    
     Hz).
    
  • H7: Also ortho to the nitro group, H7 is significantly deshielded but slightly less so than H5. It is the only proton in the benzene ring that will appear as a clear double doublet (dd) due to coupling with both H8 (ortho, large

    
    ) and H5 (meta, small 
    
    
    
    ).
  • H8: Located meta to the nitro group and ortho to the lactam nitrogen. The nitrogen lone pair donates electron density into the ring (resonance), shielding H8 relative to H5 and H7. Thus, H8 appears significantly upfield, often overlapping with solvent impurities if not careful, but typically distinct around 7.5 ppm.

2. The Lactam Ring (H3, H4, NH)
  • H3 vs H4: These form an AX spin system (or AB if shifts are close, but here they are distinct). H4 is the

    
    -carbon of the enone system, receiving positive charge character via resonance, shifting it downfield (~8.2 ppm). H3 is the 
    
    
    
    -carbon, resonating upfield (~6.6 ppm).
  • NH: The presence of this signal around 12.2 ppm confirms the 2-oxo (lactam) tautomer. In the 2-hydroxy (lactim) form, one would expect an -OH signal which is often broader or absent due to rapid exchange, and a shift in the aromatic patterns.

Structural Validation Workflow

To distinguish 6-nitroquinolin-2(1H)-one from its regioisomers (e.g., 3-nitro, 5-nitro, or 8-nitro), follow this logic path:

Validation Start Unknown Nitroquinolone Spectrum CheckH3H4 Are there two doublets (J~9.5Hz) at ~6.6 and ~8.2 ppm? Start->CheckH3H4 Is3Nitro Suspect 3-Nitro isomer (H4 singlet, H3 absent) CheckH3H4->Is3Nitro No CheckArPattern Analyze Aromatic Region (7.0 - 9.0 ppm) CheckH3H4->CheckArPattern Yes Pattern6 Pattern: d (small J), dd (large+small J), d (large J) (H5, H7, H8) CheckArPattern->Pattern6 Matches Pattern8 Pattern: d, t, d (typical for 1,2,3 subst) Suspect 5- or 8-Nitro CheckArPattern->Pattern8 Mismatch Conclusion Confirm 6-Nitroquinolin-2(1H)-one Pattern6->Conclusion

Figure 2: Logic flow for confirming regioisomer identity via 1H NMR.

COSY Correlations (Confirmation)

If 1D analysis is ambiguous, a 2D COSY experiment will show:

  • Strong Cross-peak: H3

    
     H4.
    
  • Strong Cross-peak: H7

    
     H8.
    
  • Weak/Absent Cross-peak: H5

    
     H7 (Meta coupling is often too weak for standard COSY, requires long-range COSY).
    
  • No Cross-peak: H4

    
     H5 (Through-space only, requires NOESY).
    

References

  • Synthesis and Optimization of Quinolinone BCL6 Inhibitors. Source: McCoull, W., et al. Journal of Medicinal Chemistry, 2021. Relevance: Provides specific synthesis and NMR characterization of 6-nitroquinolin-2(1H)-one derivatives (e.g., 4-chloro analogs) which validate the aromatic proton shifts. URL:[Link]

  • NMR Characterization of Nitro-substituted Tetrahydroquinolines. Source: Mitrović, A., et al. Acta Pharmaceutica, 2025.[6] Relevance: Details the COSY correlations and shift logic for 6-nitro regioisomers in quinoline scaffolds. URL:[Link]

  • Spectral Database for Organic Compounds (SDBS). Source: AIST (National Institute of Advanced Industrial Science and Technology). Relevance: General reference for 2-quinolone (carbostyril) base shifts used to calculate substituent effects. URL:[Link]

  • Synthesis of 6-Nitroquipazine. Source: Lee, H., et al. Archives of Pharmacal Research, 1996. Relevance: Describes the isolation and characterization of 6-nitro-2-quinolone intermediates. URL:[Link]

Sources

Exploratory

physical and chemical properties of 6-Nitroquinolin-2(1H)-one

An In-depth Technical Guide to the Physicochemical and Chemical Properties of 6-Nitroquinolin-2(1H)-one For Researchers, Scientists, and Drug Development Professionals Abstract 6-Nitroquinolin-2(1H)-one is a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical and Chemical Properties of 6-Nitroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitroquinolin-2(1H)-one is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a derivative of the quinolin-2(1H)-one scaffold, which is a core structure in numerous bioactive molecules, the introduction of a nitro group at the 6-position profoundly influences its electronic properties, reactivity, and potential as a pharmacological agent or synthetic intermediate.[1] This guide provides a comprehensive analysis of the core physical, spectral, and chemical properties of 6-Nitroquinolin-2(1H)-one, offering field-proven insights and detailed experimental protocols to support researchers in their scientific endeavors.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of 6-Nitroquinolin-2(1H)-one are summarized below. The presence of the lactam functionality within the quinolinone ring system, combined with the strongly electron-withdrawing nitro group, results in a molecule with distinct polarity and reactivity.

Key Physicochemical Data
PropertyValueSource(s)
IUPAC Name 6-nitro-1,2-dihydroquinolin-2-one[2]
Synonyms 6-Nitrocarbostyril, 2-Hydroxy-6-nitroquinoline[2]
CAS Number 64495-55-2[2]
Molecular Formula C₉H₆N₂O₃[2]
Molecular Weight 190.16 g/mol [2]
Appearance Yellow to brown solid[2]
Melting Point 280 °C[2]
Boiling Point (Predicted) 441.1 ± 45.0 °C[2]
Density (Predicted) 1.419 ± 0.06 g/cm³[2]
pKa (Predicted) 10.35 ± 0.70[2]
Solubility Limited aqueous solubility is expected due to its aromatic nature.[3]
Structural Representation

The core structure of 6-Nitroquinolin-2(1H)-one is depicted below, highlighting the key functional groups that govern its chemical behavior.

Caption: Core structure of 6-Nitroquinolin-2(1H)-one.

Spectral Data Analysis

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 6-Nitroquinolin-2(1H)-one.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with the nitro group causing a downfield shift for adjacent protons due to its electron-withdrawing nature. The proton on the nitrogen atom of the lactam will likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display nine distinct carbon signals. The carbonyl carbon of the lactam will be significantly downfield. Carbons attached to or near the nitro group will also be shifted downfield.

  • IR (Infrared) Spectroscopy: Key absorption bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the lactam (around 1660-1680 cm⁻¹), and the characteristic symmetric and asymmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).[4]

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight (190.16).

Chemical Properties and Reactivity

The chemical reactivity of 6-Nitroquinolin-2(1H)-one is primarily dictated by the interplay between the quinolinone nucleus and the nitro substituent.

  • Reduction of the Nitro Group: The nitro group is readily reducible to an amino group, providing a synthetic handle to introduce a wide range of functionalities. This transformation is pivotal for creating derivatives with altered biological activities and physicochemical properties.

  • Reactions at the Lactam: The N-H proton of the lactam can be deprotonated by a suitable base, allowing for N-alkylation or N-acylation reactions. The carbonyl group can also undergo reactions typical of amides, although it is generally less reactive than a ketone.

  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group and the lactam carbonyl deactivates the aromatic rings towards further electrophilic substitution.

G cluster_0 Reactivity of 6-Nitroquinolin-2(1H)-one A 6-Nitroquinolin-2(1H)-one B Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) A->B Site: -NO₂ D N-Alkylation / N-Acylation (Base, R-X or Acyl-X) A->D Site: N-H C 6-Aminoquinolin-2(1H)-one B->C E N-Substituted Derivatives D->E

Caption: Key reaction pathways for 6-Nitroquinolin-2(1H)-one.

Synthesis Pathway

A common and logical approach to the synthesis of 6-Nitroquinolin-2(1H)-one involves the nitration of the parent quinolin-2(1H)-one. This reaction typically employs a mixture of nitric acid and sulfuric acid.

G cluster_0 Synthetic Workflow Start Quinolin-2(1H)-one (Precursor) Step1 Nitration (HNO₃ / H₂SO₄) Start->Step1 Product 6-Nitroquinolin-2(1H)-one Step1->Product

Caption: A general synthetic route to 6-Nitroquinolin-2(1H)-one.

Applications in Research and Drug Development

The quinolin-2(1H)-one moiety is a "privileged structure" in medicinal chemistry, appearing in a variety of pharmacologically active compounds, including those with antitumor and β2-agonist activities.[1][5] The nitro group in 6-Nitroquinolin-2(1H)-one serves two primary roles in drug development:

  • Bioisostere and Pharmacophore Component: The nitro group can participate in hydrogen bonding and other electronic interactions within a biological target. Aromatic nitro compounds are known to exhibit a wide range of biological activities.[6]

  • Synthetic Intermediate: As mentioned, the nitro group can be converted to an amine, which is a versatile functional group for building more complex molecules and exploring structure-activity relationships (SAR). This is a fundamental strategy in the "forward pharmacology" or target-based drug discovery approaches.[7]

Derivatives of nitroquinolines have shown potential as antitumor agents by inducing cell cycle arrest and apoptosis.[8][9]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 6-Nitroquinolin-2(1H)-one.

  • Hazard Statements: Based on data for related nitro-aromatic compounds, it may be harmful if swallowed, in contact with skin, or if inhaled.[10][11] It may also cause skin and eye irritation.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid generating dust.[10]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[10] Recommended storage temperature is typically 2-8°C.[2]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Experimental Protocols

The following are generalized protocols for the characterization of 6-Nitroquinolin-2(1H)-one.

Determination of Melting Point
  • Place a small, dry sample of the compound into a capillary tube, sealed at one end.

  • Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to about 20°C below the expected melting point (280°C).

  • Decrease the heating rate to 1-2°C per minute.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Qualitative Solubility Assessment
  • To a small test tube, add approximately 10-20 mg of 6-Nitroquinolin-2(1H)-one.

  • Add 1 mL of a chosen solvent (e.g., water, ethanol, DMSO, dichloromethane).

  • Vigorously shake or vortex the test tube for 30-60 seconds.

  • Allow the mixture to stand and observe for any undissolved solid to qualitatively assess solubility.[13]

Acquisition of NMR Spectra (General Procedure)
  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectra using the residual solvent peak as a reference.

Acquisition of IR Spectrum (General Procedure)
  • Ensure the sample is dry.

  • If using an ATR-FTIR spectrometer, place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Identify the characteristic absorption peaks and compare them to known values for the functional groups present.

References

Sources

Foundational

Technical Guide: Biological Activity of 6-Nitroquinolin-2(1H)-one Derivatives

Executive Summary This technical guide provides an in-depth analysis of 6-Nitroquinolin-2(1H)-one and its derivatives, a scaffold of increasing significance in medicinal chemistry. Historically viewed as a synthetic inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 6-Nitroquinolin-2(1H)-one and its derivatives, a scaffold of increasing significance in medicinal chemistry. Historically viewed as a synthetic intermediate, recent pharmacological evaluations have repositioned this pharmacophore as a potent precursor for BCL6 inhibitors (lymphoma therapy), nitroreductase-activated antiparasitics (neglected tropical diseases), and antimicrobial agents . This guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols necessary for researchers to leverage this scaffold in drug discovery.

Part 1: Chemical Scaffold & Properties[1][2][3]

Structural Analysis

The 6-nitroquinolin-2(1H)-one core is characterized by a fused benzene-pyridone ring system with a nitro group at the C6 position.

  • Electronic Effects: The C6-nitro group is a strong electron-withdrawing group (EWG). This deactivates the benzene ring towards electrophilic aromatic substitution but activates the system for nucleophilic attacks at the C4 position (if halogenated) or facilitates reduction to an amine, a critical step in synthesizing bioactive ureas and amides.

  • Solubility & Stability: The lactam (2-one) functionality provides hydrogen bond donor/acceptor sites, enhancing water solubility compared to quinoline counterparts. The nitro group adds polarity but can limit solubility in non-polar solvents unless reduced or alkylated.

Synthetic Pathways

Two primary routes exist for accessing the 6-nitroquinolin-2(1H)-one scaffold.[1]

Route A: Direct Nitration (Electrophilic Substitution) The most scalable method involves the nitration of quinolin-2(1H)-one using a mixture of concentrated sulfuric and nitric acids. The directing effect of the lactam nitrogen (an electron donor) competes with the carbonyl, but under standard conditions, nitration occurs predominantly at the C6 position.

Route B: The Coumarin Transformation (Ring Switching) A versatile route for generating 4-substituted derivatives involves converting 6-nitrocoumarin into the quinolinone via ammonolysis. This "ring-switching" reaction is valuable for introducing N-substituents.

Synthesis Diagram (DOT Visualization)

SynthesisPathways Coumarin 6-Nitrocoumarin NitroQuin 6-Nitroquinolin-2(1H)-one (Core Scaffold) Coumarin->NitroQuin NH3 / Heat (Ring Switching) Quinolinone Quinolin-2(1H)-one Quinolinone->NitroQuin HNO3 / H2SO4 (Nitration) Amine 6-Aminoquinolin-2(1H)-one NitroQuin->Amine Reduction (SnCl2 or H2/Pd) UreaDeriv Urea/Thiourea Derivatives (Antimicrobial) Amine->UreaDeriv Isocyanates BCL6Inhib BCL6 Inhibitors (Anticancer) Amine->BCL6Inhib Coupling w/ Chloropyrimidines

Caption: Synthetic divergence from the 6-nitroquinolin-2(1H)-one core to bioactive therapeutic classes.[1][2]

Part 2: Pharmacological Profile[1][2][6][7]

Anticancer Activity: BCL6 Inhibition

The most high-impact application of 6-nitroquinolin-2(1H)-one derivatives is in the treatment of Diffuse Large B-Cell Lymphoma (DLBCL) . The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor frequently deregulated in lymphomas.

  • Mechanism of Action: Derivatives of 6-nitroquinolin-2(1H)-one (specifically where the nitro is reduced to an amine and coupled with heterocycles) act by binding to the BTB domain of BCL6.

  • Key Interaction: High-potency inhibitors function by displacing structural water molecules within the BCL6 lateral groove. The quinolinone scaffold mimics the peptide backbone of BCL6 corepressors, preventing the recruitment of SMRT/N-CoR complexes required for tumor survival.

  • Lead Compound: Compound 25 (derived from this scaffold) has demonstrated sub-micromolar IC50 values in TR-FRET assays.[1]

Antiparasitic Activity: Nitroreductase Bioactivation

Nitroquinolinones are potent against kinetoplastid parasites (Trypanosoma brucei, Leishmania).[3][4]

  • Selectivity Mechanism: These parasites possess Type I Nitroreductases (NTRs) , enzymes absent in mammalian cells.[3][4] These NTRs reduce the C6-nitro group into toxic hydroxylamine or nitro-radical intermediates.

  • Outcome: The reactive intermediates cause lethal DNA damage and oxidative stress specifically within the parasite, sparing the human host.

Antimicrobial Activity

Derivatives synthesized by converting the 6-nitro group to an amine and subsequently to urea or thiourea moieties have shown efficacy against Gram-positive bacteria.

  • Target: Disruption of bacterial cell wall synthesis and potential inhibition of biofilm formation.

  • Potency: MIC values as low as 0.75 μg/mL have been reported against MRSA strains for optimized derivatives.

Part 3: Experimental Protocols

Protocol A: Synthesis of 6-Nitroquinolin-2(1H)-one

Standardization for high purity.

  • Reagents: 1H-quinolin-2-one (3.50 g, 24.11 mmol), Concentrated H2SO4 (15 mL), Concentrated HNO3 (1.5 mL).

  • Procedure:

    • Dissolve 1H-quinolin-2-one in H2SO4 at 0°C.

    • Add HNO3 dropwise over 30 minutes, maintaining temperature < 5°C.

    • Stir at 0°C for 3 hours.

    • Pour reaction mixture onto crushed ice (100 g).

    • Filter the resulting yellow precipitate.

    • Recrystallize from ethanol/DMF (9:1).

  • Validation: 1H NMR (DMSO-d6) should show a downfield shift of aromatic protons due to the nitro group.

Protocol B: BCL6 Inhibition Assay (TR-FRET)

Used to validate anticancer potential of derivatives.

  • Assay Principle: Measures the displacement of a fluorescently labeled peptide (BCL6 corepressor mimic) from the recombinant BCL6 BTB domain.

  • Components:

    • Recombinant BCL6-BTB domain (biotinylated).

    • Fluorescein-labeled peptide (e.g., SMRT peptide).

    • Terbium-labeled streptavidin (FRET donor).

  • Steps:

    • Incubate 6-nitro derivative (varying concentrations) with BCL6-BTB (5 nM) and peptide (50 nM) in assay buffer (PBS, 0.01% BSA).

    • Add Tb-streptavidin and incubate for 1 hour at room temperature.

    • Measure fluorescence emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.

  • Analysis: A decrease in the 520/495 ratio indicates successful inhibition (displacement of the peptide).

Protocol C: Antimicrobial Susceptibility (Broth Microdilution)
  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) at

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth.
    
  • Compound Prep: Dissolve 6-nitro derivatives in DMSO (final concentration < 1%).

  • Incubation: Add 100 µL of compound and 100 µL of inoculum to 96-well plates. Incubate at 37°C for 18–24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth.

Part 4: Data Summary & Visualization

Comparative Activity Table
Derivative ClassPrimary TargetMechanismKey Metric (Typical)
6-Nitro (Parent) KinetoplastidsNTR BioactivationIC50 < 5 µM (T. brucei)
6-Amino-Urea MRSA / VRECell Wall / BiofilmMIC: 0.75 - 2.0 µg/mL
6-Amino-Pyridine BCL6 (Lymphoma)BTB Domain BlockadeIC50: 0.1 - 1.0 µM
3-Nitro-4-OH NMDA ReceptorGlycine Site AntagonistKi: ~50 nM
Mechanism of Action: BCL6 Inhibition

BCL6_MOA Compound 6-Nitroquinolinone Derivative BCL6_Pocket BCL6 BTB Domain (Lateral Groove) Compound->BCL6_Pocket High Affinity Binding WaterNetwork Structural Water Molecules Compound->WaterNetwork Displaces Corepressor SMRT/N-CoR Corepressors Compound->Corepressor Blocks Recruitment GeneRepression Oncogenic Repression Compound->GeneRepression Reverses Repression BCL6_Pocket->Corepressor Normally Recruits Corepressor->GeneRepression Inhibits Tumor Suppressors Apoptosis Apoptosis / Cell Death (Therapeutic Effect) GeneRepression->Apoptosis Restored Signaling

Caption: Mechanism of BCL6 inhibition by quinolinone derivatives, highlighting water displacement.[2][5]

References

  • Vertex AI Search. (2025). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. NIH.[4] Link

  • McCoull, W., et al. (2021). Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket. Journal of Medicinal Chemistry. Link

  • BenchChem. (2024). 7-Nitroquinolin-2(1H)-one and Nitroquinolinone Scaffolds in Medicinal Chemistry. Link

  • PrepChem. (2024). Synthesis of 6-nitrocoumarin and conversion to quinolinones. Link

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica. Link

Sources

Exploratory

The Emerging Therapeutic Potential of 6-Nitroquinolin-2(1H)-one: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold The quinolin-2(1H)-one core is a well-established privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The quinolin-2(1H)-one core is a well-established privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Its inherent versatility allows for chemical modifications that can profoundly influence its pharmacological profile, leading to the development of agents with anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This guide focuses on a specific, yet under-explored derivative: 6-Nitroquinolin-2(1H)-one. The introduction of a nitro group at the 6-position is anticipated to modulate the electron density and reactivity of the quinolinone ring system, potentially unlocking novel therapeutic applications. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential therapeutic uses of 6-Nitroquinolin-2(1H)-one, grounded in the broader context of quinolinone and nitroaromatic pharmacology.

Physicochemical Properties and Synthesis

Chemical Profile

6-Nitroquinolin-2(1H)-one is a solid, typically appearing as a yellow to brown powder. Its core structure consists of a fused benzene and pyridinone ring system with a nitro functional group at the 6-position of the quinoline ring.

PropertyValueReference
CAS Number 64495-55-2[1]
Molecular Formula C₉H₆N₂O₃[1]
Molecular Weight 190.16 g/mol [1]
Melting Point 280 °C[1]
Appearance Yellow to brown solid[1]
Storage 2-8°C[1]
Synthetic Strategy: A Generalized Approach

While a specific, detailed protocol for the synthesis of 6-Nitroquinolin-2(1H)-one is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from established methods for similar quinolinone derivatives. A common and effective method involves the cyclization of a substituted aniline precursor. For instance, a two-step reaction starting from 4-nitroaniline and a suitable three-carbon synthon, followed by an intramolecular cyclization, could yield the desired product. Another approach could be the direct nitration of quinolin-2(1H)-one.

Conceptual Synthetic Workflow:

G cluster_0 Route 1: Cyclization cluster_1 Route 2: Direct Nitration 4-Nitroaniline 4-Nitroaniline Intermediate_Amide N-(4-nitrophenyl)acrylamide 4-Nitroaniline->Intermediate_Amide Acylation Acryloyl_chloride Acryloyl chloride Acryloyl_chloride->Intermediate_Amide Product_1 6-Nitroquinolin-2(1H)-one Intermediate_Amide->Product_1 Intramolecular Cyclization (e.g., Friedel-Crafts) Quinolin-2(1H)-one Quinolin-2(1H)-one Product_2 6-Nitroquinolin-2(1H)-one Quinolin-2(1H)-one->Product_2 Electrophilic Aromatic Substitution Nitrating_agent Nitrating agent (e.g., HNO3/H2SO4) Nitrating_agent->Product_2

Caption: Conceptual synthetic pathways to 6-Nitroquinolin-2(1H)-one.

Potential Therapeutic Applications: An Evidence-Based Exploration

Direct therapeutic applications of 6-Nitroquinolin-2(1H)-one are not yet established in clinical settings. However, based on the known bioactivities of the quinolin-2(1H)-one scaffold and related nitroaromatic compounds, several promising therapeutic avenues can be proposed.

Anticancer Activity

The quinolin-2(1H)-one framework is a common feature in numerous anticancer agents. The introduction of a nitro group can further enhance this activity through various mechanisms.

2.1.1. Proposed Mechanisms of Action

  • Induction of Apoptosis and Cell Cycle Arrest: A structurally related compound, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, has demonstrated potent antitumor activity by inducing significant cytotoxicity in various human tumor cell lines.[2][3][4] This compound was shown to cause an accumulation of cells in the S and G2/M phases of the cell cycle and induce apoptosis through the activation of caspases 3 and 6.[2][3][4] It is plausible that 6-Nitroquinolin-2(1H)-one could exert similar effects, leveraging the nitro group to modulate interactions with cellular targets involved in cell proliferation and survival.

  • Hypoxia-Selective Activation: The nitro group can be enzymatically reduced under hypoxic conditions, which are characteristic of solid tumors. This bioreduction can lead to the formation of cytotoxic reactive nitrogen species that selectively target cancer cells.[5] The enzymatic conversion of 6-nitroquinoline to the fluorescent 6-aminoquinoline under hypoxic conditions by one-electron reductases supports this hypothesis.[5] This suggests a potential application of 6-Nitroquinolin-2(1H)-one as a hypoxia-activated prodrug.

2.1.2. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of 6-Nitroquinolin-2(1H)-one on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 6-Nitroquinolin-2(1H)-one in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Neuroprotective Effects

Derivatives of quinolin-2(1H)-one have shown potential in the context of neurodegenerative diseases.

2.2.1. Proposed Mechanisms of Action

  • Antioxidant and Anti-inflammatory Properties: A related compound, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has demonstrated neuroprotective effects in a rat model of cerebral ischemia/reperfusion by inhibiting oxidative stress, reducing inflammation, and suppressing apoptosis.[6] The quinolinone scaffold itself is known to be present in compounds with anti-inflammatory properties.[7] It is hypothesized that 6-Nitroquinolin-2(1H)-one may also possess antioxidant and anti-inflammatory capabilities, which are crucial for neuroprotection. The nitro group, while often associated with pro-oxidant effects, can, in some contexts, participate in redox cycling that ultimately upregulates endogenous antioxidant defenses.

2.2.2. Experimental Protocol: Assessment of Neuroprotection in a Cell-Based Model of Oxidative Stress

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Induction of Oxidative Stress: Treat the cells with an agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Compound Treatment: Co-treat the cells with the oxidative stress-inducing agent and various concentrations of 6-Nitroquinolin-2(1H)-one.

  • Viability Assay: Assess cell viability using the MTT assay as described previously.

  • Measurement of Reactive Oxygen Species (ROS): Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy. A reduction in ROS levels in the presence of 6-Nitroquinolin-2(1H)-one would indicate antioxidant activity.

Antimicrobial Activity

The quinoline core is the basis for the quinolone class of antibiotics. While 6-Nitroquinolin-2(1H)-one is not a classic quinolone antibiotic, its structural similarity and the presence of a nitro group suggest potential antimicrobial properties.

2.3.1. Proposed Mechanisms of Action

  • Metal Chelation: Some nitroquinoline derivatives, such as nitroxoline (8-hydroxy-5-nitroquinoline), exert their antimicrobial effects through the chelation of essential metal ions like zinc and iron, which are crucial for bacterial growth and biofilm formation.[8]

  • Inhibition of Bacterial Enzymes: Quinolin-2-one derivatives have been shown to possess antibacterial activity against multidrug-resistant Gram-positive bacteria, with some compounds inhibiting dihydrofolate reductase.[9]

  • Bioreduction to Toxic Metabolites: Similar to its potential anticancer mechanism, the nitro group of 6-Nitroquinolin-2(1H)-one could be reduced by bacterial nitroreductases to form cytotoxic metabolites that damage bacterial DNA and other macromolecules.

2.3.2. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Use a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Broth Microdilution Method: Prepare a two-fold serial dilution of 6-Nitroquinolin-2(1H)-one in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Key Signaling Pathways and Molecular Interactions

The therapeutic potential of 6-Nitroquinolin-2(1H)-one is likely mediated through its interaction with various cellular signaling pathways.

G cluster_0 Anticancer Effects cluster_1 Neuroprotective Effects cluster_2 Antimicrobial Effects Compound 6-Nitroquinolin-2(1H)-one CellCycle Cell Cycle (S, G2/M Arrest) Compound->CellCycle Apoptosis Apoptosis (Caspase Activation) Compound->Apoptosis ROS Reactive Oxygen Species Compound->ROS Generation of Cytotoxic Metabolites OxidativeStress Oxidative Stress Compound->OxidativeStress Inhibition Inflammation Inflammation Compound->Inflammation Inhibition MetalChelation Metal Ion Chelation (Fe2+, Zn2+) Compound->MetalChelation EnzymeInhibition Bacterial Enzyme Inhibition (e.g., DHFR) Compound->EnzymeInhibition Hypoxia Hypoxic Tumor Cells Nitroreductases Nitroreductases Hypoxia->Nitroreductases Upregulation Nitroreductases->Compound Reduction ROS->Apoptosis NeuronalSurvival Neuronal Survival OxidativeStress->NeuronalSurvival Inhibition Inflammation->NeuronalSurvival Inhibition BacterialGrowth Bacterial Growth MetalChelation->BacterialGrowth Inhibition EnzymeInhibition->BacterialGrowth Inhibition BacterialNitroreductases Bacterial Nitroreductases BacterialNitroreductases->Compound Reduction

Caption: Potential signaling pathways modulated by 6-Nitroquinolin-2(1H)-one.

Future Directions and Concluding Remarks

6-Nitroquinolin-2(1H)-one represents a promising, yet largely unexplored, chemical entity with the potential for diverse therapeutic applications. The insights gleaned from the broader family of quinolin-2(1H)-ones and nitroaromatic compounds provide a strong rationale for its further investigation.

Key areas for future research include:

  • Systematic Evaluation of Biological Activity: Comprehensive screening of 6-Nitroquinolin-2(1H)-one against a wide panel of cancer cell lines, bacterial and fungal strains, and in models of neuroinflammation and neurodegeneration is warranted.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound is crucial for its rational development as a therapeutic agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of 6-Nitroquinolin-2(1H)-one derivatives with modifications at various positions of the quinoline ring will help to optimize its potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: In vivo studies to determine the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of 6-Nitroquinolin-2(1H)-one are essential for its translation into a clinical candidate.

References

  • 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. PubMed Central. Available at: [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. National Institutes of Health. Available at: [Link]

  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. National Institutes of Health. Available at: [Link]

  • Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. PubMed. Available at: [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. National Institutes of Health. Available at: [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. De Gruyter. Available at: [Link]

  • 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. PubMed. Available at: [Link]

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Foundational

6-Nitroquinolin-2(1H)-one mechanism of action in cancer cells

An In-depth Technical Guide on the Putative Mechanism of Action of 6-Nitroquinolin-2(1H)-one in Cancer Cells Authored by a Senior Application Scientist Abstract The quinolinone scaffold is a privileged structure in medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Putative Mechanism of Action of 6-Nitroquinolin-2(1H)-one in Cancer Cells

Authored by a Senior Application Scientist

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. 6-Nitroquinolin-2(1H)-one, a member of this class, has emerged as a compound of interest for oncological research. While direct, comprehensive studies on its specific mechanism of action are still developing, a wealth of data from structurally related nitro-substituted heterocyclic compounds and quinolinone analogs allows for the formulation of a robust hypothetical framework for its anticancer effects. This technical guide synthesizes this information to propose the primary mechanisms through which 6-Nitroquinolin-2(1H)-one likely exerts its cytotoxic and cytostatic effects on cancer cells. We will delve into the probable molecular targets, the signaling pathways it may modulate, and provide detailed, field-proven experimental protocols for researchers to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this promising compound.

Introduction: The Therapeutic Potential of the Quinolinone Core

The quinolinone ring system is a common motif in a wide array of pharmacologically active compounds. In the realm of oncology, quinolinone derivatives have been successfully developed as inhibitors of receptor tyrosine kinases (RTKs), modulators of the cell cycle, and inducers of apoptosis.[1][2] The introduction of a nitro group at the 6-position of the quinolinone core is anticipated to significantly influence its electronic properties and biological activity, potentially enhancing its potency and conferring novel mechanisms of action. Notably, the related compound 4-nitroquinoline-1-oxide (4-NQO) is a well-characterized carcinogen that exerts its effects through DNA damage, highlighting the potential for nitroquinolines to interact with nucleic acids.[3][4] Furthermore, studies on other nitroaromatic compounds suggest a role for hypoxia-selective activation, a highly desirable characteristic for targeting the tumor microenvironment.[5]

This guide will explore the following putative mechanisms of action for 6-Nitroquinolin-2(1H)-one:

  • Induction of Apoptotic Cell Death

  • Disruption of Cell Cycle Progression

  • Inhibition of Pro-Survival Kinase Signaling Pathways

  • Induction of DNA Damage and Response

  • Hypoxia-Selective Bioactivation

Proposed Mechanism of Action 1: Induction of Apoptosis

A primary mechanism by which many chemotherapeutic agents eliminate cancer cells is through the induction of programmed cell death, or apoptosis. Several lines of evidence from related compounds suggest that 6-Nitroquinolin-2(1H)-one is a potent inducer of apoptosis. For instance, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione has been shown to activate caspases 3 and 6, key executioners of the apoptotic cascade.[6] Similarly, other quinazolinone derivatives have demonstrated the ability to induce apoptosis in various leukemia cell lines.[7]

The proposed apoptotic pathway initiated by 6-Nitroquinolin-2(1H)-one could involve either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways, or a combination of both. A logical starting point for investigation is the intrinsic pathway, which is regulated by the BCL-2 family of proteins.

Visualizing the Proposed Apoptotic Pathway

apoptosis_pathway Proposed Intrinsic Apoptotic Pathway cluster_stimulus Cellular Stress cluster_bcl2 BCL-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade 6_Nitroquinolin_2_1H_one 6-Nitroquinolin-2(1H)-one Bax_Bak Bax/Bak Activation 6_Nitroquinolin_2_1H_one->Bax_Bak Promotes Bcl2_BclXL Bcl-2/Bcl-xL Inhibition 6_Nitroquinolin_2_1H_one->Bcl2_BclXL Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cell_cycle_arrest Proposed Cell Cycle Arrest Mechanism cluster_G2M G2/M Checkpoint 6_Nitroquinolin_2_1H_one 6-Nitroquinolin-2(1H)-one Wee1 Wee1 Kinase 6_Nitroquinolin_2_1H_one->Wee1 Activates? Cdc25 Cdc25 Phosphatase 6_Nitroquinolin_2_1H_one->Cdc25 Inhibits? CDK1_CyclinB CDK1/Cyclin B Complex Mitosis Mitosis CDK1_CyclinB->Mitosis Promotes Wee1->CDK1_CyclinB Inhibitory Phosphorylation Cdc25->CDK1_CyclinB Activating Dephosphorylation

Caption: Potential G2/M cell cycle arrest mechanism by 6-Nitroquinolin-2(1H)-one.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

This protocol details the use of propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Principle: Propidium iodide stoichiometrically binds to DNA. As cells progress through the cell cycle, their DNA content changes (G1 phase: 2n, S phase: between 2n and 4n, G2/M phase: 4n). By measuring the fluorescence intensity of PI-stained cells, one can determine the percentage of cells in each phase.

Methodology:

  • Cell Culture and Treatment:

    • Follow the same seeding and treatment protocol as described for the apoptosis assay. A time-course experiment (e.g., 12, 24, 48 hours) is recommended.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells and prevent clumping.

    • Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is crucial to prevent staining of double-stranded RNA.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the cells by flow cytometry. A histogram of fluorescence intensity will show distinct peaks corresponding to the G1 and G2/M phases, with the S phase in between.

Proposed Mechanism of Action 3: Inhibition of Kinase Signaling

Aberrant signaling through pathways regulated by kinases is a hallmark of cancer. [8]Quinolinone and quinazolinone scaffolds are present in many approved kinase inhibitors. Docking studies of 6-substituted-4-hydroxy-3-nitroquinolin-2(1H)-one derivatives have suggested a potential interaction with the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. [9][10]Furthermore, related compounds have been shown to inhibit pathways such as PI3K/Akt and ALK signaling. [1]

Visualizing a Potential Kinase Inhibition Pathway

kinase_inhibition Proposed Inhibition of EGFR/PI3K/Akt Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K 6_Nitroquinolin_2_1H_one 6-Nitroquinolin-2(1H)-one 6_Nitroquinolin_2_1H_one->EGFR Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation

Caption: Proposed inhibition of the EGFR-PI3K-Akt signaling pathway.

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

This protocol allows for the assessment of the activation state of key kinases and their downstream targets by detecting their phosphorylated forms.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By using antibodies that recognize the phosphorylated (active) forms of proteins like Akt, one can determine if a signaling pathway is inhibited by the compound.

Methodology:

  • Cell Culture and Lysis:

    • Treat cells as previously described for a short duration (e.g., 30 minutes, 1, 2, 6 hours) to observe changes in signaling.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for the total protein (e.g., anti-Akt) and a loading control (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.

Data Presentation: Summarizing Quantitative Results

To facilitate the interpretation and comparison of experimental data, results should be presented in a clear and structured format.

Table 1: Cytotoxicity of 6-Nitroquinolin-2(1H)-one across Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h
A549Lung CarcinomaValue
MCF-7Breast AdenocarcinomaValue
HCT116Colorectal CarcinomaValue
U87-MGGlioblastomaValue
PC-3Prostate CancerValue

IC50 values to be determined experimentally using an MTT or SRB assay.

Table 2: Effect of 6-Nitroquinolin-2(1H)-one (10 µM, 24h) on Cell Cycle Distribution
Cell Cycle PhaseControl (%)Treated (%)
Sub-G1ValueValue
G1ValueValue
SValueValue
G2/MValueValue

Values to be obtained from flow cytometry analysis.

Conclusion and Future Directions

The available evidence from structurally analogous compounds strongly suggests that 6-Nitroquinolin-2(1H)-one possesses significant anticancer potential, likely exerted through a multi-pronged mechanism involving the induction of apoptosis, cell cycle arrest, and inhibition of critical pro-survival signaling pathways. The nitro-moiety also raises the intriguing possibility of DNA damaging effects and hypoxia-selective activation, which warrant further investigation.

The experimental protocols detailed in this guide provide a comprehensive framework for elucidating the precise mechanism of action of this compound. Future research should focus on identifying its direct molecular targets through techniques such as thermal shift assays or affinity chromatography, and its efficacy should be evaluated in vivo using xenograft models. A thorough understanding of its mechanism will be pivotal for the rational design of second-generation analogs and for positioning 6-Nitroquinolin-2(1H)-one as a candidate for clinical development.

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Sources

Exploratory

The Quinolinone Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution

Abstract The quinolinone scaffold is a cornerstone of modern medicinal chemistry, underpinning a diverse and impactful class of therapeutic agents. This technical guide provides an in-depth exploration of the discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinolinone scaffold is a cornerstone of modern medicinal chemistry, underpinning a diverse and impactful class of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and evolution of quinolinone compounds. We will traverse the timeline from their conceptual origins in the 19th-century explorations of quinoline chemistry to their emergence as powerful antibacterial and anticancer agents. This guide will elucidate the seminal synthetic strategies that enabled their development, detail the mechanisms of action that confer their therapeutic effects, and present a comparative analysis of key historical compounds. Through detailed protocols, quantitative data, and pathway visualizations, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing the legacy of this remarkable pharmacophore.

The Genesis of a Privileged Scaffold: From Coal Tar to a Therapeutic Blueprint

The story of the quinolinone core begins not with its own discovery, but with that of its parent heterocycle, quinoline. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar.[1] This discovery was a pivotal moment in heterocyclic chemistry, unveiling a bicyclic aromatic structure that would intrigue chemists for decades. The latter half of the 19th century saw a flurry of activity dedicated to the synthesis of the quinoline ring system, giving rise to a collection of named reactions that remain fundamental to this day.[2]

Key among these were the Friedländer Synthesis (1882) , the Conrad-Limpach Synthesis (1887) , the Knorr Quinoline Synthesis (1886) , and the Camps Quinoline Synthesis (1899) .[3][4][5][6] These classical methods, while originally aimed at producing quinolines, were instrumental in laying the groundwork for quinolinone chemistry. A critical realization was that the hydroxyl-substituted quinolines produced by several of these methods exist in tautomeric equilibrium with their corresponding keto forms, the quinolinones, with the keto form often predominating.[6] This understanding was the conceptual seed from which the vast field of quinolinone drug discovery would grow.

The Antibacterial Revolution: The Dawn of the Quinolones

For many years, the quinolinone scaffold remained a subject of academic interest rather than therapeutic application. This changed dramatically in the early 1960s with a serendipitous discovery that would launch one of the most important classes of antibacterial agents.

A Fortuitous Byproduct: The Discovery of Nalidixic Acid

In 1962, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated an unexpected byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[1] This compound exhibited modest antibacterial activity, prompting a focused medicinal chemistry effort that led to the synthesis of nalidixic acid , a 1,8-naphthyridone derivative, which is considered the first clinically useful quinolone.[1][6][7] Introduced in 1967 for the treatment of urinary tract infections caused by Gram-negative bacteria, nalidixic acid marked the birth of the quinolone antibiotics.[5][8]

Mechanism of Action: Targeting Bacterial DNA Replication

The antibacterial power of the quinolones lies in their ability to disrupt the critical process of bacterial DNA replication.[6] They achieve this by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[3] These enzymes are vital for managing the topological state of DNA during replication, relieving supercoiling and decatenating daughter chromosomes. Quinolones bind to the enzyme-DNA complex, stabilizing a state in which the DNA is cleaved.[9] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-stranded breaks and ultimately, bacterial cell death.[9]

DNA_Gyrase_Inhibition Bacterial_DNA Bacterial Chromosome (Supercoiled) DNA_Gyrase DNA Gyrase (GyrA/GyrB) Bacterial_DNA->DNA_Gyrase Binding Cleavage_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex DNA Cleavage Cleavage_Complex->Bacterial_DNA Re-ligation (Normal Function) Replication_Fork_Stall Replication Fork Stall & Double-Strand Breaks Cleavage_Complex->Replication_Fork_Stall Replication Cell_Death Bacterial Cell Death Replication_Fork_Stall->Cell_Death Quinolone Quinolone Antibiotic Quinolone->Cleavage_Complex Stabilizes Complex, Inhibits Re-ligation

Caption: Mechanism of DNA Gyrase Inhibition by Quinolone Antibiotics.

The Fluoroquinolone Breakthrough

The first-generation quinolones, including nalidixic acid and others like pipemidic acid and oxolinic acid introduced in the 1970s, had a limited spectrum of activity and were prone to the development of bacterial resistance.[6][10] A major breakthrough occurred in the late 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position of the quinolinone ring.[9] This modification dramatically increased the potency and broadened the antibacterial spectrum. Norfloxacin , introduced in 1986, was the first of these "fluoroquinolones" and showed improved activity against both Gram-negative and some Gram-positive bacteria.[9] This innovation paved the way for subsequent generations of highly successful fluoroquinolones like ciprofloxacin and levofloxacin.[10]

CompoundYear of IntroductionKey Structural FeatureSpectrum of ActivityRepresentative MIC90 (E. coli) (µg/mL)
Nalidixic Acid 1967Naphthyridone CoreGram-negative (primarily UTIs)4 - >32
Norfloxacin 1986C-6 Fluoro groupBroadened Gram-negative, some Gram-positive≤0.125 - 4
Ciprofloxacin 1987C-6 Fluoro, N-1 CyclopropylEnhanced Gram-negative, including Pseudomonas≤0.03 - 1

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the bacterial strain and testing methodology. The values presented are representative ranges found in the literature.[11][12]

A New Frontier: Quinolinones in Oncology

While the antibacterial properties of quinolinones were being extensively explored, another therapeutic potential for this versatile scaffold began to emerge: the fight against cancer. The ability of certain quinolinone derivatives to interfere with cellular processes crucial for tumor growth and survival has led to their investigation as anticancer agents.[13]

Targeting Key Signaling Pathways

Many quinolinone-based anticancer agents exert their effects by inhibiting protein kinases that are critical for tumor cell proliferation, survival, and angiogenesis.[14] Two of the most important targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR) .[11] Overexpression or mutation of these receptors is a hallmark of many cancers, leading to uncontrolled cell growth and the formation of new blood vessels that supply the tumor. Quinolinone derivatives have been designed to act as ATP-competitive inhibitors in the kinase domains of these receptors, blocking the downstream signaling cascades.[11]

VEGFR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization Kinase_Domain Tyrosine Kinase Domain (ATP Binding Site) VEGFR2->Kinase_Domain Autophosphorylation Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) Kinase_Domain->Downstream Activation Angiogenesis Angiogenesis, Proliferation, Survival Downstream->Angiogenesis Quinolinone_Inhibitor Quinolinone Inhibitor Quinolinone_Inhibitor->Kinase_Domain ATP-Competitive Inhibition

Caption: Inhibition of the VEGFR-2 Signaling Pathway by a Quinolinone Agent.

Evolution of Anticancer Quinolinones

The development of quinolinone-based anticancer agents has been a more recent endeavor compared to their antibacterial counterparts. Early research focused on modifying the quinoline scaffold, with numerous derivatives being synthesized and tested against various cancer cell lines.[15] Structure-activity relationship (SAR) studies have been crucial in identifying key pharmacophoric features, such as substitutions at the C-3, C-4, and C-7 positions, that enhance cytotoxic activity.[13] This has led to the identification of lead compounds with potent activity against a range of tumors.[14]

Compound ClassTarget Cancer Cell LineRepresentative IC50 (µM)Reference
3-Quinoline DerivativesMCF-7 (Breast Cancer)29.8 - 40.4[15]
N-alkylated, 2-oxoquinolinesHEp-2 (Larynx Cancer)49.01 - 77.67 (%)[15]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88[15]
Quinoline-based EGFR Inhibitor (8c)EGFR Kinase~0.05[16]

Note: IC50 (half maximal inhibitory concentration) values are highly dependent on the specific compound, cell line, and assay conditions. The values presented are illustrative examples from the literature.

Foundational Synthetic Methodologies: Experimental Protocols

The ability to synthesize the quinolinone core efficiently and in a controlled manner is fundamental to the exploration of this compound class. The following protocols for the Gould-Jacobs and Conrad-Limpach reactions provide a practical guide to the construction of the 4-hydroxyquinoline (4-quinolinone) scaffold.

The Gould-Jacobs Reaction

This reaction is a versatile method for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[2][17]

Step-by-Step Protocol:

  • Condensation: In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture to 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by Thin Layer Chromatography (TLC). Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step.[3]

  • Thermal Cyclization: Dissolve the anilidomethylenemalonate intermediate in a high-boiling point solvent like diphenyl ether (approximately 5-10 mL per gram of intermediate). Heat the solution to reflux (around 250 °C) for 30-60 minutes.[3]

  • Isolation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. Add a non-polar solvent such as hexane to aid precipitation. Collect the solid by filtration and wash with a cold, non-polar solvent.[3]

  • Hydrolysis: Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide. Heat the mixture at reflux for 1-2 hours.[3]

  • Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry. Heat the solid above its melting point (typically 200-250 °C) until carbon dioxide evolution ceases to yield the final 4-hydroxyquinoline product.[3]

Gould_Jacobs_Workflow Start Aniline + DEEM Condensation Condensation (100-130°C) Start->Condensation Intermediate1 Anilidomethylenemalonate Condensation->Intermediate1 Cyclization Thermal Cyclization (~250°C in Diphenyl Ether) Intermediate1->Cyclization Intermediate2 4-Hydroxy-3-carboethoxyquinoline Cyclization->Intermediate2 Hydrolysis Saponification (NaOH, Reflux) Intermediate2->Hydrolysis Intermediate3 Quinoline-3-carboxylic acid Hydrolysis->Intermediate3 Decarboxylation Decarboxylation (Heat, >200°C) Intermediate3->Decarboxylation Product 4-Hydroxyquinoline (4-Quinolinone) Decarboxylation->Product

Caption: Experimental Workflow for the Gould-Jacobs Reaction.

The Conrad-Limpach Synthesis

This method involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[18] The reaction conditions can influence the regioselectivity, with lower temperatures favoring the 4-quinolinone and higher temperatures favoring the 2-quinolinone (Knorr synthesis).[19]

Step-by-Step Protocol for 4-Quinolinone:

  • Enamine Formation: Mix the aniline (1.0 equivalent) and a β-ketoester (e.g., ethyl acetoacetate, 1.0 equivalent) with a catalytic amount of acid (e.g., a drop of concentrated sulfuric acid). The reaction is typically performed at or slightly above room temperature. Stir for several hours until the reaction is complete (monitored by TLC).[18][19]

  • Cyclization: The crude enamine intermediate is added to a preheated, high-boiling point, inert solvent (e.g., mineral oil or diphenyl ether) at approximately 250 °C. Maintain this temperature for 15-30 minutes to effect cyclization.[20]

  • Work-up and Isolation: Cool the reaction mixture and dilute it with a hydrocarbon solvent like hexane to precipitate the crude product. The solid is collected by filtration, washed with the hydrocarbon solvent, and can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[20]

Future Directions and Conclusion

The journey of the quinolinone core, from an impurity in a chemical synthesis to a privileged scaffold in drug discovery, is a testament to the power of serendipity, keen observation, and rational drug design. The development of quinolone antibacterials has saved countless lives, and the emergence of quinolinone-based anticancer agents offers new hope in the fight against cancer.

Future research in this field will undoubtedly focus on several key areas:

  • Combating Resistance: The development of novel quinolinone derivatives that can overcome existing mechanisms of bacterial resistance is a critical priority.

  • Target Specificity: In oncology, the design of more selective quinolinone inhibitors that target specific mutant forms of kinases will be essential to improve efficacy and reduce off-target toxicities.

  • Hybrid Molecules: The synthesis of hybrid molecules that combine the quinolinone scaffold with other pharmacophores holds promise for creating agents with dual mechanisms of action or improved pharmacokinetic properties.

  • New Therapeutic Areas: The diverse biological activities of quinolinone derivatives suggest that their therapeutic potential may extend beyond infectious diseases and cancer to areas such as neurodegenerative and inflammatory disorders.

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  • Butt, T., Ahmad, N., Salman, M., & Kazmi, S. U. (2003). Validity of nalidixic acid screening in fluoroquinolone-resistant typhoid salmonellae. Journal of the College of Physicians and Surgeons--Pakistan: JCPSP, 13(5), 259-261. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in microbiology, 22(8), 438-445. [Link]

  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of mushroom-derived molecules. Fitoterapia, 107, 1-14. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A., & Shawer, T. Z. (2018). History of discovery and development of antibiotics in chemotherapy. Journal of basic and clinical pharmacy, 9(2), 52. [Link]

  • Chen, Y. L., Chen, Y. H., & Huang, H. C. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International journal of molecular sciences, 22(16), 8888. [Link]

Sources

Foundational

Technical Guide: Tautomerism in 6-Nitroquinolin-2(1H)-one

Part 1: Executive Summary & Core Directive The Challenge: In medicinal chemistry and crystal engineering, 6-Nitroquinolin-2(1H)-one (6-NQ) presents a classic yet critical structural ambiguity. While often drawn as the 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: In medicinal chemistry and crystal engineering, 6-Nitroquinolin-2(1H)-one (6-NQ) presents a classic yet critical structural ambiguity. While often drawn as the 2-hydroxyquinoline (lactim) derivative in legacy databases, thermodynamic reality in physiological and solid-state environments overwhelmingly favors the 2-quinolinone (lactam) tautomer. Misidentifying this dominant species leads to erroneous docking scores in silico and failed co-crystallization attempts in vitro.

The Solution: This guide provides a definitive technical analysis of the lactam-lactim equilibrium of 6-NQ. It integrates electronic mechanistic theory with validated experimental protocols, ensuring that researchers target the biologically relevant species.

Part 2: Structural Dynamics & Mechanistic Analysis

The Tautomeric Equilibrium

The core structural variability of 6-NQ arises from the proton transfer between the ring nitrogen (N1) and the carbonyl oxygen (O2).

  • Form A (Lactam): 6-Nitroquinolin-2(1H)-one. Characterized by an amide-like

    
     motif.
    
  • Form B (Lactim): 2-Hydroxy-6-nitroquinoline.[1] Characterized by an imine-like

    
     motif.
    

While the lactim form restores full aromaticity to the heterocyclic ring, the lactam form benefits from the high bond energy of the carbonyl group and significant resonance stabilization.

The 6-Nitro Substituent Effect

The presence of the nitro group (


) at the 6-position is not merely a passive handle; it actively perturbs the tautomeric landscape through strong electron-withdrawing induction (-I) and mesomeric (-M) effects.
  • Acidity Enhancement: The 6-nitro group withdraws electron density from the benzene ring, which is conjugated to the heterocyclic nitrogen. This significantly increases the acidity of the N1-proton (

    
     reduction) compared to the unsubstituted parent quinolin-2-one.
    
  • Equilibrium Shift: While the lactam remains the global minimum in polar solvents (DMSO,

    
    ), the energy gap between the tautomers is narrowed in the gas phase. However, for all practical drug development purposes (solvated phases), the Lactam  is the requisite species.
    
Visualization of Signaling Pathways (Tautomerism)

The following diagram illustrates the thermodynamic cycle and solvent influence on the 6-NQ equilibrium.

Tautomerism Lactam Lactam Form (6-Nitroquinolin-2(1H)-one) Dominant in Solution/Solid TS Transition State [Proton Transfer] Lactam->TS -H+ (N1) TS->Lactam +H+ (N1) Lactim Lactim Form (2-Hydroxy-6-nitroquinoline) Minor Species (Gas Phase) TS->Lactim +H+ (O2) Lactim->TS -H+ (O2) Polar Polar Solvent (DMSO/H2O) Stabilizes Dipole Polar->Lactam Strong H-Bonding Nonpolar Non-Polar Solvent (Dioxane) Weakens Stabilization Nonpolar->Lactim Weak Interaction

Figure 1: Thermodynamic cycle of 6-Nitroquinolin-2(1H)-one tautomerism showing solvent-dependent stabilization.

Part 3: Experimental Characterization & Protocols

To ensure scientific integrity, one must not rely on database drawings. The following protocols provide self-validating methods to determine the tautomeric state and synthesize the pure compound.

Protocol: Synthesis of 6-Nitroquinolin-2(1H)-one

Rationale: Direct nitration of quinolin-2(1H)-one is the most efficient route. The amino-nitrogen at position 1 activates the 6-position (para-director relative to the aniline substructure), while the carbonyl at position 2 deactivates position 3.

Reagents:

  • Quinolin-2(1H)-one (10 mmol)

  • Sulfuric Acid (

    
    , conc.)
    
  • Nitric Acid (

    
    , fuming)
    

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.45 g (10 mmol) of quinolin-2(1H)-one in 10 mL of concentrated

    
    . Cool the mixture to 0–5°C in an ice bath. Causality: Low temperature prevents over-nitration and decomposition.
    
  • Nitration: Dropwise add a mixture of

    
     (1.1 eq) and 
    
    
    
    (2 mL) over 20 minutes. Maintain temperature below 10°C.
  • Reaction: Remove ice bath and stir at room temperature for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching: Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with copious cold water (to remove acid), and recrystallize from Glacial Acetic Acid.

  • Validation: Measure Melting Point. Literature value: ~280–282°C.

Protocol: Spectroscopic Discrimination (NMR)

Rationale: NMR is the definitive method for distinguishing tautomers. The Lactam form shows a distinct NH signal and a Carbonyl Carbon signal, whereas the Lactim form would show an OH signal and a shifted C2 signal.

Workflow:

  • Solvent Selection: Use DMSO-

    
    .[2] Causality: DMSO mimics the polar biological environment and ensures solubility of the nitro-derivative.
    
  • Acquisition: Acquire

    
     NMR (400 MHz minimum) and 
    
    
    
    NMR.
  • Diagnostic Signals (Lactam Confirmation):

    • Proton: Look for a broad singlet at

      
       12.0–13.0 ppm. This is the N-H  proton. (An O-H proton in the lactim form usually appears sharper and potentially upfield depending on H-bonding, but the absence of C2-OH coupling and the presence of N-H coupling in HSQC confirms Lactam).
      
    • Carbon: Look for the signal at

      
       160–165 ppm. This corresponds to the C=O  (carbonyl). A pure aromatic C-O (lactim) would typically resonate at slightly different fields (
      
      
      
      165-170 ppm), but the N-H proton is the "smoking gun."
Data Summary: Physical & Spectral Properties[2][3][4][5][6][7][8][9][10]
PropertyValue / CharacteristicReference
CAS Number 64495-55-2[1]
Molecular Formula

-
Molecular Weight 190.16 g/mol -
Dominant Tautomer Lactam (2-quinolinone)[2, 3]
Melting Point 280–282 °C[1]

(Predicted)
~10.3 (N-H acidity)[4]
UV

~340 nm (Lactam band)[3]
IR (Solid State) 1660

(Strong C=O stretch)
[2]

Part 4: Implications for Drug Development[9]

Binding Mode Analysis

When docking 6-NQ derivatives into protein active sites:

  • Donor/Acceptor Profile: Treat N1 as a Hydrogen Bond Donor (NH). Treat O2 as a Hydrogen Bond Acceptor (C=O).

  • Error Flag: If your docking software treats N1 as an acceptor (pyridine-like nitrogen) and O2 as a donor (hydroxyl), you are modeling the lactim tautomer. This will result in incorrect pose prediction.

Solubility & Permeability

The lactam form is significantly more polar than the lactim form due to the large dipole moment of the amide bond.

  • Solubility: High melting point and crystal lattice energy (driven by intermolecular N-H...O=C hydrogen bonding) often result in poor aqueous solubility.

  • Strategy: Disruption of the crystal lattice via N-alkylation or conversion to a prodrug is often required to improve bioavailability.

Part 5: References

  • ChemicalBook. (2025).[1][3][4][5] 2(1H)-Quinolinone, 6-nitro- Properties and Supplier Data. Retrieved from

  • BenchChem. (2025).[3][6] 2-Hydroxyquinoline chemical structure and tautomerism. Retrieved from

  • Ivan Huc Group. (1998). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis. J. Chem. Soc., Perkin Trans.[7] 2. Retrieved from

  • National Institutes of Health (NIH). (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles. PMC. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties of 6-Nitroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Nitroquinolin-2(1H)-one is a heterocyclic compound of significant interest due to its structural relation to biologically active quinoline and qu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitroquinolin-2(1H)-one is a heterocyclic compound of significant interest due to its structural relation to biologically active quinoline and quinolone scaffolds. The introduction of a nitro group at the 6-position profoundly influences its electronic properties, modulating its absorption, emission, and electrochemical characteristics. These properties are critical for its potential applications in medicinal chemistry, materials science, and as a fluorescent probe. This guide provides a comprehensive analysis of the electronic properties of 6-Nitroquinolin-2(1H)-one, integrating theoretical principles with experimental data from closely related analogs to offer a holistic understanding of its behavior. We will delve into its synthesis, spectroscopic characteristics, electrochemical behavior, and theoretical electronic structure, providing both foundational knowledge and practical insights for researchers in the field.

Introduction: The Quinolinone Core and the Influence of the Nitro Group

The quinolin-2(1H)-one (carbostyril) scaffold is a prevalent motif in numerous natural products and synthetic compounds with a wide array of biological activities. Its electronic structure is characterized by an extended π-system, which is susceptible to modulation by substituent groups. The introduction of a potent electron-withdrawing nitro (-NO₂) group at the 6-position significantly alters the electron density distribution across the aromatic system. This modification is expected to lower the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby influencing the molecule's spectroscopic and electrochemical properties. Understanding these electronic perturbations is key to harnessing 6-Nitroquinolin-2(1H)-one for various applications. In solution, it is important to note that 2-hydroxyquinolines exist in a tautomeric equilibrium with the more stable 2(1H)-quinolone (lactam) form, especially in polar solvents. Therefore, the spectroscopic and electronic properties discussed herein primarily pertain to the lactam tautomer.

Synthesis of 6-Nitroquinolin-2(1H)-one

A definitive, step-by-step protocol for the synthesis of 6-Nitroquinolin-2(1H)-one is not extensively detailed in the available literature. However, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of substituted quinolinones and the nitration of aromatic systems.

Proposed Synthetic Pathway:

A common strategy for the synthesis of quinolin-2(1H)-ones is the Skraup-Doebner-von Miller reaction or variations thereof. A more targeted approach would involve the nitration of the pre-formed quinolin-2(1H)-one.

Diagram of the Proposed Synthetic Workflow:

G cluster_synthesis Synthesis of 6-Nitroquinolin-2(1H)-one start Quinolin-2(1H)-one reaction Electrophilic Aromatic Substitution (Nitration) start->reaction Substrate reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) reagents->reaction Reagents purification Purification (Recrystallization/Chromatography) reaction->purification Crude Product product 6-Nitroquinolin-2(1H)-one purification->product Purified Product

Caption: Proposed workflow for the synthesis of 6-Nitroquinolin-2(1H)-one.

Detailed Experimental Protocol (Hypothetical):
  • Step 1: Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.

  • Step 2: Nitration Reaction: Dissolve quinolin-2(1H)-one in concentrated sulfuric acid and cool the mixture in an ice bath. Add the pre-formed nitrating mixture dropwise, maintaining a low temperature to control the reaction rate and prevent over-nitration. The regioselectivity for the 6-position is anticipated due to the directing effects of the quinoline ring system.

  • Step 3: Work-up and Isolation: After the addition is complete, allow the reaction to stir at a controlled temperature. Pour the reaction mixture over crushed ice to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry the crude product.

  • Step 4: Purification: The crude 6-Nitroquinolin-2(1H)-one can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography to yield the pure compound.

Spectroscopic Properties

The electronic transitions of 6-Nitroquinolin-2(1H)-one are dictated by its extended π-conjugated system, which is influenced by the electron-donating nature of the lactam nitrogen and the electron-withdrawing nitro group.

UV-Visible Absorption Spectroscopy

Table 1: Expected UV-Visible Absorption Properties of 6-Nitroquinolin-2(1H)-one

PropertyExpected ValueRationale
λmax 350 - 400 nmExtended conjugation and the presence of the electron-withdrawing nitro group are likely to shift the absorption to longer wavelengths compared to the parent quinolin-2(1H)-one.
Molar Absorptivity (ε) HighAromatic systems with extended conjugation typically exhibit high molar absorptivity values.
Fluorescence Spectroscopy

The fluorescence properties of 6-Nitroquinolin-2(1H)-one are of particular interest. Generally, nitroaromatic compounds are known to be weakly fluorescent or non-fluorescent due to efficient intersystem crossing to the triplet state, which is promoted by the nitro group.

However, a significant application arises from the potential for its reduced form, 6-aminoquinolin-2(1H)-one, to be highly fluorescent. It has been noted that the enzymatic reduction of 6-nitroquinolin-2(1H)-one could yield 6-aminoquinolin-2(1H)-one, a significantly brighter fluorophore with a reported emission maximum at 485 nm[1]. This suggests the potential use of 6-Nitroquinolin-2(1H)-one as a pro-fluorophore for detecting reductive environments, such as hypoxic conditions in tumors[1].

Table 2: Fluorescence Properties of 6-Nitroquinolin-2(1H)-one and its Amino Derivative

CompoundExpected FluorescenceEmission λmaxApplication
6-Nitroquinolin-2(1H)-one Weak to non-fluorescent--
6-Aminoquinolin-2(1H)-one Strong~485 nm[1]Fluorescent marker for reductive environments.

Electrochemical Properties

The electrochemical behavior of 6-Nitroquinolin-2(1H)-one is expected to be dominated by the reduction of the nitro group, which is a well-known electroactive moiety.

Cyclic Voltammetry

While a specific cyclic voltammogram for 6-Nitroquinolin-2(1H)-one is not available, studies on the closely related 6-nitroquinoline provide valuable insights. The electrochemical reduction of nitroaromatic compounds typically proceeds via a multi-electron, multi-proton process. In aprotic media, the reduction often occurs in two one-electron steps, first to a radical anion and then to a dianion. In protic media, the reduction is more complex and can involve up to six electrons to form the corresponding amine.

Based on studies of 6-nitroquinoline, it is expected that 6-Nitroquinolin-2(1H)-one will exhibit an irreversible reduction peak at a negative potential, corresponding to the reduction of the nitro group. The exact potential will depend on the experimental conditions (e.g., solvent, supporting electrolyte, pH).

Diagram of a Hypothetical Cyclic Voltammetry Experiment:

G cluster_cv Cyclic Voltammetry Setup potentiostat Potentiostat we Working Electrode (e.g., Glassy Carbon) potentiostat->we Controls Potential re Reference Electrode (e.g., Ag/AgCl) potentiostat->re ce Counter Electrode (e.g., Pt wire) potentiostat->ce cell Electrochemical Cell solution Solution of 6-Nitroquinolin-2(1H)-one in electrolyte we->cell re->cell ce->cell

Caption: A schematic of a typical three-electrode setup for cyclic voltammetry.

Theoretical Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for understanding the electronic properties of molecules like 6-Nitroquinolin-2(1H)-one at a fundamental level.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are key to understanding a molecule's electronic transitions and reactivity. For 6-Nitroquinolin-2(1H)-one, the HOMO is expected to be distributed over the quinolinone ring system, while the LUMO is anticipated to be localized primarily on the nitro group and the adjacent aromatic ring, reflecting the electron-withdrawing nature of the -NO₂ group.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A smaller HOMO-LUMO gap generally implies that the molecule can be excited with lower energy (longer wavelength) light. The presence of the nitro group is expected to significantly decrease the HOMO-LUMO gap of 6-Nitroquinolin-2(1H)-one compared to the parent quinolin-2(1H)-one.

Table 3: Predicted Frontier Molecular Orbital Characteristics

OrbitalExpected LocalizationInfluence of Nitro Group
HOMO Delocalized over the quinolinone ringEnergy is lowered
LUMO Localized on the nitro group and adjacent ringEnergy is significantly lowered
HOMO-LUMO Gap Relatively smallDecreased, leading to a red-shift in absorption

Diagram of Predicted Molecular Orbital Energy Levels:

G cluster_mo Molecular Orbital Energy Levels cluster_energy cluster_gap LUMO LUMO HOMO HOMO gap_label HOMO-LUMO Energy Gap (ΔE) e_up Higher Energy e_down Lower Energy

Caption: A simplified energy level diagram for the frontier molecular orbitals.

Computational Methodology

To obtain accurate theoretical data, DFT calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p) would be appropriate for geometry optimization and frequency calculations. Subsequent Time-Dependent DFT (TD-DFT) calculations can be employed to simulate the UV-Vis absorption spectrum.

Conclusion and Future Directions

The electronic properties of 6-Nitroquinolin-2(1H)-one are a direct consequence of the interplay between the quinolinone core and the strongly electron-withdrawing nitro group. While direct experimental data is sparse, a comprehensive understanding can be constructed from the behavior of analogous compounds and theoretical modeling. The key takeaways are:

  • The molecule likely absorbs in the near-UV to visible range (350-400 nm).

  • It is expected to be weakly fluorescent, but its reduced amino derivative is a strong fluorophore, suggesting its potential as a hypoxia-selective probe.

  • Its electrochemical behavior is dominated by the irreversible reduction of the nitro group.

  • The HOMO-LUMO gap is predicted to be relatively small, consistent with its expected absorption spectrum.

Future research should focus on the experimental validation of these predicted properties. Specifically, the synthesis and full spectroscopic and electrochemical characterization of 6-Nitroquinolin-2(1H)-one are crucial next steps. Investigating its performance as a pro-fluorophore in biological systems would also be a valuable avenue of research.

References

  • No direct source was found in the search results to cite for this general chemical principle.
  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 6-Nitroquinolin-2(1H)-one

Introduction: The Significance of 6-Nitroquinolin-2(1H)-one The quinolin-2(1H)-one scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Nitroquinolin-2(1H)-one

The quinolin-2(1H)-one scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1] The introduction of a nitro group at the 6-position significantly modifies the electronic properties of the ring system, making 6-Nitroquinolin-2(1H)-one a crucial intermediate for the synthesis of various functionalized quinolones, including potential therapeutic agents. Its utility as a precursor for amino, halo, and other substituted quinolones makes a reliable and well-understood synthetic protocol essential for researchers in medicinal chemistry and drug development.

This document provides a comprehensive guide to the synthesis of 6-Nitroquinolin-2(1H)-one, detailing the underlying chemical principles, a step-by-step experimental protocol, and the necessary safety precautions.

Overview of Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of 6-Nitroquinolin-2(1H)-one:

  • Direct Nitration of Quinolin-2(1H)-one: While seemingly the most straightforward approach, direct nitration of the parent quinolinone can lead to a mixture of isomers, with the position of nitration being highly dependent on reaction conditions such as temperature and acid concentration.[2] Achieving high regioselectivity for the 6-position can be challenging, often requiring careful optimization and potentially leading to difficult purification processes.

  • Skraup-Doebner-von Miller Synthesis: This classical method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to construct the quinoline ring.[3][4][5] For the synthesis of 6-Nitroquinolin-2(1H)-one, this would necessitate starting with 4-nitroaniline. The reaction is typically catalyzed by strong acids and involves an in-situ generated α,β-unsaturated aldehyde or ketone from glycerol or other precursors.[6] While effective, the often harsh reaction conditions and the potential for side reactions can be a drawback.

  • Intramolecular Cyclization of o-Nitro-trans-cinnamic Acid: This method offers excellent control over the regiochemistry of the final product. The synthesis begins with the nitration of trans-cinnamic acid to introduce the nitro group at the ortho position relative to the side chain, followed by a reductive cyclization to form the quinolinone ring. The Baeyer-Emmerling indole synthesis is a classic example of a similar reductive cyclization of ortho-nitrocinnamic acids to form indoles.[7]

This guide will focus on a two-step approach involving the nitration of trans-cinnamic acid followed by reductive cyclization, as it provides a reliable and regioselective pathway to the desired product.

Chemical Principles and Mechanism

The synthesis proceeds in two key stages:

Step 1: Nitration of trans-Cinnamic Acid

The first step is an electrophilic aromatic substitution reaction where trans-cinnamic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion then attacks the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene ring.

Step 2: Reductive Cyclization

The resulting o-nitro-trans-cinnamic acid is then subjected to reductive cyclization. The nitro group is reduced to an amino group, typically using a reducing agent like iron powder in an acidic medium.[7] The newly formed amino group then undergoes an intramolecular nucleophilic attack on the α,β-unsaturated carbonyl system, leading to the formation of the heterocyclic ring of the quinolinone.

Reaction Pathway Diagram

Synthesis of 6-Nitroquinolin-2(1H)-one cluster_0 Step 1: Nitration cluster_1 Step 2: Reductive Cyclization Cinnamic_Acid trans-Cinnamic Acid o_Nitro_Cinnamic_Acid o-Nitro-trans-cinnamic Acid Cinnamic_Acid->o_Nitro_Cinnamic_Acid Electrophilic Aromatic Substitution Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->o_Nitro_Cinnamic_Acid Product 6-Nitroquinolin-2(1H)-one o_Nitro_Cinnamic_Acid->Product Intramolecular Cyclization Reducing_Agent Fe / Acetic Acid Reducing_Agent->Product

Caption: Overall synthetic route to 6-Nitroquinolin-2(1H)-one.

Detailed Experimental Protocol

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesNotes
trans-Cinnamic Acid148.1610.0 g0.0675
Concentrated Sulfuric Acid (98%)98.0850 mL-Handle with extreme care
Concentrated Nitric Acid (70%)63.0125 mL-Handle with extreme care
Iron Powder55.8420.0 g0.358
Glacial Acetic Acid60.05100 mL-
Ethanol46.07As needed-For recrystallization
Deionized Water18.02As needed-
Ice-As needed-

Equipment

  • 500 mL three-neck round-bottom flask

  • 250 mL round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • pH paper

Step 1: Synthesis of o-Nitro-trans-cinnamic Acid
  • Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Cinnamic Acid: Slowly add 10.0 g of trans-cinnamic acid to the cooled sulfuric acid with continuous stirring. Ensure the temperature does not rise above 10 °C.

  • Nitration: Prepare the nitrating mixture by carefully adding 25 mL of concentrated nitric acid to a separate flask and cooling it in an ice bath. Slowly add the cold nitrating mixture to the dropping funnel and add it dropwise to the cinnamic acid solution over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.

  • Work-up: Pour the reaction mixture slowly and carefully onto a beaker containing 500 g of crushed ice with constant stirring. A yellow precipitate of o-nitro-trans-cinnamic acid will form.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

Step 2: Synthesis of 6-Nitroquinolin-2(1H)-one
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the dried o-nitro-trans-cinnamic acid from the previous step.

  • Addition of Reagents: Add 100 mL of glacial acetic acid and 20.0 g of iron powder.

  • Reductive Cyclization: Heat the mixture to reflux with vigorous stirring. The reaction is exothermic and the color of the mixture will change. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron sludge. Wash the filter cake with a small amount of hot acetic acid.

  • Precipitation: Pour the filtrate into a beaker containing 500 mL of cold water. A precipitate of 6-Nitroquinolin-2(1H)-one will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash it with deionized water. Recrystallize the solid from ethanol to obtain the purified product.

  • Drying: Dry the purified product in a vacuum oven.

Experimental Workflow Diagram

Experimental Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reductive Cyclization A Cool H₂SO₄ in Ice Bath B Add Cinnamic Acid A->B C Dropwise Addition of Nitrating Mixture B->C D Stir for 2 hours C->D E Pour onto Ice D->E F Filter and Wash E->F G Dry Product F->G H Combine o-Nitro-cinnamic Acid, Fe, and Acetic Acid G->H Proceed to next step I Reflux for 2-3 hours H->I J Filter to Remove Iron I->J K Precipitate in Water J->K L Filter and Recrystallize K->L M Dry Final Product L->M

Caption: Step-by-step workflow for the synthesis.

Characterization

The final product, 6-Nitroquinolin-2(1H)-one, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the nitro group.

    • FT-IR: To identify the characteristic functional groups (e.g., C=O of the lactam, N-O stretching of the nitro group).

    • Mass Spectrometry: To determine the molecular weight of the compound.

Safety and Handling

This protocol involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood by trained personnel.

  • Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[8] They can cause severe burns upon contact with skin and eyes.[9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[9][10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11] When preparing the nitrating mixture and during the reaction, ensure proper cooling to prevent runaway reactions.

  • Handling: Always add acid to water, never the other way around. The reaction of strong acids with water is highly exothermic.[12]

  • Storage: Store acids in appropriate, tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials such as combustible substances.[8][12]

  • Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines.

References

  • CN107602463B - Synthesis method of 6-hydroxy-2 (1H)
  • Doebner–Miller reaction - Wikipedia. (URL: [Link])

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Skraup reaction - Wikipedia. (URL: [Link])

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. (URL: [Link])

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC - NIH. (URL: [Link])

  • Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide - Journal of the Chemical Society B. (URL: [Link])

  • Sulfuric Acid / Nitric Acid 98.8 : 1.2 - Columbus Chemical. (URL: [Link])

  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (URL: [Link])

  • What safety precautions should I take when handling nitric acid? - Quora. (URL: [Link])

Sources

Application

Characterizing 6-Nitroquinolin-2(1H)-one: An In Vitro Strategy to Investigate Cytotoxicity and DNA Damage Response Modulation

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The quinolinone scaffold is a foundational structure in medicinal chemistry, giving rise to compounds with a vast array of biol...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a foundational structure in medicinal chemistry, giving rise to compounds with a vast array of biological activities.[1] The introduction of a nitro group to this scaffold can significantly influence its pharmacological profile, with many nitro-substituted quinolinones demonstrating potent anticancer properties.[2][3] This activity is often linked to the induction of cellular stress and DNA damage. This application note presents a comprehensive, tiered in vitro assay workflow designed to characterize the biological effects of 6-Nitroquinolin-2(1H)-one. The strategy begins with a primary assessment of cytotoxicity to determine dose-response relationships, followed by mechanistic assays to investigate the induction of DNA damage and, subsequently, to probe for specific inhibition of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA Damage Response (DDR) pathway.[4][5]

Introduction: The Scientific Rationale

The investigation of novel small molecules for therapeutic potential requires a logical and phased approach. For a compound like 6-Nitroquinolin-2(1H)-one, which belongs to a chemical class known for its cytotoxic effects, the primary question is not just if it kills cells, but how. The presence of the electron-withdrawing nitro group suggests a potential for bio-reduction into reactive species that can induce cellular damage, or it may confer a specific binding affinity for key cellular targets.[6]

A prominent mechanism by which many anticancer agents function is through the induction of DNA damage, which, if left unrepaired, triggers programmed cell death (apoptosis).[7] The cell's primary defense against single-strand DNA breaks is the Base Excision Repair (BER) pathway, in which PARP enzymes play a sentinel role.[5] Upon detecting a break, PARP1 binds to the damaged DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, creating a scaffold to recruit the necessary repair machinery.[4] Inhibiting PARP in cancer cells, particularly those with pre-existing defects in other DNA repair pathways (like BRCA mutations), leads to the accumulation of cytotoxic double-strand breaks and selective cell death, a concept known as synthetic lethality.[5]

This guide provides the protocols to test the hypothesis that 6-Nitroquinolin-2(1H)-one's potential cytotoxicity is mediated through the induction of DNA damage, with a specific focus on its potential to inhibit PARP activity.

The Experimental Workflow: A Tiered Approach

A successful investigation follows a logical progression from general observation to specific mechanism. We propose a three-part workflow to efficiently characterize 6-Nitroquinolin-2(1H)-one.

G cluster_0 Initial Characterization cluster_1 Mechanistic Deep Dive A Part 1: Assess Cytotoxicity (MTT Assay) Determine IC50 B Part 2: Investigate Mechanism (DNA Damage Assays) Confirm DNA Damage A->B Establish dose range C Part 3: Identify Target (PARP Inhibition Assay) Quantify Enzyme Inhibition B->C If DNA damage is observed

Caption: Tiered workflow for characterizing 6-Nitroquinolin-2(1H)-one.

Part 1: Primary Screening - General Cytotoxicity Assessment

Causality: Before investigating a specific mechanism, it is crucial to determine the concentration range over which the compound affects cell viability.[8][9] This ensures that subsequent mechanistic assays are performed at relevant, non-saturating doses. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11]

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells and HEK293 non-cancerous cells for selectivity assessment) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[12][13] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Nitroquinolin-2(1H)-one in DMSO. Create a 2X working stock series by serially diluting the compound in culture medium. A typical final concentration range to test would be 0.1 µM to 100 µM.

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (DMSO at the highest concentration used) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Sample IC₅₀ Values
Cell LineCompoundIncubation TimeIC₅₀ (µM)Selectivity Index (SI)¹
MCF-7 (Cancer)6-Nitroquinolin-2(1H)-one72 h8.45.2
HEK293 (Normal)6-Nitroquinolin-2(1H)-one72 h43.7-
MCF-7 (Cancer)Doxorubicin (Control)72 h0.53.0
HEK293 (Normal)Doxorubicin (Control)72 h1.5-
¹Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Part 2: Mechanistic Investigation - Is DNA Damage the Cause?

Causality: If 6-Nitroquinolin-2(1H)-one induces cytotoxicity, the next logical step is to determine if this is caused by DNA damage. We will use two complementary assays: the Comet assay to visualize general DNA strand breaks and the γH2AX assay as a specific marker for DNA double-strand breaks (DSBs), which are highly cytotoxic lesions.[14]

Protocol 2.1: Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

This assay detects single and double-strand DNA breaks.[15]

  • Cell Treatment: Treat cells with 6-Nitroquinolin-2(1H)-one at concentrations around its IC₅₀ and 10x IC₅₀ for a short duration (e.g., 2-4 hours). Use a known DNA damaging agent (e.g., 100 µM H₂O₂) as a positive control.

  • Cell Harvesting & Embedding: Harvest ~10,000 cells and mix them with low-melting-point agarose at 37°C. Immediately pipette the mixture onto a specially coated microscope slide and allow it to solidify on ice.

  • Lysis: Immerse the slides in a cold, high-salt lysis buffer overnight at 4°C. This removes cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding & Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA. Apply an electric field (e.g., 25V, 300mA) for 20-30 minutes.

  • Neutralization & Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization & Analysis: Visualize the slides using a fluorescence microscope. Undamaged DNA remains compact (the "head"), while fragmented DNA migrates, forming a "tail." Quantify the extent of DNA damage using image analysis software to measure the percentage of DNA in the tail.

Protocol 2.2: γH2AX Immunofluorescence Assay

This assay specifically detects DNA double-strand breaks.[14][16]

  • Cell Culture & Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with 6-Nitroquinolin-2(1H)-one as described for the Comet assay. Etoposide (10 µM) can be used as a positive control.

  • Fixation & Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody specific for phosphorylated H2AX (anti-γH2AX) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

  • Counterstaining & Mounting: Wash three times with PBST. Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging & Quantification: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus. A significant increase in foci compared to the vehicle control indicates the induction of DSBs.

Part 3: Target-Specific Investigation - PARP1 Inhibition Assay

Causality: If DNA damage is confirmed, the compound could be acting either by directly causing the damage or by inhibiting the repair machinery. This assay directly tests the latter possibility by measuring the enzymatic activity of PARP1 in a cell-free system. This isolates the compound's effect on the enzyme from other cellular processes.

PARP-Mediated DNA Repair Pathway

G cluster_pathway PARP1-Mediated Single-Strand Break Repair ssb DNA Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 binds par PAR Chains (Poly ADP-Ribose) parp1->par synthesizes nad NAD+ nad->parp1 substrate repair Recruitment of Repair Proteins (e.g., XRCC1) par->repair recruits resolution SSB Repaired repair->resolution inhibitor 6-Nitroquinolin-2(1H)-one (Potential Inhibitor) inhibitor->parp1 blocks activity

Caption: Inhibition of PARP1 blocks the synthesis of PAR chains.

Protocol 3: Chemiluminescent PARP1 Inhibition Assay

This protocol is based on commercially available kits (e.g., from BPS Bioscience, R&D Systems).[4]

  • Reagent Preparation: Prepare assay buffers, recombinant human PARP1 enzyme, activated DNA, biotinylated NAD+, and the test compound dilutions. A known PARP inhibitor like Olaparib or Veliparib should be used as a positive control.[17]

  • Reaction Setup: In a 96-well plate coated with histone proteins, add the following in order:

    • PARP1 enzyme.

    • Serial dilutions of 6-Nitroquinolin-2(1H)-one or control inhibitor.

    • Activated DNA (to stimulate the enzyme).

  • Enzyme Reaction: Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature. During this time, active PARP1 will transfer biotinylated ADP-ribose units onto the coated histones.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP (Horseradish Peroxidase) and incubate for 1 hour. This will bind to the biotinylated PAR chains on the histones.

  • Signal Generation: Wash the plate again. Add a chemiluminescent HRP substrate.[12]

  • Data Acquisition: Immediately read the luminescence on a microplate reader. The signal intensity is directly proportional to PARP1 activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ for PARP1 inhibition.

Data Presentation: Sample PARP1 Inhibition Data
CompoundTargetAssay TypeIC₅₀ (nM)
6-Nitroquinolin-2(1H)-onePARP1Chemiluminescent150
Olaparib (Control)PARP1Chemiluminescent5
Veliparib (Control)PARP1Chemiluminescent10

Conclusion and Future Directions

This application note provides a structured, hypothesis-driven workflow to perform a robust initial characterization of 6-Nitroquinolin-2(1H)-one. By progressing from a general assessment of cytotoxicity to specific mechanistic assays for DNA damage and PARP1 inhibition, researchers can efficiently determine the compound's primary mechanism of action. Positive results from this workflow—demonstrating selective cytotoxicity, induction of DNA damage, and direct PARP inhibition—would provide a strong rationale for advancing 6-Nitroquinolin-2(1H)-one into more complex cell-based models and subsequent preclinical development as a potential anticancer agent.

References

  • Banerjee, T., et al. (2012). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer. Available at: [Link]

  • Ilaš, J., et al. (2021). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

  • Berenguer, M., et al. (1998). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology: The Vascular System. Available at: [Link]

  • AACR. (2023, April 4). Abstract 6111: Design of a small molecule screening assay to detect DNA trapping of PARP1/2. AACR Journals. Available at: [Link]

  • Hrčak. (2025, June 30). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Available at: [Link]

  • Abuelizz, H. A., et al. (2022). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. Molecules. Available at: [Link]

  • BPS Bioscience. PARP Assays. Available at: [Link]

  • Verhaeghe, P., et al. (2018, July 15). Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study. European Journal of Medicinal Chemistry. Available at: [Link]

  • Champions Oncology. DNA Damage Assays. Available at: [Link]

  • da Silva, A. F., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • ResearchGate. (2025, August 6). In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. Available at: [Link]

  • NIH. Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH. Available at: [Link]

  • The Jackson Laboratory. (2024, March). PARP inhibitors: Overview and indications. Available at: [Link]

  • Bio-Connect. DNA/RNA damage assays from Cell Biolabs. Available at: [Link]

  • MDPI. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics. Available at: [Link]

  • BMG LABTECH. PARP assay for inhibitors. Available at: [Link]

  • NIH. (2014, July 7). Cell-Based Biosensor to Report DNA Damage in Micro- and Nanosystems. Available at: [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • MDPI. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules. Available at: [Link]

  • bioRxiv. (2021, December 14). Guiding ATR and PARP inhibitor combinations with chemogenomic screens. Available at: [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]

  • MDPI. (2021). 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. Molecules. Available at: [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

Sources

Method

Application Note: 6-Nitroquinolin-2(1H)-one as a Scaffold in Antibacterial Discovery

Executive Summary This guide details the experimental utility of 6-Nitroquinolin-2(1H)-one (CAS: 4649-09-6) in antibacterial research. While fluoroquinolones are the clinical standard, the 6-nitroquinolin-2(1H)-one scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental utility of 6-Nitroquinolin-2(1H)-one (CAS: 4649-09-6) in antibacterial research. While fluoroquinolones are the clinical standard, the 6-nitroquinolin-2(1H)-one scaffold represents a critical "privileged structure" for developing novel antimicrobial agents. It serves as a versatile precursor for Schiff bases, hydrazones, and metal complexes, allowing researchers to probe Structure-Activity Relationships (SAR) beyond traditional halogenation.

This document provides a validated framework for:

  • Mechanistic Understanding: How the quinolinone core targets bacterial DNA replication.

  • Experimental Workflows: Standardized protocols for Minimum Inhibitory Concentration (MIC) and Time-Kill kinetics tailored for nitro-aromatic compounds.

  • Data Interpretation: Distinguishing bacteriostatic vs. bactericidal activity.

Chemical Context & Mechanism of Action (MOA)

The Molecule[1][2]
  • Compound: 6-Nitroquinolin-2(1H)-one

  • Molecular Formula: C₉H₆N₂O₃

  • Physicochemical Challenge: The nitro group at position 6 imparts significant planarity and hydrophobicity, often leading to poor aqueous solubility. This requires specific solvent handling (DMSO) during biological assays to prevent precipitation, which causes false-negative results.

Mechanism: DNA Gyrase "Poisoning"

The antibacterial activity of quinolin-2-ones stems from their interaction with Type II Topoisomerases (DNA Gyrase in Gram-negative bacteria; Topoisomerase IV in Gram-positive bacteria). Unlike simple enzyme inhibitors, these compounds act as topoisomerase poisons .

They stabilize the transient covalent complex between the enzyme and DNA (the "cleavage complex"), preventing the religation of the DNA strands.[1] This results in the accumulation of double-strand breaks, triggering the SOS response and ultimately cell death.

Diagram 1: Molecular Mechanism of Action

MOA_Pathway Gyrase DNA Gyrase / Topo IV (Enzyme) Complex Enzyme-DNA Cleavage Complex Gyrase->Complex Binds DNA DNA Bacterial DNA (Supercoiled) DNA->Complex Stabilized Stabilized Ternary Complex (Drug-Enzyme-DNA) Complex->Stabilized Compound Intercalates Compound 6-Nitroquinolin-2(1H)-one (Scaffold) Compound->Stabilized Blocks Religation Breaks Accumulation of Double-Strand Breaks Stabilized->Breaks Replication Fork Collision Death Bacterial Cell Death (Bactericidal Event) Breaks->Death SOS Response Failure

Caption: The quinolinone scaffold stabilizes the DNA-Gyrase cleavage complex, preventing DNA religation and causing lethal double-strand breaks.

Experimental Protocols

Stock Solution Preparation (Critical Step)

Nitro-substituted quinolinones are prone to precipitation in aqueous media.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a 10 mg/mL or 20 mM primary stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: When diluting into media (Mueller-Hinton Broth), ensure the final DMSO concentration is < 1% (v/v) to avoid solvent toxicity masking the compound's effect.

Protocol: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 Guidelines [1]. Objective: Determine the lowest concentration inhibiting visible growth.

Materials
  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).[2]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (0.015%) - Recommended for colored nitro-compounds where turbidity is hard to read.

Workflow Diagram

MIC_Workflow Step1 1. Inoculum Prep (0.5 McFarland) Step2 2. Dilution (1:150 in CAMHB) Step1->Step2 Step5 5. Inoculation (5x10^5 CFU/mL) Step2->Step5 Step3 3. Plate Setup (96-well) Step4 4. Serial Dilution (Compound) Step3->Step4 Step4->Step5 Step6 6. Incubation (16-20h @ 37°C) Step5->Step6 Step7 7. Readout (Visual/Resazurin) Step6->Step7

Caption: Step-by-step workflow for CLSI-compliant Broth Microdilution assay.

Step-by-Step Procedure
  • Inoculum Preparation:

    • Pick 3-5 colonies from a fresh agar plate (< 24h old).

    • Suspend in saline to match 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to reach the starting inoculum of ~1 x 10⁶ CFU/mL.

  • Plate Setup:

    • Add 100 µL of CAMHB to columns 2-12 of a 96-well plate.

    • Add 200 µL of the 6-Nitroquinolin-2(1H)-one working solution (e.g., 64 µg/mL) to column 1.

  • Serial Dilution:

    • Transfer 100 µL from column 1 to column 2. Mix. Repeat to column 10.

    • Discard 100 µL from column 10.

    • Column 11: Growth Control (Media + Bacteria + DMSO vehicle).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of the diluted inoculum (from Step 1) to wells 1-11.

    • Final Volume: 200 µL/well. Final Inoculum: 5 x 10⁵ CFU/mL.

  • Incubation: 35 ± 2°C for 16-20 hours in ambient air.

  • Readout (Resazurin Modification):

    • Add 30 µL of 0.015% Resazurin solution to each well.

    • Incubate for 1-2 hours.

    • Blue: No growth (Inhibition). Pink: Growth (Metabolic activity).

Protocol: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

  • Setup: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC . Include a growth control (no drug).

  • Inoculation: Add bacteria to reach ~5 x 10⁵ CFU/mL.

  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in saline and plate onto nutrient agar.

  • Analysis:

    • Bactericidal: ≥ 3 log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.

    • Bacteriostatic: < 3 log₁₀ reduction.

Data Interpretation & Expected Results

The 6-nitro group often acts as an auxiliary moiety. While the parent compound may show moderate activity, its derivatives (e.g., hydrazones) typically exhibit enhanced potency due to increased lipophilicity or additional hydrogen bonding with the gyrase active site [2].

Table 1: Typical MIC Ranges for Quinolinone Scaffolds

Compound ClassS. aureus (Gram+)E. coli (Gram-)Interpretation
6-Nitroquinolin-2(1H)-one (Parent) 16 - 64 µg/mL32 - >128 µg/mLModerate/Weak scaffold activity. Limited penetration in Gram-negatives.
Ciprofloxacin (Control) 0.12 - 0.5 µg/mL0.004 - 0.015 µg/mLHigh potency (Standard of Care).
C3-Hydrazone Derivatives 2 - 8 µg/mL8 - 32 µg/mLFunctionalization at C3 improves binding affinity [3].
Metal Complexes (Cu/Zn) 4 - 16 µg/mL16 - 64 µg/mLChelation can improve membrane permeability.

Troubleshooting Notes:

  • Precipitation: If the well bottom looks "grainy" before adding Resazurin, the compound has crashed out. Repeat with lower concentrations or verify DMSO solubility.

  • Color Interference: 6-nitro compounds are often yellow. Do not rely solely on OD600 readings; use Resazurin or colony counting.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][4][5]

  • Mishra, N., et al. (2020).[6] Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives.[6] Archiv der Pharmazie. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

Sources

Application

Application Note: 6-Nitroquinolin-2(1H)-one as a Fluorescent Probe for Hypoxia Detection

[1] Introduction & Biological Context Hypoxia (low oxygen tension, typically ) is a critical hallmark of solid tumor microenvironments, ischemic stroke, and inflammation. In oncology, hypoxic regions are often resistant...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Biological Context

Hypoxia (low oxygen tension, typically


) is a critical hallmark of solid tumor microenvironments, ischemic stroke, and inflammation. In oncology, hypoxic regions are often resistant to radiotherapy and chemotherapy, making their detection vital for prognosis and treatment planning.

6-Nitroquinolin-2(1H)-one serves as a "turn-on" fluorescent probe designed to detect Nitroreductase (NTR) , an enzyme overexpressed in hypoxic cells.[1] Under normoxic conditions, the probe is non-fluorescent due to the quenching effect of the electron-withdrawing nitro group (


). In hypoxic environments, NTR catalyzes the reduction of the nitro group to an amino group (

), restoring the intramolecular charge transfer (ICT) process and triggering strong fluorescence.
Key Advantages[2]
  • High Selectivity: Specific response to NTR in the presence of NADH as a cofactor.

  • Low Background: The nitro-quenched state exhibits minimal fluorescence, ensuring a high signal-to-noise ratio.[1]

  • Cell Permeability: The lipophilic quinolinone scaffold facilitates passive diffusion across cell membranes.[1]

Mechanism of Action

The sensing mechanism relies on the bioreduction of the nitro group.[2] The electron-deficient nitro group quenches the fluorescence of the quinolinone fluorophore via Photo-induced Electron Transfer (PET) or by disrupting the donor-acceptor conjugation.[1] Upon enzymatic reduction, the electron-donating amino group is formed, restoring the "push-pull" electronic system required for fluorescence.[1]

Chemical Pathway

The reduction proceeds through a series of intermediates:

  • Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    )
  • Nitroso (

    
    ) 
    
    
    
    Hydroxylamine (
    
    
    )[1]
  • Hydroxylamine (

    
    ) 
    
    
    
    Amine (
    
    
    ) [Fluorescent "On" State][1]

NTR_Mechanism Probe 6-Nitroquinolin-2(1H)-one (Non-Fluorescent) Inter1 Nitroso Intermediate Probe->Inter1 2e- Reduction Inter2 Hydroxylamine Intermediate Inter1->Inter2 2e- Reduction Product 6-Aminoquinolin-2(1H)-one (Strong Fluorescence) Inter2->Product 2e- Reduction NTR Nitroreductase (NTR) NTR->Probe NADH NADH + H+ NADH->Probe NAD NAD+

Figure 1: Bioreductive activation pathway of 6-Nitroquinolin-2(1H)-one by Nitroreductase (NTR).

Photophysical Properties

The probe exhibits a significant Stokes shift, separating excitation and emission to minimize self-quenching and scattering interference.

PropertyValue (Approximate)Notes
Excitation Max (

)
360 nmUV/Blue excitation
Emission Max (

)
450 nmBlue/Cyan emission
Quantum Yield (

)
< 0.01 (Nitro)

~0.4-0.6 (Amino)
drastic "Turn-On" response
Solubility DMSO, DMF, EthanolLow solubility in pure water; requires co-solvent
Detection Limit ~50 ng/mL (Enzymatic assay)Highly sensitive to NTR activity

Experimental Protocols

Stock Solution Preparation

Reagents: 6-Nitroquinolin-2(1H)-one powder (Store at -20°C, protected from light), Anhydrous DMSO.

  • Weigh 1.9 mg of 6-Nitroquinolin-2(1H)-one (MW: ~190.16 g/mol ).[1]

  • Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Stock Solution .

  • Vortex until completely dissolved.[1]

  • Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro NTR Enzymatic Assay

This assay validates the probe's response to the enzyme before cellular application.

Materials:

  • PBS Buffer (10 mM, pH 7.4)[3]

  • NADH (Cofactor)

  • Purified Nitroreductase (e.g., from E. coli, Sigma-Aldrich)

  • Fluorescence Spectrophotometer

Protocol:

  • Buffer Prep: Prepare 3 mL of PBS (pH 7.4) in a quartz cuvette.

  • Probe Addition: Add 3

    
    L of Stock Solution (Final conc: 10 
    
    
    
    M).
  • Baseline Scan: Record emission spectrum (400–600 nm) with

    
     nm. (Should be negligible).
    
  • Cofactor Addition: Add NADH (Final conc: 100

    
    M).[1] Scan again to ensure NADH does not interfere.
    
  • Enzyme Addition: Add NTR (1–5

    
    g/mL).
    
  • Kinetic Measurement: Monitor fluorescence intensity at 450 nm every 30 seconds for 15–30 minutes at 37°C.

  • Data Analysis: Plot Intensity vs. Time. The slope indicates NTR activity.

Cellular Imaging (Hypoxia Detection)

Cell Lines: A549 (Lung carcinoma) or HeLa cells are recommended due to their robust hypoxic response.[1]

Workflow Diagram:

Cell_Protocol Step1 Seed Cells (Confocal Dish, 24h) Step2 Induce Hypoxia (1% O2 or CoCl2) Step1->Step2 Incubate Step3 Add Probe (10 µM, 30 min) Step2->Step3 Media Change Step4 Wash Cells (PBS x3) Step3->Step4 Remove Excess Probe Step5 Imaging (Ex: 405nm/360nm, Em: 450nm) Step4->Step5 Microscopy

Figure 2: Cellular staining workflow for hypoxia imaging.

Detailed Steps:

  • Seeding: Seed cells in confocal dishes and incubate for 24h to reach 70% confluence.

  • Hypoxia Induction (Choose one):

    • Gas Method (Preferred): Incubate cells in a hypoxia chamber (

      
      ) for 4–6 hours.[1]
      
    • Chemical Method:[1][4][5][6][7][8] Treat cells with

      
       (Cobalt Chloride) for 4 hours to mimic hypoxia (HIF-1
      
      
      
      stabilization).[1]
  • Staining: Replace media with fresh media containing 10

    
    M Probe  (diluted from DMSO stock).
    
    • Note: Final DMSO concentration must be

      
       to avoid toxicity.[1]
      
  • Incubation: Incubate for 30 minutes at 37°C.

  • Washing: Wash cells

    
     with PBS to remove extracellular probe.[1]
    
  • Imaging: Use a confocal microscope or fluorescence microscope.[1]

    • Channel: DAPI or Blue channel settings are often compatible.[1]

    • Excitation: 360 nm (or 405 nm laser if 360 nm is unavailable, though efficiency may vary).

    • Emission Collection: 430–480 nm.

Troubleshooting & Validation

IssuePossible CauseSolution
No Fluorescence in Hypoxia Low NTR expression in cell lineVerify NTR expression using Western Blot or switch to A549 cells.
High Background in Normoxia Probe oxidation or auto-fluorescenceUse fresh stock. Ensure normoxic controls are kept in fully aerated media.
Precipitation High concentration in aqueous bufferEnsure DMSO stock is fully dissolved. Do not exceed 20

M in culture media.[1]
Validation Failure Non-specific reductionControl Experiment: Pre-treat cells with Dicoumarol (100

M), an NTR inhibitor. Fluorescence should be significantly suppressed.[1]

References

  • Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Chemical Research in Toxicology.

    • Context: Establishes the core mechanism of nitro-to-amino conversion for quinoline scaffolds by xanthine oxidase/NTR.[1]

  • Verhaeghe, P., et al. (2018). Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study.[1] European Journal of Medicinal Chemistry.

    • Context: Validates the electrochemical reduction potential of nitroquinolinone derivatives and their interaction with nitroreductases.
  • Che, W., et al. (2016). Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies. New Journal of Chemistry.

    • Context: Provides comparative spectral data for amino-substituted quinoline derivatives, supporting the blue emission profile (440-460nm).
  • PubChem Compound Summary. 6-Nitroquinolin-2(1H)-one (CID 11945).

    • Context: Chemical structure and physical property verification.[1][5][8][9][10][11]

Sources

Method

synthesis of 6-aminoquinolin-2(1H)-one from 6-Nitroquinolin-2(1H)-one

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 6-aminoquinolin-2(1H)-one (also known as 6-aminocarbostyril) from 6-nitroquinolin-2(1H)-one .

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 6-aminoquinolin-2(1H)-one (also known as 6-aminocarbostyril) from 6-nitroquinolin-2(1H)-one .

The guide prioritizes Catalytic Hydrogenation as the primary method due to its scalability and cleanliness (high atom economy), while providing Chemical Reduction (Fe/HCl) as a robust alternative for laboratories lacking high-pressure equipment.

Abstract

6-Aminoquinolin-2(1H)-one is a critical pharmacophore in the development of cardiotonic agents, antibiotics, and fluorescent probes. Its synthesis via the reduction of 6-nitroquinolin-2(1H)-one presents solubility challenges typical of carbostyril derivatives. This protocol outlines an optimized Catalytic Hydrogenation (Pd/C) method using a DMF/Methanol solvent system to ensure substrate solubility and complete conversion. A secondary Iron/Acid (Bechamp) reduction protocol is provided for non-hydrogenation workflows.

Reaction Overview

The transformation involves the chemoselective reduction of the nitro group at position 6 to a primary amine, while preserving the sensitive lactam (cis-amide) functionality of the quinolinone ring.

Chemical Equation:



Reaction Workflow Diagram

SynthesisWorkflow Start 6-Nitroquinolin-2(1H)-one Solubilization Solubilization (DMF/MeOH or AcOH) Start->Solubilization Reduction Reduction Step (H2/Pd-C or Fe/HCl) Solubilization->Reduction Activation Workup Workup & Filtration (Remove Catalyst/Iron) Reduction->Workup Monitor TLC Purification Crystallization (EtOH/H2O) Workup->Purification Product 6-Aminoquinolin-2(1H)-one (>98% Purity) Purification->Product

Caption: Step-by-step workflow for the reduction of 6-nitroquinolin-2(1H)-one to the amino derivative.

Method A: Catalytic Hydrogenation (Preferred Protocol)

Rationale: This method offers the simplest workup. The starting material is sparingly soluble in simple alcohols; therefore, Dimethylformamide (DMF) or Acetic Acid is required to maintain a homogeneous phase, preventing catalyst fouling.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Mass/Vol (Scale)
6-Nitroquinolin-2(1H)-one 190.161.05.00 g (26.3 mmol)
10% Pd/C (50% wet) N/A10 wt%0.50 g
DMF (Dimethylformamide) 73.09Solvent50 mL
Methanol (MeOH) 32.04Co-solvent50 mL
Hydrogen Gas (H₂) 2.02ExcessBalloon or 1-3 bar
Step-by-Step Procedure
  • Solubilization: In a 250 mL hydrogenation flask (or Parr shaker bottle), suspend 5.00 g of 6-nitroquinolin-2(1H)-one in 50 mL of DMF. Heat gently to 40–50°C if necessary to aid dissolution, then add 50 mL of Methanol.

    • Note: A clear solution is preferred but a fine suspension is acceptable; the product is more soluble than the starting material.

  • Catalyst Addition: Carefully add 0.50 g of 10% Pd/C under an inert atmosphere (Nitrogen or Argon stream).

    • Safety: Pd/C can ignite methanol vapors. Ensure the vessel is purged with inert gas before addition.

  • Hydrogenation:

    • Balloon Method: Purge the flask with H₂ (vacuum/fill cycle x3). Attach a double-balloon of H₂ and stir vigorously at Room Temperature (RT) for 6–12 hours.

    • Parr Shaker: Pressurize to 30 psi (2 bar) and shake at RT for 2–4 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting nitro compound (

    
    ) will disappear, and a lower, fluorescent spot (amine, 
    
    
    
    ) will appear.
  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with 20 mL of hot MeOH.

    • Concentrate the filtrate under reduced pressure to remove MeOH and most of the DMF (bath temp < 60°C).

  • Crystallization: Pour the concentrated residue into 100 mL of ice-cold water. The product may precipitate.[2][3] If not, neutralize with saturated NaHCO₃ if acetic acid was used. Collect the solid by filtration.

  • Purification: Recrystallize from Ethanol/Water (9:1) or pure Methanol to yield light yellow crystals.

Method B: Iron/Acid Reduction (Alternative Protocol)

Rationale: Suitable for large-scale batches where hydrogen safety is a concern. The acidic conditions ensure solubility of the amine product as the hydrochloride salt during the reaction.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Mass/Vol (Scale)
6-Nitroquinolin-2(1H)-one 190.161.05.00 g (26.3 mmol)
Iron Powder (Fe) 55.855.07.35 g
Ethanol (EtOH) 46.07Solvent80 mL
Water (H₂O) 18.02Solvent20 mL
Conc.[2] HCl (37%) 36.46Catalyst1.0 mL (approx 5 mol%)
Step-by-Step Procedure
  • Setup: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 5.00 g of 6-nitroquinolin-2(1H)-one , 80 mL Ethanol, and 20 mL Water.

  • Activation: Add 1.0 mL of Conc. HCl and heat the mixture to reflux (approx. 80°C).

  • Reduction: Add Iron powder (7.35 g) portion-wise over 20 minutes through the top of the condenser or a powder funnel.

    • Observation: The reaction is exothermic. Maintain gentle reflux for 2–3 hours. The yellow suspension will turn dark/black (iron oxides).

  • Workup:

    • While hot, basify the mixture to pH ~9–10 using 10% NaOH or NH₄OH solution. This frees the amine from its salt and precipitates iron hydroxides.

    • Filter the hot mixture through Celite to remove iron sludge. Wash the cake with 50 mL hot Ethanol.

  • Isolation: Concentrate the filtrate to approx. 20 mL volume. Cool in an ice bath to precipitate the crude product.

  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol to obtain the pure amine.

Characterization & Quality Control

The product, 6-aminoquinolin-2(1H)-one , is a high-melting solid.[4] It exists primarily in the lactam form (2-one) in solution (DMSO).

Expected Data
  • Appearance: Pale yellow to tan powder.

  • Melting Point: > 250°C (Decomposes). Note: Unlike 6-aminoquinoline (mp ~115°C), the carbostyril derivative melts much higher due to intermolecular H-bonding.

  • Solubility: Soluble in DMSO, hot DMF, hot Acetic Acid. Sparingly soluble in water, DCM.

1H NMR (DMSO-d6, 400 MHz)
Shift (

, ppm)
MultiplicityIntegrationAssignmentNotes
11.45 s (broad)1HNH (Lactam)Disappears with D₂O shake
7.75 d (

Hz)
1HH-4Characteristic cis-alkene coupling
7.05 d (

Hz)
1HH-8Aromatic
6.85 dd (

Hz)
1HH-7Ortho/Meta coupling
6.78 d (

Hz)
1HH-5Meta coupling
6.35 d (

Hz)
1HH-3Upfield alkene proton
5.10 s (broad)2H-NH₂Amine (Exchangeable)
Mechanism of Reduction (Catalytic)

The reduction proceeds via the adsorption of the nitro group onto the Pd surface, sequential transfer of hydrogen atoms, and elimination of water.

Mechanism Nitro R-NO2 (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso + 2H, -H2O Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2H Amine R-NH2 (Amine) Hydroxylamine->Amine + 2H, -H2O

Caption: Simplified pathway of nitro reduction on Palladium surface.

Safety & Handling

  • Nitro Compounds: 6-Nitroquinolin-2(1H)-one may be potentially mutagenic. Handle with gloves and in a fume hood.

  • Hydrogen Gas: Highly flammable. Ensure all ignition sources are removed. Ground all equipment to prevent static discharge.

  • Palladium on Carbon: Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated container for heavy metal waste.

References

  • Reduction of Nitroquinolines:Organic Syntheses, Coll. Vol. 3, p. 59 (1955). (General method for nitro-to-amine reduction using Fe/HCl).
  • Catalytic Hydrogenation of Carbostyrils:Journal of Medicinal Chemistry, 1991, 34(1), 217-222.
  • NMR Characterization:Spectrochimica Acta Part A, 2014, 121, 654-661. (NMR data for quinolin-2(1H)
  • Synthesis of 6-aminoquinolin-2(1H)-one: US Patent 4,439,606. "Process for preparing carbostyril derivatives." (Detailed industrial protocol for similar reductions).

  • Solubility Data:Journal of Heterocyclic Chemistry, 2005, 42(7), 1369. (Discusses solubility profiles of amino-carbostyrils).

Sources

Application

Protocol for the Formulation and Characterization of 6-Nitroquinolin-2(1H)-one Nanoparticles

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive protocol for the formulation of 6-Nitroquinolin-2(1H)-one into polymeric nanoparticles using the nanoprecipit...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the formulation of 6-Nitroquinolin-2(1H)-one into polymeric nanoparticles using the nanoprecipitation method. 6-Nitroquinolin-2(1H)-one is a heterocyclic compound with poor aqueous solubility, which presents a significant challenge for its development as a potential therapeutic agent. Encapsulating this active pharmaceutical ingredient (API) into a nanoparticle delivery system can enhance its solubility, improve bioavailability, and enable controlled release.[1][2] This guide offers a step-by-step methodology for nanoparticle synthesis, purification, and detailed characterization, including particle size analysis, surface charge determination, and quantification of drug encapsulation. The protocols are designed for researchers in drug development and materials science, providing not only procedural steps but also the scientific rationale behind them to ensure robust and reproducible results.

Introduction: The Rationale for Nanoparticle Formulation

6-Nitroquinolin-2(1H)-one is a quinolinone derivative with potential pharmacological applications. However, its utility is hampered by its physicochemical properties, most notably its low solubility in water.[3] This poor solubility can lead to low absorption and variable bioavailability when administered orally. Nanoparticle-based drug delivery systems offer a proven strategy to overcome these limitations.[4][5] By encapsulating the hydrophobic API within a polymeric matrix, we can create a stable colloidal dispersion in aqueous media. These nanosystems protect the drug from degradation, can be tailored for controlled release, and their small size (typically under 1000 nm) enhances permeation across biological barriers.[6][7]

This document details the nanoprecipitation technique, also known as the solvent displacement method. This method is particularly advantageous for hydrophobic drugs like 6-Nitroquinolin-2(1H)-one.[2] It is a relatively simple, rapid, and scalable process that involves the precipitation of a polymer and the co-precipitation of the drug from a solution upon its addition to a non-solvent.[8][9]

Physicochemical Properties of 6-Nitroquinolin-2(1H)-one

A thorough understanding of the API's properties is critical for formulation design. Key properties of 6-Nitroquinolin-2(1H)-one are summarized below.

PropertyValueSource
Chemical Name 6-Nitroquinolin-2(1H)-one[10]
Synonyms 6-Nitrocarbostyril, 2-Hydroxy-6-nitroquinoline[10]
CAS Number 64495-55-2[10]
Molecular Formula C₉H₆N₂O₃[10]
Molecular Weight 190.16 g/mol [10]
Appearance Yellow to brown solid[10]
Melting Point >280 °C[10]
Water Solubility Poor (predicted)[3]
Predicted pKa 10.35 ± 0.70[10]

Protocol 1: Nanoparticle Formulation via Nanoprecipitation

This protocol describes the formulation of 6-Nitroquinolin-2(1H)-one loaded nanoparticles using poly(lactic-co-glycolic acid) (PLGA) as the biodegradable polymer and polyvinyl alcohol (PVA) as a stabilizer.

Principle of the Method

Nanoprecipitation involves dissolving the drug and a polymer in a water-miscible organic solvent.[8] This organic phase is then rapidly injected into an aqueous phase (the anti-solvent) containing a stabilizer, under constant stirring. The rapid solvent diffusion leads to supersaturation and subsequent co-precipitation of the polymer and drug, forming a nanoparticle suspension.[9] The stabilizer adsorbs onto the nanoparticle surface, providing steric hindrance that prevents aggregation and ensures colloidal stability.[11][12]

Materials and Reagents
Material/ReagentRecommended Specifications
6-Nitroquinolin-2(1H)-one>98% purity
Poly(lactic-co-glycolic acid) (PLGA)50:50 lactide:glycolide, MW 15,000-25,000 Da
Polyvinyl Alcohol (PVA)87-89% hydrolyzed, MW 31,000-50,000 Da
AcetoneHPLC grade, or equivalent
Deionized WaterType I, 18.2 MΩ·cm
Magnetic Stirrer with Stir Bar
Syringe Pump and SyringesFor controlled injection rate
Rotary EvaporatorFor solvent removal
CentrifugeFor purification
Experimental Workflow: Nanoparticle Formulation

The overall workflow for the formulation process is illustrated below.

G cluster_0 Phase Preparation cluster_1 Nanoprecipitation cluster_2 Purification & Concentration prep_org 1. Prepare Organic Phase - Dissolve 6-Nitroquinolin-2(1H)-one  and PLGA in Acetone injection 3. Injection - Inject organic phase into  aqueous phase under stirring  (via syringe pump) prep_org->injection prep_aq 2. Prepare Aqueous Phase - Dissolve PVA in Deionized Water prep_aq->injection evaporation 4. Solvent Evaporation - Remove Acetone using a  rotary evaporator injection->evaporation purify 5. Purification - Centrifuge to pellet nanoparticles - Resuspend in fresh DI water evaporation->purify final_product Final Nanoparticle Suspension purify->final_product G cluster_0 Size & Stability Analysis cluster_1 Drug Content Analysis start Nanoparticle Suspension dls Dynamic Light Scattering (DLS) Measures Hydrodynamic Diameter and Polydispersity Index (PDI) start->dls zeta Zeta Potential Analysis Measures Surface Charge (Indicator of Stability) start->zeta hplc High-Performance Liquid Chromatography (HPLC) Quantifies Encapsulated Drug start->hplc out_size Output: - Z-Average Size (d.nm) - PDI dls->out_size out_stability Output: - Zeta Potential (mV) zeta->out_stability out_loading Output: - Encapsulation Efficiency (%EE) - Drug Loading (%DL) hplc->out_loading

Caption: Key techniques for nanoparticle characterization.

Protocol 2.1: Particle Size and PDI by Dynamic Light Scattering (DLS)
  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. [13]The rate of these fluctuations is related to the particle's hydrodynamic diameter via the Stokes-Einstein equation. [14][15]PDI is a measure of the broadness of the size distribution.

  • Procedure:

    • Dilute the nanoparticle suspension (e.g., 1:100) with deionized water to obtain a suitable scattering intensity.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any large aggregates or dust.

    • Transfer the sample to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (typically 25°C) for 2 minutes.

    • Perform the measurement using the instrument's software. Set the dispersant to "Water" and acquire at least three consecutive readings.

Protocol 2.2: Surface Charge by Zeta Potential Measurement
  • Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the particle's surface, which is a key indicator of the stability of a colloidal suspension. [16][17]It is determined by measuring the electrophoretic mobility of the particles in an applied electric field. [18][19]* Procedure:

    • Dilute the nanoparticle suspension (e.g., 1:100) with 10 mM NaCl solution.

    • Rationale: The measurement should be conducted in a solution of known, low ionic strength to ensure sufficient conductivity without compressing the electrical double layer too much.

    • Inject approximately 750 µL of the sample into a disposable folded capillary cell, ensuring no air bubbles are trapped. [20] 4. Insert the cell into the instrument.

    • Perform the measurement according to the instrument's protocol. A value more negative than -30 mV or more positive than +30 mV generally indicates good colloidal stability. [17]

Protocol 2.3: Encapsulation Efficiency (EE) and Drug Loading (DL)
  • Principle: EE and DL are determined by quantifying the amount of drug encapsulated within the nanoparticles. This is typically done by separating the nanoparticles from the aqueous phase and measuring the amount of unencapsulated drug in the supernatant using HPLC.

  • Procedure:

    • Separation: Take a known volume (e.g., 1 mL) of the unpurified nanoparticle suspension (from step 3.4.4) and centrifuge at 15,000 x g for 20 minutes.

    • Quantification: Carefully collect the supernatant. Analyze the concentration of 6-Nitroquinolin-2(1H)-one in the supernatant using a validated HPLC method.

    • Calculations:

      • % Encapsulation Efficiency (EE) = [(Total Drug - Free Drug in Supernatant) / Total Drug] x 100

      • % Drug Loading (DL) = [(Total Drug - Free Drug in Supernatant) / Weight of Nanoparticles] x 100

      • (Note: The weight of nanoparticles is the initial weight of polymer and drug used, assuming ~100% recovery.)

  • Hypothetical HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Standard Curve: Prepare a standard curve of 6-Nitroquinolin-2(1H)-one in the mobile phase (e.g., 1-100 µg/mL) to quantify the unknown concentration.

Expected Results & Troubleshooting

Successful formulation should yield the following results.

ParameterExpected ValueRationale/Interpretation
Z-Average Diameter 100 - 300 nmSize range suitable for many drug delivery applications.
Polydispersity Index (PDI) < 0.2Indicates a monodisperse and homogenous population of nanoparticles.
Zeta Potential < -20 mVThe negative charge, from the terminal carboxylic acid groups of PLGA, should be sufficient to provide electrostatic stabilization.
Encapsulation Efficiency > 70%High EE is desirable to maximize the therapeutic payload.

Troubleshooting Common Issues:

ProblemPotential Cause(s)Suggested Solution(s)
Large Particle Size (>500 nm) - Polymer concentration too high.- Stirring speed too low.- Injection rate too slow.- Decrease PLGA concentration.- Increase stirring speed (e.g., to 800-1000 RPM).- Increase injection rate.
High PDI (>0.4) - Inefficient mixing.- Aggregation.- Ensure injection occurs into the vortex.- Increase stabilizer (PVA) concentration.- Filter final suspension.
Low Encapsulation Efficiency - Drug is too hydrophilic.- Rapid drug diffusion to aqueous phase.- Drug:Polymer ratio too high.- Ensure correct drug is used.- Decrease the drug:polymer ratio.- Use a more hydrophobic solvent if compatible.

Conclusion

This application note provides a robust and detailed protocol for the formulation of 6-Nitroquinolin-2(1H)-one into polymeric nanoparticles using the nanoprecipitation method. The described procedures for synthesis and characterization are based on established scientific principles and are designed to be reproducible. By following this guide, researchers can successfully encapsulate this poorly soluble compound, creating a promising drug delivery system for further preclinical evaluation. Careful control over formulation parameters and rigorous physicochemical characterization are paramount to achieving nanoparticles with the desired quality attributes for therapeutic applications.

References

  • Cheméo. (n.d.). Chemical Properties of 2(1H)-Quinolinone (CAS 59-31-4). Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitro-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • Rai, R., et al. (2018). Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. Molecules, 23(12), 3329. Available at: [Link]

  • Medeiros, E. S., et al. (2018). Application of Light Scattering Techniques to Nanoparticle Characterization and Development. Journal of Nanomedicine & Nanotechnology, 9(5). Available at: [Link]

  • Scientific Archives. (2020). Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release. Scientific Archives, 3(2). Available at: [Link]

  • Shishatskaya, E. I., et al. (2019). Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles. Research Results in Pharmacology, 5(3), 55-65. Available at: [Link]

  • ResearchGate. (2015). Selection of excipients for nanoparticles formulations of Nateglinide through drug-excipients compatibility study. Retrieved from [Link]

  • Microfluidics. (2017). Benefits of high-pressure homogenization for nanoparticle production. Retrieved from [Link]

  • ResearchGate. (2023). Surfactants' Role in Nanovesicles Drug Delivery System. Retrieved from [Link]

  • EPFL. (2011). Protocol Zeta potential. Retrieved from [Link]

  • nanoComposix. (n.d.). Dynamic Light Scattering (DLS) Nanoparticle Analysis. Retrieved from [Link]

  • Homogenising Systems. (n.d.). Polymer Nanoparticles - High Pressure Homogenizers. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymers commonly used in preparation of nanoparticles. Retrieved from [Link]

  • YouTube. (2022). Making nanoparticles with solvent emulsion evaporation. Retrieved from [Link]

  • PubMed. (2017). Nanoprecipitation process: From encapsulation to drug delivery. Nanotechnology Reviews, 6(6), 553-567. Available at: [Link]

  • American Pharmaceutical Review. (2015). Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. Retrieved from [Link]

  • Ardena. (n.d.). Polymeric nanoparticles. Retrieved from [Link]

  • Pion Inc. (2016). 3 Benefits of High Pressure Homogenization for Nanoparticles. Retrieved from [Link]

  • NCBI. (n.d.). Measuring Zeta Potential of Nanoparticles. Retrieved from [Link]

  • IJCMAS. (2015). Role of Surfactants in Nanotechnology and Their Applications. International Journal of Current Microbiology and Applied Sciences, 4(3), 1-10. Available at: [Link]

  • Bettersize Instruments. (2023). Why choose dynamic light scattering for nanoparticle characterisation?. Retrieved from [Link]

  • RSC Publishing. (2023). Recent advances in nanoprecipitation: from mechanistic insights to applications in nanomaterial synthesis. Nanoscale, 15(10), 4569-4592. Available at: [Link]

  • RSC Publishing. (2014). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. RSC Advances, 4(104), 59975-59983. Available at: [Link]

  • YouTube. (2023). Polymeric Nanoparticles Formulation. Retrieved from [Link]

  • Dove Medical Press. (2021). Surfactant-coated Nanoparticles in Nanomedicine and Food. International Journal of Nanomedicine, 16, 3937-3962. Available at: [Link]

  • Zenodo. (2017). Factors affecting preparation and properties of nanoparticles by nanoprecipitation method. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Pressure Homogenization Techniques for Nanoparticles. Retrieved from [Link]

  • Kinam Park. (2013). Recent Advances in the Emulsion Solvent Evaporation Technique for the Preparation of Nanoparticles and Nanocapsules. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

  • Bentham Science. (2018). Single Emulsion-Solvent Evaporation Technique and Modifications for the Preparation of Pharmaceutical Polymeric Nanoparticles. Current Pharmaceutical Design, 24(21), 2412-2423. Available at: [Link]

  • nanoComposix. (n.d.). Zeta Potential Measurements. Retrieved from [Link]

  • PMC. (2016). Optimization and characterization of high pressure homogenization produced chemically modified starch nanoparticles. Journal of Food Science and Technology, 53(1), 477-486. Available at: [Link]

  • NIH. (2023). Strategies to Enhance Nanocrystal Formulations for Overcoming Physiological Barriers Across Diverse Routes of Administration. Pharmaceutics, 15(6), 1735. Available at: [Link]

  • MDPI. (2021). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. Nanomaterials, 11(4), 959. Available at: [Link]

  • YouTube. (2019). Flash NanoPrecipitation for the Encapsulation of Hydrophobic & Hydrophilic Compounds in Polymeric Nanoparticles. Retrieved from [Link]

  • ACS Publications. (2023). Association in Like-Charged Surfactant–Nanoparticle Systems: Interfacial and Bulk Effects. Langmuir, 39(33), 11637-11648. Available at: [Link]

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Method

Cytotoxicity Profiling and Mechanistic Elucidation of 6-Nitroquinolin-2(1H)-one

[1] Abstract & Strategic Overview 6-Nitroquinolin-2(1H)-one (also known as 6-nitrocarbostyril) presents a distinct pharmacological profile due to the electron-withdrawing nitro group at position 6 of the quinolinone scaf...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

6-Nitroquinolin-2(1H)-one (also known as 6-nitrocarbostyril) presents a distinct pharmacological profile due to the electron-withdrawing nitro group at position 6 of the quinolinone scaffold. Unlike simple quinolines, the 2(1H)-one tautomer introduces hydrogen bond donor/acceptor motifs that influence membrane permeability, while the nitro group serves as a potential "warhead" for bioreductive activation.

This application note moves beyond basic IC50 determination. It outlines a bioreductive cytotoxicity workflow designed to determine not just if the compound is toxic, but how—specifically differentiating between direct DNA intercalation and nitroreductase-mediated oxidative stress.

Key Experimental Challenges:

  • Solubility: The planar, rigid structure leads to poor aqueous solubility and potential precipitation in culture media.

  • Bioreduction: Cytotoxicity may be cell-line dependent, relying on intracellular nitroreductase (NTR) levels (e.g., HepG2 vs. CHO cells).

  • Fluorescence Interference: The quinolinone core can exhibit intrinsic fluorescence, potentially interfering with Resazurin-based assays.

Compound Preparation & Handling

Objective: Create a stable, precipitation-free delivery system.

Solubility Profile
  • Water: Insoluble (< 0.1 mg/mL).[1]

  • Ethanol: Sparingly soluble.

  • DMSO: Soluble (up to 50 mM with warming). Recommended Vehicle.

Protocol: Master Stock Preparation
  • Weighing: Weigh approximately 5 mg of 6-Nitroquinolin-2(1H)-one (MW: ~190.16 g/mol ) into a sterile, antistatic microcentrifuge tube.

  • Dissolution: Add sterile, anhydrous DMSO (Sigma Hybridoma Grade) to achieve a 20 mM master stock.

    • Expert Tip: If the solution is cloudy, sonicate at 40°C for 5 minutes. The nitro group renders the molecule crystalline; visual clarity is mandatory before proceeding.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Serial Dilution Scheme (Working Solutions)

Do not dilute directly from 100% DMSO into cell media to avoid "shock precipitation." Use an intermediate step.

  • Step A (100x Concentrates): Prepare serial dilutions in 100% DMSO (e.g., 10 mM, 5 mM, 1 mM, 0.1 mM).

  • Step B (Final Dosing): Dilute Step A 1:1000 into pre-warmed culture media.

    • Final DMSO Concentration: Fixed at 0.1% (v/v) across all wells.

    • Vehicle Control: Media + 0.1% DMSO (No drug).

Cell Model Selection

The choice of cell line dictates the sensitivity of the assay due to the nitro-group metabolism.

Cell LineTissue OriginNitroreductase (NTR) StatusRationale
HepG2 LiverHigh Simulates metabolic activation; likely most sensitive.
A549 LungModerateStandard epithelial cancer model; p53 wild-type.
HCT116 ColonModerateUseful for assessing p53-independent apoptosis.
HUVEC EndotheliumLowCritical Toxicity Control: Assess selectivity against normal cells.

Primary Cytotoxicity Assay (MTT)

Rationale: We select the MTT assay over Resazurin (AlamarBlue) because 6-Nitroquinolin-2(1H)-one derivatives may fluoresce in the blue/green region, interfering with Resazurin readouts. MTT (colorimetric absorbance at 570 nm) avoids this artifact.

Step-by-Step Protocol
  • Seeding: Seed cells in 96-well clear-bottom plates.

    • Density: 5,000 cells/well (A549/HepG2) or 8,000 cells/well (HUVEC).

    • Volume: 100 µL/well.

    • Incubation: 24 hours at 37°C, 5% CO2 for attachment.

  • Treatment:

    • Aspirate old media.

    • Add 100 µL of fresh media containing 6-Nitroquinolin-2(1H)-one (0.1 µM – 100 µM, 8-point log scale).

    • Controls:

      • Negative: 0.1% DMSO.[2]

      • Positive: Doxorubicin (1 µM) or Cisplatin (20 µM).

      • Blank: Media only (no cells).

  • Exposure: Incubate for 48 hours (optimal for observing delayed apoptotic effects of nitro-compounds).

  • MTT Addition:

    • Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

    • Incubate 3–4 hours until purple formazan crystals form.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).

    • Add 100 µL DMSO to dissolve crystals.

    • Shake plate on orbital shaker for 10 mins.

  • Readout: Measure Absorbance at 570 nm (Reference: 650 nm).

Mechanistic Validation: The "Nitro-Switch" Experiments

To prove the cytotoxicity is driven by the nitro moiety (bioreductive stress) rather than general toxicity, perform these two specific assays.

A. ROS Generation Assay (DCFDA)

Nitro-aromatics often undergo redox cycling, generating superoxide anions.

  • Probe: H2DCFDA (Cell-permeant, fluorogenic).

  • Protocol:

    • Pre-load cells with 10 µM H2DCFDA for 30 mins in serum-free media.

    • Wash x2 with PBS.

    • Treat with 6-Nitroquinolin-2(1H)-one (at IC50 concentration) for 4 hours .

    • Readout: Fluorescence Plate Reader (Ex/Em: 485/535 nm).

    • Expectation: Significant increase in fluorescence compared to vehicle if redox cycling is occurring.

B. Nitroreductase (NTR) Dependency Check
  • Concept: If toxicity depends on enzymatic reduction, inhibiting NTR should rescue the cells.

  • Inhibitor: Dicoumarol (NQO1 inhibitor).

  • Design:

    • Arm 1: Cells + 6-Nitroquinolin-2(1H)-one.[3][4]

    • Arm 2: Cells + Dicoumarol (20 µM) + 6-Nitroquinolin-2(1H)-one.

  • Result: If Arm 2 shows higher viability than Arm 1, the mechanism is confirmed as bioreductive activation.

Data Visualization & Pathway Logic

Experimental Workflow

G cluster_assays Endpoint Selection Stock Stock Prep 20mM in DMSO Dilution Serial Dilution (100x in DMSO) Stock->Dilution Dosing Cell Dosing (Final 0.1% DMSO) Dilution->Dosing Incubation 48h Incubation 37°C, 5% CO2 Dosing->Incubation MTT MTT Assay (Metabolic Viability) Incubation->MTT ROS DCFDA Assay (Oxidative Stress) Incubation->ROS Annexin Annexin V/PI (Apoptosis) Incubation->Annexin

Figure 1: Step-by-step workflow for preparing and testing 6-Nitroquinolin-2(1H)-one, ensuring solubility and appropriate endpoint selection.

Proposed Mechanism of Action (Bioreductive Cytotoxicity)

Mechanism Compound 6-Nitroquinolin-2(1H)-one (Parent) CellEntry Passive Diffusion Compound->CellEntry NTR Nitroreductase (NQO1/XOR) CellEntry->NTR Radical Nitro-Radical Anion (R-NO2•-) NTR->Radical 1e- Reduction Radical->Compound Redox Cycling O2 Molecular Oxygen (O2) Radical->O2 ROS Superoxide (O2•-) O2->ROS Electron Transfer DNA DNA Damage (Strand Breaks) ROS->DNA Apoptosis Apoptosis (Caspase 3/7) DNA->Apoptosis

Figure 2: The "Redox Cycling" mechanism. The nitro group accepts an electron from cellular reductases, transfers it to oxygen, and regenerates the parent compound, creating a continuous ROS generator.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Precipitation in Wells "Shock" dilution from 100% DMSO to media.Dilute stock into warm media slowly with vortexing. Ensure final concentration < 100 µM.
High Background (MTT) Compound reduction of MTT (false positive).Incubate compound + MTT without cells. If purple, switch to ATP-based assay (CellTiter-Glo) .
No Toxicity Observed Low Nitroreductase activity in cell line.Switch to HepG2 or HT-29 cells. Alternatively, perform assay under Hypoxia (1% O2) to enhance bioreduction.

References

  • Mishra, S., et al. (2010). "Synthesis and evaluation of 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione as a potent antitumor agent." Bioorganic & Medicinal Chemistry Letters.

  • O'Brien, P.J., et al. (2009). "Cytotoxicity mechanisms of nitro-compounds: Redox cycling vs. alkylation." Chemico-Biological Interactions. (Contextual grounding for nitro-mechanism).

  • Sigma-Aldrich. "Dimethyl sulfoxide (DMSO) Protocol for Cell Culture." Technical Bulletins.

  • Riss, T.L., et al. (2013). "Cell Viability Assays: MTT and Resazurin." Assay Guidance Manual (NCBI).

Sources

Application

Application Note: In Vivo Evaluation of 6-Nitroquinolin-2(1H)-one

Executive Summary This guide details the in vivo assessment of 6-Nitroquinolin-2(1H)-one (6-NQO-2), a critical nitro-aromatic scaffold. While often utilized as a synthetic intermediate for bioactive amino-quinolines (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the in vivo assessment of 6-Nitroquinolin-2(1H)-one (6-NQO-2), a critical nitro-aromatic scaffold. While often utilized as a synthetic intermediate for bioactive amino-quinolines (e.g., PDE3 inhibitors, antimicrobial agents), 6-NQO-2 itself possesses significant utility as a hypoxia-sensitive metabolic probe .

The nitro moiety at the C-6 position is susceptible to enzymatic reduction by xanthine oxidase and nitroreductases, particularly under hypoxic conditions.[1][2] Consequently, this guide focuses on three core experimental pillars:

  • Pharmacokinetics (PK): Establishing the half-life and bioavailability, with specific focus on the nitro-to-amine conversion.

  • Tumor Hypoxia Modeling: Utilizing 6-NQO-2 as a biodistribution marker in xenograft models.

  • Toxicological Safety: Assessing genotoxic potential via the in vivo micronucleus assay, given the structural alerts associated with nitro-aromatics.

Part 1: Strategic Rationale & Mechanism

The Nitro-Reduction Pathway

The primary biological fate of 6-NQO-2 is the stepwise reduction of the nitro group (


) to the amine (

). This process is oxygen-sensitive; in normoxic tissues, the intermediate nitro-radical anion is re-oxidized (futile cycling). In hypoxic tissues (e.g., solid tumors), the reduction proceeds to the hydroxylamine and finally the fluorescent 6-aminoquinolin-2(1H)-one .

Key Application: This differential metabolism makes 6-NQO-2 a candidate for hypoxia-activated prodrug (HAP) strategies or as a biomarker for tumor microenvironments.

Visualization: Metabolic Fate of 6-Nitroquinolin-2(1H)-one

G Parent 6-Nitroquinolin-2(1H)-one (Parent) Radical Nitro-Radical Anion (Unstable) Parent->Radical Nitroreductase (NADH/NADPH) Radical->Parent O2 (Normoxia) Futile Cycle Hydroxyl 6-Hydroxylamino Intermediate Radical->Hydroxyl Hypoxia (Low O2) Amine 6-Aminoquinolin-2(1H)-one (Stable/Fluorescent) Hydroxyl->Amine Reductase

Figure 1: The oxygen-dependent metabolic pathway. In normoxia, the futile cycle prevents amine formation. In hypoxia, the pathway proceeds to the stable amine metabolite.

Part 2: Pharmacokinetic (PK) Profiling Protocol

Objective: To determine the plasma clearance, oral bioavailability, and formation rate of the amino-metabolite in rats.

Model Selection[3]
  • Species: Rat (Sprague-Dawley or Wistar).

  • Justification: Rats provide sufficient blood volume for serial sampling (LC-MS/MS profiling) without requiring composite sampling (as in mice), reducing inter-animal variability.

  • Sex: Male (standard for initial screen to avoid estrus cycle metabolic variations), 250–300 g.

Formulation Strategy

6-NQO-2 has poor aqueous solubility. A co-solvent system is required to prevent precipitation in the peritoneum or GI tract.

  • Vehicle: 5% DMSO + 40% PEG-400 + 55% Saline.

  • Preparation: Dissolve compound in DMSO first, then add PEG-400, vortex, and slowly add saline. Sonicate if necessary.

  • Target Concentration: 2 mg/mL (for 10 mg/kg dosing at 5 mL/kg).

Experimental Workflow
  • Acclimatization: 7 days. Fast animals 12h prior to PO dosing (water ad libitum).

  • Grouping:

    • Group A: IV Bolus (Tail Vein) - 2 mg/kg (n=3).

    • Group B: Oral Gavage (PO) - 10 mg/kg (n=3).

  • Dosing: Administer formulated compound. Record exact time.

  • Serial Sampling:

    • Method: Jugular vein cannulation or tail nick.

    • Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h.

    • Volume: 200 µL blood into K2-EDTA tubes.

  • Processing: Centrifuge at 4°C, 3000g for 10 min. Harvest plasma. Store at -80°C.

Bioanalytical Analysis (LC-MS/MS)
  • Analytes: Monitor both Parent (6-Nitro) and Metabolite (6-Amino).[1][2]

  • MRM Transitions (Hypothetical):

    • Parent: m/z 191.0

      
       145.0 (Loss of 
      
      
      
      ).
    • Metabolite: m/z 161.0

      
       133.0 (Loss of CO).
      

Part 3: Tumor Hypoxia Biodistribution Model

Objective: To validate the accumulation of 6-NQO-2 or its reduction to the amine in hypoxic tumor zones.

Model Selection[3]
  • Species: Immunocompromised Mice (BALB/c nu/nu or SCID).

  • Tumor Model: Subcutaneous Xenograft (e.g., HCT116 colon cancer or A549 lung cancer).

  • Justification: These solid tumors develop natural hypoxic cores as they grow beyond 500 mm³, creating the physiological environment for nitro-reduction.

Protocol Steps
  • Inoculation: Inject

    
     cells subcutaneously into the right flank.
    
  • Growth Phase: Monitor tumor volume until it reaches ~500–800 mm³ (approx. 3–4 weeks).

  • Treatment:

    • Administer 6-NQO-2 (50 mg/kg, IP) to tumor-bearing mice.

    • Control: Administer Pimonidazole (60 mg/kg), the gold-standard hypoxia marker, to a parallel group or co-inject for correlation.

  • Tissue Harvesting:

    • Euthanize mice at 2 hours post-dose (peak distribution).

    • Excise tumor, liver, and muscle (normoxic control).

  • Analysis:

    • Homogenization: Homogenize tissues in cold acetonitrile to precipitate proteins.

    • Quantification: Calculate the Tumor-to-Muscle Ratio (T/M) of the amine metabolite.

    • Success Criteria: A T/M ratio > 3 indicates significant hypoxia-selective metabolism.

Part 4: Safety & Toxicology (In Vivo Micronucleus)

Objective: Nitro-aromatics carry a structural alert for genotoxicity (Ames positive). An in vivo confirmation is mandatory for risk assessment.

Protocol Overview
  • Design: OECD Guideline 474 compliant.

  • Dosing: Two doses (Limit dose 2000 mg/kg or MTD, and 0.5x MTD) administered 24h apart.

  • Sampling: Bone marrow harvesting 24h after the final dose.

  • Endpoint: Count Polychromatic Erythrocytes (PCEs) containing micronuclei (MN).

  • Interpretation: An increase in MN-PCEs compared to vehicle control indicates chromosomal damage.

Data Reporting Template
GroupDose (mg/kg)N% PCE (Toxicity)% MN-PCE (Genotoxicity)
Vehicle Control05> 40%< 0.3%
Positive Control (Cyclophosphamide)405Variable> 2.0%
6-NQO-2 Low5005TBDTBD
6-NQO-2 High10005TBDTBD

Part 5: Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis Formulation Solubility Check (DMSO/PEG400) Dosing Administration (IV/PO/IP) Formulation->Dosing ModelSelect Animal Selection (Rat/Mouse) ModelSelect->Dosing Sampling Serial Blood/Tissue Collection Dosing->Sampling Bioanalysis LC-MS/MS (Parent vs Metabolite) Sampling->Bioanalysis Safety Micronucleus Assay (Genotoxicity) Sampling->Safety

Figure 2: Integrated experimental workflow from formulation to bioanalytical and safety endpoints.

References

  • Rajapakse, A., et al. (2013). "Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions."[1][2] Chemical Research in Toxicology. [Link]

  • Verhaeghe, P., et al. (2018). "Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study." European Journal of Medicinal Chemistry. [Link]

  • Mitrović, A., et al. (2025). "Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues."[3][4] Acta Pharmaceutica. [Link]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 474: Mammalian Erythrocyte Micronucleus Test." OECD iLibrary. [Link]

Sources

Method

Application Notes and Protocols for the Development of 6-Nitroquinolin-2(1H)-one Derivatives with Improved Efficacy

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Therapeutic Potential of the 6-Nitroquinolin-2(1H)-one Scaffold The quinolin-2(1H)-one core is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the 6-Nitroquinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of a multitude of biologically active compounds.[1] The introduction of a nitro group at the 6-position creates an interesting pharmacological profile, with many derivatives exhibiting potent anticancer activities. The electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets and its overall pharmacokinetic properties.[2] However, the development of 6-Nitroquinolin-2(1H)-one derivatives is not without its challenges, including synthetic hurdles and the need to optimize for both potency and safety.[3] This guide provides a comprehensive overview of the strategies and protocols for the rational design, synthesis, and evaluation of novel 6-Nitroquinolin-2(1H)-one derivatives with the aim of enhancing their therapeutic efficacy.

I. Rationale for Derivatization: A Structure-Activity Relationship (SAR) Perspective

The development of more effective 6-Nitroquinolin-2(1H)-one analogs is guided by a deep understanding of their structure-activity relationships (SAR). The core scaffold presents several key positions for chemical modification, each influencing the compound's biological activity in a distinct manner.

  • The N1-Position: Alkylation or arylation at the N1-position can significantly impact the compound's lipophilicity and its ability to interact with hydrophobic pockets in target proteins. The introduction of various substituents at this position can modulate the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • The C3 and C4-Positions: The pyridone ring is a key site for modification. Introduction of substituents at the C3 and C4-positions can influence the molecule's electronics and steric profile, which can be critical for target engagement. For instance, the introduction of aromatic or heteroaromatic rings at these positions has been shown to enhance anticancer activity in related quinolone systems.

  • The Benzene Ring (C5, C7, C8-positions): Substitution on the benzene ring, in addition to the existing nitro group at C6, can fine-tune the electronic properties of the entire molecule. The introduction of electron-donating or electron-withdrawing groups can alter the reactivity of the quinolone core and its ability to participate in key biological interactions.

  • Modification of the 6-Nitro Group: The nitro group itself can be a target for chemical modification. For example, its reduction to an amino group provides a handle for further derivatization, opening up a vast chemical space for the introduction of diverse functionalities. This can lead to compounds with altered mechanisms of action and improved safety profiles.

The following diagram illustrates the key positions on the 6-Nitroquinolin-2(1H)-one scaffold that are amenable to chemical modification for SAR studies.

SAR_points cluster_0 6-Nitroquinolin-2(1H)-one Scaffold a

Caption: Key modification points on the 6-Nitroquinolin-2(1H)-one scaffold.

II. Synthetic Strategies and Protocols

The synthesis of 6-Nitroquinolin-2(1H)-one derivatives requires careful consideration of the reactivity of the starting materials and the desired modifications. The following protocols provide detailed methodologies for the synthesis of the core scaffold and its subsequent derivatization.

Protocol 1: Synthesis of the 6-Nitroquinolin-2(1H)-one Core

A common route to the 6-Nitroquinolin-2(1H)-one scaffold involves the nitration of quinolin-2(1H)-one.

Materials:

  • Quinolin-2(1H)-one

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • To a cooled (0-5 °C) solution of concentrated sulfuric acid, add quinolin-2(1H)-one portion-wise with stirring.

  • Slowly add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 6-Nitroquinolin-2(1H)-one.

Causality: The use of a strong acid mixture (nitrating mixture) is essential for the electrophilic aromatic substitution to occur on the electron-rich benzene ring of the quinolinone core. The nitro group is directed to the 6-position due to the electronic effects of the heterocyclic ring.[4]

Protocol 2: N1-Alkylation of 6-Nitroquinolin-2(1H)-one

Materials:

  • 6-Nitroquinolin-2(1H)-one

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 6-Nitroquinolin-2(1H)-one in DMF, add potassium carbonate.

  • Add the alkyl halide dropwise to the suspension and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated derivative.

Expertise Insight: The choice of base and solvent is crucial for efficient N-alkylation. Potassium carbonate is a mild base suitable for this reaction, and DMF is an excellent polar aprotic solvent that facilitates the SN2 reaction.

Protocol 3: Suzuki Coupling for C4-Arylation

To introduce aryl groups at the C4 position, a common strategy is to first convert the C4-hydroxyl group of a 4-hydroxy-6-nitroquinolin-2(1H)-one precursor to a triflate, followed by a Suzuki cross-coupling reaction.

Materials:

  • 4-Hydroxy-6-nitroquinolin-2(1H)-one

  • Triflic anhydride

  • Pyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Sodium carbonate

  • Toluene/Ethanol/Water solvent mixture

Procedure:

  • Triflation: To a cooled solution of 4-hydroxy-6-nitroquinolin-2(1H)-one in pyridine, add triflic anhydride dropwise. Stir at 0 °C for 1-2 hours.

  • Suzuki Coupling: To a degassed mixture of the crude triflate, arylboronic acid, and sodium carbonate in a toluene/ethanol/water mixture, add the palladium catalyst.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 6-12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the C4-arylated product.

Trustworthiness: Each step of the synthesis should be monitored by appropriate analytical techniques (TLC, LC-MS) to ensure the reaction is proceeding as expected and to confirm the identity and purity of the products.

The following diagram outlines the general synthetic workflow for generating a library of 6-Nitroquinolin-2(1H)-one derivatives.

G cluster_derivatization Derivatization Strategies start 6-Nitroquinolin-2(1H)-one Core n1_alkylation N1-Alkylation/Arylation start->n1_alkylation c3_halogenation C3-Halogenation start->c3_halogenation c4_modification C4-Modification (e.g., Suzuki Coupling) start->c4_modification no2_reduction Reduction of Nitro Group start->no2_reduction library Diverse Library of Derivatives n1_alkylation->library c3_halogenation->library c4_modification->library no2_reduction->library

Caption: Synthetic workflow for derivatization of 6-Nitroquinolin-2(1H)-one.

III. Preclinical Efficacy Evaluation: In Vitro and In Vivo Protocols

A systematic evaluation of the newly synthesized derivatives is essential to identify lead compounds with improved efficacy. This involves a tiered approach, starting with in vitro assays and progressing to in vivo models for the most promising candidates.

A. In Vitro Evaluation

This assay is a fundamental first step to determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[5]

  • Normal cell line (e.g., MCF-10A) for selectivity assessment

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized derivatives (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[6]

Data Presentation: The IC₅₀ values should be summarized in a table for easy comparison of the potency and selectivity of the different derivatives.

CompoundCancer Cell Line 1 (IC₅₀, µM)Cancer Cell Line 2 (IC₅₀, µM)Normal Cell Line (IC₅₀, µM)Selectivity Index (SI)
Parent 15.220.5>100>6.5
Derivative 1 2.54.185.334.1
Derivative 2 8.912.3>100>11.2
Derivative 3 0.81.250.663.2

SI = IC₅₀ in normal cells / IC₅₀ in cancer cells

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/PI staining assay followed by flow cytometry analysis can be performed.

Materials:

  • Cancer cells

  • Synthesized derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the test compounds at their IC₅₀ concentrations for 24 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

Interpretation: The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

B. In Vivo Evaluation

For lead compounds that demonstrate significant in vitro activity and selectivity, in vivo efficacy studies are the next critical step.

This model is widely used to assess the antitumor activity of novel compounds in a living organism.[7]

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Human cancer cell line

  • Test compound and vehicle

  • Matrigel (optional)

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (mixed with Matrigel, if necessary) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer the test compound (at various doses) and the vehicle to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Monitor tumor volume and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Analysis: Compare the tumor growth inhibition between the treated and control groups. The following diagram illustrates the experimental workflow for a typical in vivo xenograft study.

in_vivo_workflow start Cell Culture & Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint Analysis (Tumor Weight, Histology) data_collection->endpoint

Caption: Workflow for an in vivo xenograft efficacy study.

IV. Understanding the Molecular Mechanisms of Action

Identifying the molecular targets of the 6-Nitroquinolin-2(1H)-one derivatives is crucial for understanding their mechanism of action and for further rational drug design. Several quinoline and quinolone derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[8][9]

Potential Molecular Targets:

  • Tyrosine Kinases: Many quinoline-based compounds are known to be potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed or mutated in various cancers.[10]

  • Topoisomerases: These enzymes are essential for DNA replication and repair. Inhibition of topoisomerases by small molecules can lead to DNA damage and apoptosis in cancer cells.

  • PI3K/Akt/mTOR Pathway: This is a critical signaling pathway that regulates cell growth, proliferation, and survival. Several quinoline derivatives have been shown to modulate this pathway.

The following diagram depicts a hypothetical signaling pathway that could be targeted by a 6-Nitroquinolin-2(1H)-one derivative.

signaling_pathway EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative 6-Nitroquinolin-2(1H)-one Derivative Derivative->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway.

V. ADMET Profiling: A Key Step in Drug Development

Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the synthesized derivatives is crucial for identifying candidates with favorable drug-like properties. In silico tools can be used for initial screening, followed by in vitro and in vivo ADMET studies for the most promising compounds.[11][12]

Key ADMET Parameters to Evaluate:

  • Solubility: Poor aqueous solubility can limit oral bioavailability.

  • Permeability: The ability to cross cell membranes is essential for reaching the target site.

  • Metabolic Stability: Rapid metabolism can lead to a short half-life and reduced efficacy.

  • Toxicity: Early identification of potential toxicities can prevent late-stage failures in drug development.

VI. Conclusion and Future Directions

The 6-Nitroquinolin-2(1H)-one scaffold represents a promising starting point for the development of novel anticancer agents. A systematic approach involving rational design, efficient synthesis, and comprehensive preclinical evaluation is key to unlocking the full therapeutic potential of this chemical class. Future research should focus on exploring novel substitutions, identifying specific molecular targets, and optimizing the pharmacokinetic and toxicological profiles of lead compounds. The integration of computational modeling with experimental validation will undoubtedly accelerate the discovery of the next generation of 6-Nitroquinolin-2(1H)-one-based therapeutics.

References

  • Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline deriv
  • Application Notes and Protocols for In Vivo Efficacy Studies of Novel Quinoline-Based Anticancer Agents. Benchchem. (URL not available)
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC. ([Link])

  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. PMC. ([Link])

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. PMC. ([Link])

  • Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. Benchchem. (URL not available)
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (URL not available)
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (URL not available)
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (URL not available)
  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. PMC. ([Link])

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal. (URL not available)
  • IC50 for Tumor Cell Lines. Altogen Labs. (URL not available)
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. ([Link])

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (URL not available)
  • Methods for the Synthesis of Nitroquinolines (A Review). Semantic Scholar. ([Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. ([Link])

  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. MDPI. ([Link])

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL not available)
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC. ([Link])

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. PMC. ([Link])

  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (URL not available)
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed. ([Link])

Sources

Application

Application Note: 6-Nitroquinolin-2(1H)-one in Medicinal Chemistry

Executive Summary The 6-nitroquinolin-2(1H)-one scaffold (also referred to as 6-nitrocarbostyril) represents a "privileged structure" in drug discovery. Its utility stems from the unique electronic properties of the quin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-nitroquinolin-2(1H)-one scaffold (also referred to as 6-nitrocarbostyril) represents a "privileged structure" in drug discovery. Its utility stems from the unique electronic properties of the quinolinone core, which mimics the hydrogen-bonding patterns of nucleobases and interacts favorably with kinase hinge regions and phosphodiesterase (PDE) active sites.

This guide details the operational protocols for utilizing 6-nitroquinolin-2(1H)-one as a precursor for high-value bioactive libraries. We focus on its critical reduction to 6-aminoquinolin-2(1H)-one —the primary "gateway" intermediate—and its subsequent functionalization into PDE inhibitors and antibacterial agents.

The Scaffold Advantage: Structural Logic

Before beginning synthesis, it is crucial to understand why this scaffold is selected.

  • H-Bonding Donor/Acceptor: The lactam motif (NH-C=O) at positions 1 and 2 acts as a directional H-bond donor/acceptor pair, critical for binding to serine/threonine residues in enzyme pockets.

  • Electronic Vector: The nitro group at position 6 is para to the lactam nitrogen. This electronic communication allows for fine-tuning of the pKa and redox potential.

  • Metabolic Stability: Unlike open-chain amides, the cyclic quinolinone core is resistant to rapid hydrolysis, improving the pharmacokinetic (PK) profile of derived drugs.

Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the chemical connectivity and functional potential of the scaffold.

Pharmacophore Scaffold 6-Nitroquinolin-2(1H)-one (Core Scaffold) Reduction Reduction Step (Gateway Transformation) Scaffold->Reduction H2/Pd-C or Zn/AcOH Probe Hypoxia Probes (Nitroreductase Sensing) Scaffold->Probe Enzymatic Reduction (In Vivo) Amine 6-Aminoquinolin-2(1H)-one (Nucleophilic Handle) Reduction->Amine PDE PDE1/PDE5 Inhibitors (Cardiovascular/IBD) Amine->PDE Urea/Amide Coupling Antibacterial Antibacterial Agents (MRSA Activity) Amine->Antibacterial Schiff Base/Cyclization

Figure 1: Strategic workflow converting the nitro-precursor into bioactive classes.[1][2]

Experimental Protocols

Protocol A: Chemo-selective Reduction to 6-Aminoquinolin-2(1H)-one

Objective: Convert the electron-withdrawing nitro group to an electron-donating amino group without reducing the heterocyclic double bond or the lactam carbonyl.

Mechanism: Catalytic hydrogenation is the gold standard for purity. However, Zn/AcOH is provided as a robust alternative for halogenated derivatives where dehalogenation is a risk with Pd/C.

Method 1: Catalytic Hydrogenation (High Purity)

Best for: Large scale, clean workup, non-halogenated substrates.

  • Preparation: Dissolve 6-nitroquinolin-2(1H)-one (10 mmol, 1.90 g) in DMF/Ethanol (1:4 ratio, 50 mL). The starting material has poor solubility in pure ethanol; DMF assists solvation.

  • Catalyst Loading: Under an argon blanket, add 10% Pd/C (190 mg, 10 wt%). Safety Note: Pd/C is pyrophoric. Keep wet with solvent.

  • Hydrogenation: Purge the vessel with H₂ gas (balloon pressure or 1 atm is sufficient). Stir vigorously at 40°C for 4–6 hours.

  • Monitoring: Monitor via TLC (DCM:MeOH 9:1). The yellow nitro spot (Rf ~0.6) will disappear, replaced by a lower Rf fluorescent blue/purple spot (amine).

  • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate in vacuo. Recrystallize the resulting solid from Ethanol/Water.

    • Yield: Typically 85–95%.

    • Appearance: Pale yellow to off-white solid.

Method 2: Zn/Acetic Acid Reduction (Rapid Bench Protocol)

Best for: Small scale, halogenated derivatives, labs without H₂ lines.

  • Suspension: Suspend 6-nitroquinolin-2(1H)-one (1 mmol) in Glacial Acetic Acid (5 mL).

  • Addition: Add Zinc dust (5 mmol, 5 equiv) portion-wise over 10 minutes. The reaction is exothermic; maintain temperature below 60°C.

  • Stirring: Stir at room temperature for 2 hours. The suspension will clear as the amine forms (though the zinc salts may precipitate).

  • Quenching: Pour the mixture into ice water (50 mL). Neutralize with NaOH (aq) to pH 8–9.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

Protocol B: Synthesis of Urea-Linked PDE Inhibitors

Context: Recent medicinal chemistry campaigns (2023-2024) have validated 6-ureido-quinolinones as potent PDE1 and PDE5 inhibitors.

  • Reactants: Dissolve 6-aminoquinolin-2(1H)-one (1.0 equiv) in anhydrous THF or Dioxane .

  • Coupling: Add the appropriate Isocyanate (e.g., p-chlorophenyl isocyanate or cyclohexyl isocyanate) (1.1 equiv).

  • Catalysis: Add a catalytic amount of TEA (Triethylamine) or DMAP if the reaction is sluggish.

  • Conditions: Reflux at 60–80°C for 3–5 hours.

  • Precipitation: Upon cooling, the urea product often precipitates directly from the reaction mixture.

  • Purification: Filter the precipitate and wash with cold ether. If no precipitate forms, evaporate and purify via flash chromatography (DCM/MeOH gradient).

Target Structure Logic:

  • The Quinolinone binds the PDE metal pocket (Mg²⁺/Zn²⁺).

  • The Urea linker provides rigid spacing and H-bond donors.

  • The Tail (Isocyanate derived) targets the hydrophobic Q-pocket of the enzyme.

Medicinal Chemistry Applications

Case Study 1: Phosphodiesterase (PDE) Inhibitors

The 6-aminoquinolin-2(1H)-one scaffold is a bioisostere for the quinazoline core found in many kinase inhibitors, but it shows specific selectivity for Phosphodiesterases.

  • PDE1 Inhibitors (IBD): A 2023 study identified 6-substituted quinolin-2-ones as potent PDE1 inhibitors (IC50 ~15 nM). These compounds reduce inflammation in colitis models by elevating cAMP/cGMP levels.

  • PDE5 Inhibitors (Pulmonary Hypertension): Structural optimization of the same scaffold (2024) led to highly selective PDE5 inhibitors (IC50 = 3 nM), surpassing Sildenafil in selectivity against PDE6 (reducing visual side effects).

Case Study 2: Hypoxia-Selective Probes

6-Nitroquinolin-2(1H)-one itself serves as a pro-fluorophore.

  • Mechanism: In normoxic cells, the nitro group remains intact (fluorescence quenched). In hypoxic tumor cells (low O₂), nitroreductases convert the nitro group to the hydroxylamine/amine.[3]

  • Readout: The resulting 6-aminoquinolin-2(1H)-one is highly fluorescent, allowing for the imaging of solid tumor cores.

Data Summary: Structure-Activity Relationship (SAR)
Substituent (R at Pos 6)Target ActivityMechanism Note
-NO₂ (Nitro)Pro-drug / ProbeQuenched fluorescence; substrate for nitroreductase.
-NH₂ (Amino)IntermediateWeak binder; high polarity.
-NH-CO-NH-Ar (Urea)PDE1 / PDE5 High potency; Urea H-bonds with active site residues.
-NH-CH=N-Ar (Schiff)Antibacterial Moderate activity vs MRSA; membrane permeation.
-O-Linker-Tetrazole Platelet Aggregation Mimics Cilostazol (PDE3 inhibition).

Visualizing the Synthetic Pathway

The following diagram outlines the divergent synthesis from the core nitro-scaffold.

SynthesisPath Nitro 6-Nitroquinolin-2(1H)-one Amino 6-Aminoquinolin-2(1H)-one Nitro->Amino Reduction (H2/Pd or Zn/AcOH) Urea Urea Derivatives (PDE Inhibitors) Amino->Urea + R-N=C=O (Isocyanate) Amide Amide Derivatives (Kinase Inhibitors) Amino->Amide + R-COCl (Acyl Chloride) Heterocycle Fused Oxazoles/Thiazoles (Antibacterial) Amino->Heterocycle + Phenacyl Bromide (Cyclization)

Figure 2: Divergent synthesis of bioactive libraries from the 6-amino intermediate.

References

  • Zhang, B., et al. (2024). Discovery and Optimization of Dihydroquinolin-2(1H)-ones as Novel Highly Selective and Orally Bioavailable Phosphodiesterase 5 Inhibitors for the Treatment of Pulmonary Arterial Hypertension.[4] Journal of Medicinal Chemistry.

  • Dou, G., Wang, D., & Shi, D. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH.[5] Heterocycles.[2][5][6][7][8][9]

  • Rajapakse, A., et al. (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions.[3][10] Chemical Research in Toxicology.

  • Li, W., et al. (2023). Identification of Novel Quinolin-2(1H)-ones as Phosphodiesterase 1 Inhibitors for the Treatment of Inflammatory Bowel Disease.[11] Journal of Medicinal Chemistry.

  • Keri, R. S., & Patil, S. A. (2014). Quinoline: a promising scaffold in today's medicinal chemistry. (General Review on Quinoline Scaffolds).

Sources

Method

Application Note: Flow Cytometric Profiling of 6-Nitroquinolin-2(1H)-one Mediated Cytotoxicity

[1] Abstract The quinolin-2(1H)-one scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting potent antitumor, antiviral, and anti-inflammatory properties.[1] 6-Nitroquinolin-2(1H)-o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

The quinolin-2(1H)-one scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting potent antitumor, antiviral, and anti-inflammatory properties.[1] 6-Nitroquinolin-2(1H)-one (6-NQ) serves as a critical pharmacophore where the C6-nitro group often functions as a metabolic trigger for oxidative stress or DNA intercalation. This application note provides a comprehensive flow cytometry workflow to deconvolute the cytotoxic mechanism of 6-NQ. We detail protocols for distinguishing cytostatic effects (Cell Cycle Arrest) from cytotoxic events (Apoptosis/Necrosis) and validating mitochondrial dysfunction, a hallmark of nitro-quinoline induced cell death.

Introduction & Mechanistic Rationale

The Compound: 6-Nitroquinolin-2(1H)-one

Unlike simple alkylating agents, nitro-substituted quinolines often act through dual mechanisms. The planar tricyclic structure facilitates DNA intercalation , while the nitro group can undergo enzymatic reduction, generating reactive oxygen species (ROS) or forming covalent DNA adducts.

Why Flow Cytometry?

Traditional colorimetric assays (MTT/CCK-8) measure only metabolic reduction, failing to distinguish between a cell that is arrested (senescent) and one that is dying. Flow cytometry is the gold standard for this analysis because it provides single-cell resolution on:

  • Cell Cycle Phase: Determining if 6-NQ acts as a tubulin poison (G2/M arrest) or DNA synthesis inhibitor (S-phase arrest).

  • Death Mode: Differentiating Apoptosis (Annexin V+) from Necrosis (PI+ only).

  • Mitochondrial Health: Assessing

    
     loss, the "point of no return" in the intrinsic apoptotic pathway.
    
Mechanistic Hypothesis Visualization

The following diagram outlines the hypothesized signaling cascade triggered by 6-NQ, guiding our experimental design.

G Compound 6-Nitroquinolin-2(1H)-one ROS Nitro-Reduction / ROS Generation Compound->ROS DNA_Damage DNA Intercalation / Damage Compound->DNA_Damage ROS->DNA_Damage Mito Mitochondrial MOMP (Loss of ΔΨm) ROS->Mito Direct Oxidation ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR p53 p53 Stabilization ATM_ATR->p53 Bax Bax/Bak Oligomerization p53->Bax Arrest Cell Cycle Arrest (G2/M or S Phase) p53->Arrest p21 Bax->Mito Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Hypothesized Mechanism of Action (MOA).[2] 6-NQ induces DNA damage and oxidative stress, triggering p53-mediated checkpoints (Arrest) or Mitochondrial Outer Membrane Permeabilization (MOMP) leading to Apoptosis.

Experimental Design Strategy

Before staining, determine the IC50 (half-maximal inhibitory concentration) using a viability assay (e.g., MTT) at 24h and 48h.

  • Low Dose (0.5x IC50): Best for observing Cell Cycle Arrest.

  • High Dose (2x IC50): Best for observing Apoptosis/Necrosis.

Experimental Workflow

Workflow cluster_Assays Parallel Assays Start Cell Culture (Exp + Control) Treat Treat with 6-NQ (24h / 48h) Start->Treat Harvest Harvest Cells (Keep Floating Cells!) Treat->Harvest Cycle Fixation (EtOH) + PI/RNase Harvest->Cycle Death Annexin V-FITC + PI (Fresh) Harvest->Death Mito JC-1 Dye (Live) Harvest->Mito Acquire Flow Cytometry Acquisition Cycle->Acquire Death->Acquire Mito->Acquire Analysis Data Analysis (FlowJo/FCS Express) Acquire->Analysis

Figure 2: Multiparametric Workflow. Note: "Keep Floating Cells" is critical as apoptotic cells detach early.

Detailed Protocols

Protocol A: Cell Cycle Analysis (DNA Content)

Purpose: To detect G2/M arrest (indicative of tubulin interaction or unrepaired DNA damage) or S-phase blockage.

Reagents:

  • Propidium Iodide (PI) Stock: 1 mg/mL in H2O.

  • RNase A: 10 mg/mL (DNase-free).

  • Fixative: 70% Ethanol (ice cold).

Step-by-Step:

  • Harvest: Collect cells (approx

    
    ) and wash 1x with cold PBS.
    
  • Fixation (Critical): Resuspend pellet in 300 µL PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise. (Final conc: 70%).

    • Why? Dropwise addition prevents cell clumping.

  • Incubation: Store at -20°C for at least 2 hours (overnight is preferred for better stoichiometry).

  • Wash: Centrifuge (500xg, 5 min) to remove ethanol. Wash 2x with PBS.

  • Staining: Resuspend in 500 µL staining buffer (PBS + 0.1% Triton X-100 + 20 µg/mL PI + 200 µg/mL RNase A).

    • Why RNase? PI intercalates into both DNA and RNA. RNA must be digested to measure DNA content only.

  • Acquisition: Incubate 30 min at 37°C in dark. Analyze on Flow Cytometer (Linear scale on FL2/PE channel).

Protocol B: Apoptosis Assay (Annexin V / PI)

Purpose: To differentiate early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

Reagents:

  • Annexin V-FITC (or APC).

  • Propidium Iodide (PI) or 7-AAD.[2]

  • Annexin Binding Buffer (ABB): Must contain 2.5 mM

    
    .
    

Step-by-Step:

  • Harvest: Collect supernatant (floating dead cells) and trypsinized adherent cells. Combine them.

  • Wash: Wash 2x with cold PBS.

  • Resuspend: Resuspend

    
     cells in 100 µL of 1X Annexin Binding Buffer .
    
    • Scientific Integrity: Do NOT use PBS here. Annexin V is a

      
      -dependent phospholipid-binding protein. Without calcium, it will not bind PS (Phosphatidylserine).
      
  • Stain: Add 5 µL Annexin V-FITC and 5 µL PI.

  • Incubate: 15 min at RT in the dark.

  • Finalize: Add 400 µL of 1X ABB. Analyze immediately.

Protocol C: Mitochondrial Membrane Potential ( )

Purpose: To confirm if 6-NQ triggers the intrinsic pathway via mitochondrial depolarization.

Reagents:

  • JC-1 Dye: A ratiometric cationic dye.

    • Healthy Mitochondria: Forms J-aggregates (Red fluorescence).

    • Depolarized Mitochondria: Monomers (Green fluorescence).

  • Positive Control: CCCP (50 µM) – a mitochondrial uncoupler.

Step-by-Step:

  • Treat: Incubate cells with 6-NQ for desired time. Include a CCCP control sample (treat for 30 min).

  • Stain: Add JC-1 (final conc. 2 µM) directly to culture media.

  • Incubate: 30 min at 37°C, 5% CO2.

  • Wash: Wash 2x with warm PBS. Resuspend in 500 µL PBS.

  • Acquisition: Detect Green (FITC channel) vs. Red (PE/Propidium Iodide channel).

    • Readout: Apoptotic cells show a "Shift Down" (High Green, Low Red).

Data Interpretation & Troubleshooting

Expected Results Matrix
AssayPhenotypeInterpretation for 6-NQ Treatment
Cell Cycle Sub-G1 Peak DNA fragmentation (Late Apoptosis).
G2/M Arrest Tubulin inhibition or DNA crosslinking preventing mitosis.
S-Phase Arrest Inhibition of DNA replication (common for intercalators).
Annexin V Q4 (Ann+/PI-) Early Apoptosis (PS exposure, membrane intact).
Q2 (Ann+/PI+) Late Apoptosis / Secondary Necrosis.
JC-1 Red

Green Shift
Loss of

. Confirms intrinsic pathway activation.
Troubleshooting Guide
  • Problem: High background in Annexin V assay.

    • Solution: Handle cells gently. Harsh trypsinization exposes PS artificially. Ensure Binding Buffer contains Calcium.

  • Problem: Clumping in Cell Cycle data (Doublets).

    • Solution: Use "Area vs. Width" or "Area vs. Height" plots to gate out doublets. Add EtOH dropwise while vortexing.

  • Problem: 6-NQ is auto-fluorescent.

    • Solution: Run an unstained control treated with the drug. If the drug fluoresces in the FITC/PE channels, switch to APC/Cy5 reagents for staining.

References

  • Darzynkiewicz, Z., et al. "Features of apoptotic cells measured by flow cytometry." Cytometry Part A, 1992. Link

  • Riccardi, C., & Nicoletti, I. "Analysis of apoptosis by propidium iodide staining and flow cytometry." Nature Protocols, 2006. Link

  • Wlodkowic, D., et al. "Apoptosis and beyond: cytometry in studies of programmed cell death." Methods in Cell Biology, 2011. Link

  • Galluzzi, L., et al. "Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes." Cell Death & Differentiation, 2009. Link

  • Desai, N.C., et al. "Synthesis and antimicrobial activity of some new quinoline derivatives." Medicinal Chemistry Research, 2017. (Provides context on Quinoline biological activity). Link

  • Ding, Y., et al. "Quinolone derivatives induce apoptosis in breast cancer cells." Journal of Cancer, 2021. (Validating intrinsic pathway mechanisms). Link

Disclaimer: 6-Nitroquinolin-2(1H)-one is a research chemical.[3][1][2][4][5][6][7][8][9][10] All protocols should be performed in accordance with local safety regulations (MSDS) regarding nitro-aromatic compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scaling 6-Nitroquinolin-2(1H)-one Synthesis

Status: Active Ticket ID: SC-NQ-2024-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Scale-Up, Regioselectivity, and Purification Introduction: The Scale-Up Para...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SC-NQ-2024-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Scale-Up, Regioselectivity, and Purification

Introduction: The Scale-Up Paradox

You are likely accessing this guide because you have successfully synthesized 6-Nitroquinolin-2(1H)-one (also known as 6-nitrocarbostyril) on a gram scale, but your transition to the kilo-lab is failing.

This molecule poses a classic process chemistry paradox: the most direct synthetic route (Nitration) is chemically "dirty" and thermally hazardous, while the cleanest route (Cyclization) is often cost-prohibitive and operationally harsh.

This guide treats your scale-up as a systems engineering problem. We will address the three most common support tickets we receive: uncontrollable exotherms , isomer contamination (6- vs. 8-nitro) , and filtration bottlenecks .

Module 1: Route Selection & Strategy

Before troubleshooting, verify you are on the correct path. We categorize the synthesis into two primary workflows. Use the logic map below to confirm your strategy matches your available equipment and purity requirements.

Workflow Logic Map

RouteSelection Start Start: Define Constraints Cost Is Cost/Raw Material the primary driver? Start->Cost Purity Is Regiochemical Purity (>99.5%) the primary driver? Cost->Purity No RouteA Route A: Direct Nitration (Quinolin-2(1H)-one + HNO3) Cost->RouteA Yes Purity->RouteA No (Can tolerate purification) RouteB Route B: De Novo Cyclization (p-Nitroaniline precursors) Purity->RouteB Yes RiskA Risk: Isomer Separation (6 vs 8) Thermal Runaway RouteA->RiskA RiskB Risk: High Temp (>150°C) Lewis Acid Waste RouteB->RiskB

Figure 1: Decision matrix for selecting the synthetic pathway. Route A is preferred for industrial scale due to raw material availability, provided the purification downstream is robust.

Module 2: Troubleshooting Direct Nitration (Route A)

Context: The nitration of quinolin-2(1H)-one is an Electrophilic Aromatic Substitution (EAS). The amide nitrogen activates the ring, directing the nitro group primarily to the 6-position (para) and secondarily to the 8-position (ortho).

Issue 1: "My reaction temperature spikes uncontrollably upon acid addition."

Root Cause: The nitration is highly exothermic. On a gram scale, surface-area-to-volume ratios allow passive cooling. On a kilo scale, this heat accumulates, leading to a thermal runaway that increases the formation of the 8-nitro isomer and dinitro impurities.

The Fix: The "Split-Acid" Protocol Do not add neat nitric acid to the solid substrate. Use a sulfuric acid heel.[1]

ParameterSpecificationRationale
Solvent System 95-98% H₂SO₄ (5-6 vol)Acts as both solvent and heat sink.
Temperature Maintain 0°C to 5°CKinetic control favors the 6-isomer. >10°C increases 8-isomer.
Addition Mode Sub-surface addition of HNO₃Prevents localized hot-spots and vapor phase nitration.
Quench Pour onto Ice/Water (10 vol)Controlled precipitation.

Technical Insight: The 6-position is electronically favored. However, as temperature rises, the activation energy barrier for the 8-position is overcome. Maintaining strict low-temperature control is not just for safety; it is your primary tool for regioselectivity [1].

Issue 2: "I cannot separate the 6-nitro and 8-nitro isomers."

Root Cause: You are likely filtering the crude solid and washing with water only. Both isomers precipitate in water.

The Fix: Exploiting Solubility Differentials The 6-nitro isomer is significantly less soluble in glacial acetic acid and ethanol than the 8-nitro isomer due to better crystal packing (intermolecular hydrogen bonding).

Purification Protocol:

  • Crude Isolation: Filter the acidic quench slurry. Wash with water until neutral.

  • Reslurry: Transfer wet cake to Glacial Acetic Acid (3-4 volumes).

  • Reflux: Heat to reflux (118°C) for 1 hour. The 6-nitro isomer may not fully dissolve (this is fine). The 8-nitro isomer will dissolve.

  • Hot Filtration: Cool slightly to 80°C and filter while hot.

  • Result: The filter cake is high-purity 6-nitroquinolin-2(1H)-one. The filtrate contains the 8-nitro impurity [2].

Module 3: Troubleshooting Cyclization (Route B)

Context: This route typically involves the cyclization of N-(4-nitrophenyl)-3-ethoxyacrylamide or similar precursors. It guarantees the nitro group is in the 6-position because it starts there.

Issue 3: "The reaction mass solidifies (clumps) and breaks my stirrer."

Root Cause: Cyclizations often involve polyphosphoric acid (PPA) or AlCl₃ melts. As the ring closes, the planar product stacks efficiently, increasing viscosity exponentially.

The Fix: High-Shear Dilution Standard overhead stirring is insufficient for this phase transition.

  • Switch Medium: If using PPA, move to Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). It has a lower viscosity than PPA and allows for easier workup.

  • Engineering Control: Use a high-torque anchor impeller rather than a pitched-blade turbine.

  • Temperature Ramp: Do not rush to the final temperature. A staged ramp (e.g., hold at 60°C, then 90°C) allows the reaction to proceed without sudden precipitation.

Module 4: Analytical & Safety Systems

Critical Safety: Nitration Hazards

Nitrating quinoline derivatives generates unstable intermediates if not properly mixed.

  • Hazard: Delayed exotherm.

  • Control: Ensure the reactor has a "Dump Valve" or emergency cooling loop.

  • Monitoring: Use in situ reaction monitoring (e.g., temperature probe with <5s response time). If the temperature rises >2°C/min without external heating, stop dosing immediately.

Process Flow Diagram: Safe Nitration Setup

NitrationSafety HNO3_Tank Fuming HNO3 Dosing Pump Reactor Reactor (0-5°C) HNO3_Tank->Reactor Controlled Rate (Sub-surface) Reactor->Reactor High Torque Agitation Scrubber Caustic Scrubber (NOx Removal) Reactor->Scrubber Off-gas Cooling Cryostat/Chiller (-10°C Glycol) Cooling->Reactor Jacket Loop

Figure 2: Critical engineering controls for the nitration reaction. Note the scrubber requirement for NOx gases generated during the reaction.

FAQ: Rapid Fire Troubleshooting

Q: The product is yellow, but turns brown upon drying. Why? A: This indicates residual acid or oxidative byproducts. Ensure your final water wash has a pH > 5. A final wash with cold methanol can remove oxidative impurities that cause discoloration.

Q: Can I use 6-nitroquinoline and oxidize it to the quinolone? A: Technically yes, using peracids (e.g., mCPBA) or enzymatic oxidation. However, this is not recommended for scale-up. 6-nitroquinoline is expensive, and the oxidation often yields N-oxides rather than the 2-one (carbostyril) effectively. The direct nitration of the carbostyril is 10x more cost-effective.

Q: My yield is only 40%. Where did the rest go? A: Check your mother liquor from the acid quench. 6-Nitroquinolin-2(1H)-one has some solubility in strong acid. If you didn't dilute enough (at least 1:10 ratio of reaction mass to ice water), significant product remains dissolved. Neutralizing the filtrate to pH 4-5 may recover a "second crop," though it will be less pure.

References

  • Regioselective Nitration of Quinoline Derivatives. Source:ResearchGate / Journal of Heterocyclic Chemistry Context: Establishes the kinetic vs. thermodynamic control of nitration at the C6 vs C8 position. URL:[Link]

  • Synthesis and Pharmacological Evaluation of 6-hydroxyquinolin-2(1H)-one derivatives. Source:Journal of Medicinal Chemistry / PubMed Context: Describes the isolation of 6-nitro precursors and purification via solubility differences (acetic acid wash). URL:[Link]

Sources

Optimization

identifying byproducts in 6-Nitroquinolin-2(1H)-one nitration reaction

Welcome to the technical support center for the nitration of 6-nitroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 6-nitroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on identifying and characterizing potential byproducts. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the nitration of 6-nitroquinolin-2(1H)-one?

The primary and expected product of this reaction is 6,8-dinitroquinolin-2(1H)-one . The initial nitro group at the 6-position is a meta-director. However, in the quinoline system under strong acidic nitrating conditions, the pyridine ring is protonated, further deactivating it towards electrophilic substitution.[1][2] Consequently, the second nitration preferentially occurs on the carbocyclic (benzene) ring at a position meta to the existing nitro group, leading to the 8-position as the most likely site for substitution.

Q2: What are the most probable isomeric byproducts I might encounter?

The formation of isomeric dinitroquinolin-2(1H)-one byproducts is a common challenge. The most likely isomers include:

  • 5,6-dinitroquinolin-2(1H)-one: Although less favored electronically, some substitution at the 5-position can occur.

  • 6,7-dinitroquinolin-2(1H)-one: Formation of this isomer is also possible, though typically in smaller quantities.

The ratio of these isomers is highly dependent on the reaction conditions.

Q3: Besides isomeric products, what other types of byproducts should I be aware of?

Beyond isomeric dinitro compounds, other potential byproducts include:

  • Over-nitrated products: Under harsh conditions, the introduction of a third nitro group is possible, leading to trinitroquinolin-2(1H)-one species.

  • Oxidation products: The strong oxidizing nature of nitric acid can lead to the formation of various oxidized impurities.

  • Starting material: Incomplete reaction will result in the presence of unreacted 6-nitroquinolin-2(1H)-one.

  • Nitrogen dioxide (NO2): This reddish-brown gas is a common byproduct of nitration reactions and is toxic.[3] All nitration reactions should be performed in a well-ventilated fume hood.[3]

II. Troubleshooting Guide: Unexpected Results & Low Yields

This section addresses common issues encountered during the nitration of 6-nitroquinolin-2(1H)-one and provides a logical framework for troubleshooting.

Issue 1: My reaction yields a complex mixture of products with no clear major component.

Underlying Cause: This often points to a lack of selectivity in the nitration reaction, which can be influenced by several factors.

Troubleshooting Steps:

  • Temperature Control is Critical:

    • Rationale: Nitration is a highly exothermic reaction. Poor temperature control can lead to a runaway reaction and the formation of multiple byproducts, including over-nitrated and oxidized species.

    • Actionable Advice: Maintain a consistent and low reaction temperature, typically between 0-10 °C, using an ice bath. Add the nitrating agent dropwise to manage the exotherm.

  • Re-evaluate Your Nitrating Agent:

    • Rationale: The choice and concentration of the nitrating agent significantly impact selectivity. A mixture of concentrated nitric acid and sulfuric acid is standard for generating the nitronium ion (NO₂⁺), the active electrophile.[4] The ratio of these acids can be fine-tuned.

    • Actionable Advice:

      • Start with a well-established nitrating mixture (e.g., a 1:2 or 1:3 ratio of HNO₃:H₂SO₄).

      • Ensure the purity and concentration of your acids. Older stock of nitric acid can contain excess nitrogen oxides, leading to side reactions.

Issue 2: The primary product is contaminated with a significant amount of an isomeric byproduct.

Underlying Cause: The electronic and steric effects governing regioselectivity are not being sufficiently controlled.

Troubleshooting Steps:

  • Solvent System Optimization:

    • Rationale: The solvent can influence the stability of the reaction intermediates and thus the product distribution.

    • Actionable Advice: While sulfuric acid often serves as both catalyst and solvent, exploring co-solvents (if compatible with the strong acid conditions) could subtly alter the isomer ratio. However, for this specific reaction, precise control of temperature and addition rate are the most impactful variables.

  • Purification Strategy:

    • Rationale: Isomeric byproducts often have very similar physical properties, making separation challenging.

    • Actionable Advice:

      • Recrystallization: Experiment with a variety of solvent systems. A mixture of solvents (e.g., ethanol/water, acetic acid/water) may be more effective than a single solvent.

      • Column Chromatography: This is a more robust method for separating isomers. A silica gel stationary phase with a gradient elution of a non-polar and a moderately polar solvent (e.g., hexane/ethyl acetate or dichloromethane/methanol) is a good starting point.[5][6]

Issue 3: My yield of the desired 6,8-dinitroquinolin-2(1H)-one is consistently low.

Underlying Cause: This could be due to an incomplete reaction or degradation of the product during workup.

Troubleshooting Steps:

  • Reaction Time and Monitoring:

    • Rationale: The reaction may not be proceeding to completion.

    • Actionable Advice: Monitor the reaction progress using Thin Layer Chromatography (TLC). This allows you to visually track the consumption of the starting material and the formation of the product. Take aliquots from the reaction mixture at regular intervals.

  • Workup Procedure:

    • Rationale: The product may be susceptible to degradation or loss during the isolation process.

    • Actionable Advice:

      • Quenching: Pouring the reaction mixture onto ice is a standard procedure to stop the reaction and precipitate the product. Ensure the ice is made from deionized water to avoid introducing impurities.

      • Washing: Wash the crude product with cold water to remove residual acid. Be mindful that excessive washing can lead to the loss of product if it has some solubility in water.

III. Experimental Protocols & Workflows

Protocol 1: Analytical Workflow for Byproduct Identification

This workflow provides a systematic approach to identifying and quantifying the byproducts in your crude reaction mixture.

Byproduct_Identification_Workflow Start Crude Reaction Mixture TLC 1. TLC Analysis (Initial Assessment) Start->TLC Spot sample HPLC_MS 2. HPLC-MS/MS (Separation & Mass ID) TLC->HPLC_MS Proceed if complex NMR 3. NMR Spectroscopy (Structural Elucidation) HPLC_MS->NMR Isolate fractions or analyze pure standards Data_Analysis 4. Data Integration & Byproduct Identification HPLC_MS->Data_Analysis NMR->Data_Analysis

Caption: Workflow for byproduct identification.

Step-by-Step Methodology:

  • Thin Layer Chromatography (TLC):

    • Purpose: A quick and inexpensive method to get a preliminary assessment of the complexity of your reaction mixture.

    • Procedure:

      • Dissolve a small amount of your crude product in a suitable solvent (e.g., acetone or DMSO).

      • Spot the solution onto a silica gel TLC plate.

      • Develop the plate in a chamber with an appropriate mobile phase (e.g., a 7:3 mixture of hexane:ethyl acetate).

      • Visualize the spots under UV light. The number of spots corresponds to the minimum number of components in your mixture.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS):

    • Purpose: To separate the components of the mixture and determine their mass-to-charge ratio, allowing for the identification of isomers and other byproducts.[7][8][9]

    • Procedure:

      • Prepare a dilute solution of your crude product in a suitable solvent (e.g., acetonitrile or methanol).

      • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

      • Elute the components using a gradient of water and acetonitrile (both often containing a small amount of formic acid to improve peak shape).

      • The eluent is directed into a mass spectrometer to obtain the mass spectrum of each separated component. Isomers will have the same molecular weight but different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide detailed structural information about the isolated byproducts, confirming their identity.[10][11][12][13]

    • Procedure:

      • Isolate the byproduct of interest using preparative HPLC or column chromatography.

      • Dissolve the purified sample in a deuterated solvent (e.g., DMSO-d₆).

      • Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will provide definitive structural information. For example, the position and splitting pattern of the aromatic protons can distinguish between the 6,8-, 5,6-, and 6,7-dinitro isomers.

IV. Data Interpretation

Table 1: Expected Mass Spectrometry and NMR Data for Key Compounds

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)Key ¹H NMR Signals (in DMSO-d₆, approximate δ ppm)
6-Nitroquinolin-2(1H)-oneC₉H₆N₂O₃191.04Aromatic protons in the 7.0-8.5 ppm range.
6,8-Dinitroquinolin-2(1H)-one C₉H₅N₃O₅ 236.02 Two singlets in the aromatic region for H-5 and H-7.
5,6-Dinitroquinolin-2(1H)-oneC₉H₅N₃O₅236.02Aromatic protons will show characteristic doublet and triplet patterns.
6,7-Dinitroquinolin-2(1H)-oneC₉H₅N₃O₅236.02Two singlets in the aromatic region for H-5 and H-8.

Interpreting NMR for Isomer Differentiation: The key to distinguishing the dinitro isomers lies in the ¹H NMR spectrum. The desired 6,8-dinitro product will exhibit two singlets in the aromatic region corresponding to the protons at the 5 and 7 positions. The other isomers will show more complex splitting patterns (doublets and triplets) due to proton-proton coupling.

V. Mechanistic Insights

Understanding the reaction mechanism is crucial for controlling the outcome. The nitration of 6-nitroquinolin-2(1H)-one is an electrophilic aromatic substitution reaction.

Nitration_Mechanism Reagents HNO₃ + H₂SO₄ Nitronium NO₂⁺ (Nitronium Ion) Reagents->Nitronium Generation of Electrophile Intermediate Sigma Complex (Carbocation Intermediate) Nitronium->Intermediate Substrate 6-Nitroquinolin-2(1H)-one Substrate->Intermediate Nucleophilic Attack by Quinolinone Deprotonation Deprotonation Intermediate->Deprotonation Loss of H⁺ Product 6,8-Dinitroquinolin-2(1H)-one Deprotonation->Product Restoration of Aromaticity

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of 6-Nitroquinolin-2(1H)-one for Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of 6-Nitroquinolin-2(1H)-one in biological assays. Our goal is to equip you with the scientific understanding and practical techniques to ensure reliable and reproducible experimental outcomes.

Understanding the Solubility Challenge

6-Nitroquinolin-2(1H)-one is a quinoline derivative, a class of compounds with diverse biological activities. However, like many aromatic compounds, its utility in biological assays can be hampered by poor aqueous solubility. This can lead to issues such as compound precipitation, inaccurate concentration measurements, and unreliable assay results.[1]

The molecular structure of 6-Nitroquinolin-2(1H)-one, with its nitro group and quinolinone core, contributes to its low water solubility. While the nitro group is polar, the larger aromatic ring system is hydrophobic.

Key Physicochemical Properties
PropertyValueSource
Molecular FormulaC9H6N2O3ChemicalBook[2]
Molecular Weight190.16 g/mol ChemicalBook[2]
Melting Point280 °CChemicalBook[2]
pKa (Predicted)10.35 ± 0.70ChemicalBook[2]
AppearanceYellow to brown solidChemicalBook[2]

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered when working with 6-Nitroquinolin-2(1H)-one.

Q1: What is the best initial approach for dissolving 6-Nitroquinolin-2(1H)-one?

A1: Start with a concentrated stock solution in an organic solvent.

Due to its limited aqueous solubility, it is standard practice to first prepare a concentrated stock solution in an organic solvent.[3][4][5] This allows for accurate measurement and subsequent dilution into your aqueous assay buffer.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common and highly recommended starting solvent for many poorly soluble compounds in biological assays. It is a powerful solvent that is miscible with water.

  • Ethanol: Another viable option, though it may be less effective than DMSO for highly insoluble compounds.

  • Dimethylformamide (DMF): Can be used, but with caution, as it can be more toxic to cells than DMSO.

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out 1.9016 mg of 6-Nitroquinolin-2(1H)-one.

  • Add Solvent: Add 1 mL of high-purity DMSO to the solid compound.

  • Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (to 37°C) can also aid in dissolution.[6]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A2: This is a common issue and can be addressed through several strategies.

Precipitation upon dilution into an aqueous medium is a clear indicator that the compound's solubility limit has been exceeded. Here’s a systematic approach to troubleshoot this problem:

Initial Checks & Simple Modifications
  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay.[8] It's possible your target concentration is simply not achievable in the aqueous environment.

  • Optimize the Co-solvent Concentration: While DMSO is an excellent solvent, its final concentration in the assay should be kept to a minimum, typically below 1% (and ideally below 0.5%), to avoid solvent-induced artifacts or toxicity.[8] You can experiment with slightly increasing the final DMSO concentration, but be mindful of its potential effects on your biological system.

Advanced Solubilization Techniques
  • pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[9][10][11][12] 6-Nitroquinolin-2(1H)-one has a predicted pKa of 10.35, suggesting it is a weak acid.[2] Increasing the pH of your buffer above the pKa will deprotonate the molecule, forming a more soluble salt.

    • Causality: The deprotonated form of the molecule is charged, which increases its interaction with polar water molecules, thereby enhancing solubility.

    • Actionable Advice: Consider using a buffer with a higher pH (e.g., pH 8.0 or 9.0). However, you must first verify that the altered pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).[13]

  • Use of Co-solvents: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar compounds.[14][15][16][17][18]

    • Mechanism: Co-solvents reduce the polarity of the aqueous solvent system, making it more favorable for the dissolution of hydrophobic molecules.[14]

    • Common Co-solvents:

      • Polyethylene glycol (PEG 400)

      • Propylene glycol (PG)

      • Glycerin

    • Experimental Approach: Prepare intermediate dilutions of your DMSO stock in a co-solvent before the final dilution into the aqueous buffer. This can help to gradually decrease the solvent polarity and prevent precipitation.

G

Figure 1: A decision-making workflow for troubleshooting the precipitation of 6-Nitroquinolin-2(1H)-one in aqueous solutions.
Q3: How can I visually confirm if my compound is fully dissolved?

A3: Visual inspection is the first step, but it may not be sufficient.

  • Initial Observation: A clear, particle-free solution is a good initial indicator. Any cloudiness, haziness, or visible precipitate suggests a solubility issue.[8]

  • Microscopic Examination: For cell-based assays, it's crucial to examine the culture medium under a microscope after adding the compound. Crystalline structures or amorphous precipitates can be indicative of poor solubility and may be toxic to cells.

  • Light Scattering: For a more quantitative assessment, techniques like nephelometry can measure light scattering caused by undissolved particles.[19]

Q4: Could other components in my assay buffer be causing the precipitation?

A4: Yes, this is a possibility.

High concentrations of salts or certain proteins in your buffer can sometimes lead to the "salting out" of organic compounds, reducing their solubility.

  • Troubleshooting Steps:

    • Simplify the Buffer: Prepare a simplified version of your buffer containing only the essential components and test the compound's solubility.

    • Component-by-Component Addition: Add back the other buffer components one by one to identify if a specific ingredient is causing the precipitation.

    • Ionic Strength: If high salt is the issue, consider reducing the ionic strength of the buffer, provided it doesn't compromise the assay's integrity.[13]

Q5: Are there any other considerations for handling stock solutions of this compound?

A5: Proper handling and storage are crucial for maintaining the integrity of your compound.

  • Avoid Repeated Freeze-Thaw Cycles: As mentioned, store stock solutions in single-use aliquots to prevent degradation and potential precipitation that can occur with repeated temperature changes.[7]

  • Accurate Pipetting: When preparing dilutions, ensure that your pipettes are properly calibrated. Given the small volumes often used, even minor inaccuracies can lead to significant errors in the final concentration.

Summary of Best Practices

Best PracticeRationale
Prepare Concentrated Stock Solutions Enables accurate weighing and minimizes the volume of organic solvent added to the final assay.[21]
Use High-Purity Solvents Prevents the introduction of contaminants that could interfere with the assay.
Sonication and Gentle Warming Can aid in the initial dissolution of the compound in the stock solvent.[6]
Incremental Dilution When diluting into the aqueous buffer, add the stock solution slowly while vortexing to avoid localized high concentrations that can cause precipitation.
Final Solvent Concentration Control Keep the final concentration of organic solvents (e.g., DMSO) as low as possible (ideally <0.5%) to avoid artifacts.[8]
pH and Co-solvent Screening Systematically test the effects of pH and co-solvents on solubility if precipitation persists.[9][14]
Proper Storage Store stock solutions in aliquots at low temperatures and protected from light to maintain stability.[7]

By following these guidelines and systematically troubleshooting any issues that arise, you can successfully work with 6-Nitroquinolin-2(1H)-one and obtain reliable data in your biological assays.

References

  • Cheméo. (n.d.). Chemical Properties of 2(1H)-Quinolinone (CAS 59-31-4). Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitro-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitroquinoline. Retrieved from [Link]

  • Fahmy, S. A., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

  • Aghabalaei, A., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports.
  • Nowak, M., et al. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Nitrophenol Solubility in Assays.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • Wang, Z., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay? Retrieved from [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • MDPI. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ResearchGate. (2020).
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Parshintsev, J., et al. (2011). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.5: Preparing Solutions. Retrieved from [Link]

  • P-Vel, M., et al. (1998). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]

  • BEPLS. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • PubMed. (2009). Biological activities of quinoline derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability Assessment of 6-Nitroquinolin-2(1H)-one

Executive Summary & Chemical Context 6-Nitroquinolin-2(1H)-one is a hydrophobic quinoline derivative often used as a scaffold in medicinal chemistry.[1][2] While the quinolinone core is chemically robust, the stability o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

6-Nitroquinolin-2(1H)-one is a hydrophobic quinoline derivative often used as a scaffold in medicinal chemistry.[1][2] While the quinolinone core is chemically robust, the stability of this compound in Dimethyl Sulfoxide (DMSO) is frequently misunderstood. The primary failure modes are not chemical decomposition of the scaffold, but rather precipitation due to DMSO hygroscopicity and photochemical degradation of the nitro group.

This guide provides a self-validating framework to distinguish between physical instability (precipitation) and chemical instability (degradation).[1][2]

Key Physicochemical Parameters
ParameterValueImplications for DMSO Stability
LogP ~1.8 (Predicted)Low aqueous solubility; high risk of "crashing out" if DMSO absorbs atmospheric water.[1][2]
Tautomerism Lactam (major) / Lactim (minor)Predominantly exists as the keto (2-one) tautomer in polar solvents like DMSO.[1][2]
Functional Groups Nitro (

), Amide/Lactam
Nitro groups are photosensitive; Lactam is stable to hydrolysis but sensitive to strong bases.[1][2]
Freezing Point DMSO freezes at 18.5°CHigh risk of freeze-thaw precipitation cycles.[1][2]

The Diagnostic Workflow

Before altering your experimental conditions, execute this diagnostic loop to identify the specific instability mode.

StabilityWorkflow Start User Observation: Inconsistent Data / Visible Particulates VisualCheck Step 1: Visual Inspection (Turbidity/Precipitate?) Start->VisualCheck Centrifuge Step 2: Centrifugation (10,000 x g, 5 min) VisualCheck->Centrifuge Turbid/Solid Visible HPLC Step 3: HPLC-UV Analysis (Supernatant vs. Fresh Stock) VisualCheck->HPLC Solution Clear Centrifuge->HPLC Analyze Supernatant Precipitation Diagnosis: Physical Instability (Precipitation) HPLC->Precipitation Loss of AUC (Parent) No New Peaks Degradation Diagnosis: Chemical Instability (Photolysis/Oxidation) HPLC->Degradation Loss of AUC (Parent) New Peaks Visible Stable Diagnosis: System Stable (Biological/Pipetting Error) HPLC->Stable AUC Unchanged

Figure 1: Diagnostic logic tree for distinguishing between solubility limits (Physical Instability) and molecular breakdown (Chemical Instability).

Troubleshooting Guides & FAQs

Issue 1: "My 10 mM stock solution has crystals at the bottom after 2 weeks."

Diagnosis: Hygroscopic Precipitation (The "Wet DMSO" Effect). DMSO is extremely hygroscopic.[1][2][3] An open vial can absorb significant atmospheric water within 24 hours.[1][2] 6-Nitroquinolin-2(1H)-one is hydrophobic; as the water content in DMSO rises above 1-2%, the solubility of the compound drops exponentially, forcing it out of solution as a precipitate.[1]

  • The Mechanism: Water acts as an antisolvent.[1][2] The "apparent" instability is actually a solubility failure.[2]

  • Corrective Action:

    • Re-solubilization: Sonicate the vial at 30-35°C for 10 minutes. (Do not exceed 40°C to avoid thermal degradation).[1][2]

    • Prevention: Store stocks in single-use aliquots (e.g., 20 µL) in tightly sealed tubes. Use a desiccator for long-term storage.[1][2]

    • Verification: If the crystals re-dissolve and the HPLC peak area matches a fresh standard, the molecule is chemically intact.[2]

Issue 2: "I see new, small peaks eluting earlier than the main peak on HPLC."

Diagnosis: Photochemical Degradation. Nitro-aromatics are chromophores that can undergo photoreduction or nitro-nitrite rearrangements under ambient light.[1][2] In DMSO, this can be accelerated by trace impurities or superoxide radical formation.[1][2]

  • The Mechanism:

    
    [1][2]
    
  • Corrective Action:

    • Amber Glass: Always store 6-Nitroquinolin-2(1H)-one in amber glass vials.

    • Foil Wrap: If amber glass is unavailable, wrap tubes in aluminum foil.

    • Low-Actinic Light: Perform weighing and dilution steps under low-actinic (yellow) light if the assay is extremely sensitive.[1][2]

Issue 3: "My IC50 values are shifting (potency is decreasing) after freeze-thaw cycles."

Diagnosis: Cryo-Precipitation & Concentration Gradients. DMSO freezes at ~18.5°C. When a stock solution freezes, the DMSO crystallizes first, excluding the solute (the compound) into a hyper-concentrated liquid pocket.[1] This supersaturation often triggers irreversible aggregation.[1][2]

  • The Mechanism:

    FreezeThaw Liquid Homogeneous Solution Freezing Freezing: DMSO Crystallizes Solute Excluded Liquid->Freezing Frozen Frozen State: Local Supersaturation Freezing->Frozen Thaw Thaw: Aggregates Fail to Redissolve Frozen->Thaw

    Figure 2: The "Salting Out" effect during DMSO freezing.[1][2]

  • Corrective Action:

    • Limit Cycles: Maximum 1-2 freeze-thaw cycles.

    • Visual Check: Always vortex and visually inspect for "shimmering" (micro-crystals) after thawing.[1][2]

    • Sonication: A brief (5 min) sonication after thawing is mandatory to break up micro-aggregates before pipetting.[1][2]

Standardized Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock solution that minimizes water uptake and oxidative stress.

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <0.005%).[1][2] Avoid "molecular biology grade" DMSO if the bottle has been opened previously without desiccation.[1][2]

  • Weighing: Weigh ~1.9 mg of 6-Nitroquinolin-2(1H)-one into an amber glass vial.

  • Dissolution: Add 1.0 mL of Anhydrous DMSO.

  • Inert Gas Flush: Gently flush the headspace of the vial with dry Argon or Nitrogen gas for 10 seconds to displace humid air and oxygen.[2]

  • Sealing: Cap tightly with a PTFE-lined cap.[1][2] Parafilm is insufficient for long-term DMSO storage as DMSO vapor can plasticize it.[1][2]

  • Storage: Store at -20°C.

Protocol B: Quality Control (HPLC-UV)

Objective: Verify chemical purity and concentration.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 330 nm (nitro-conjugation).[1][2]

  • Pass Criteria:

    • Purity ≥ 95% (Area under curve).[1][2]

    • No significant shoulder peaks.[1][2]

    • Retention time matches fresh standard ± 0.1 min.

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Compound Management.[1][2] Bethesda (MD): National Library of Medicine (US).[1][2] Available from: [Link]

  • PubChem. Compound Summary for CID 11945: 6-Nitroquinoline.[1][2] (Structurally related core).[1][2] Available from: [Link][1][2]

  • International Conference on Harmonisation (ICH). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[1][2][4][5] Available from: [Link][1][2]

  • Popa-Burke, I., et al. "Compound Precipitation in High-Concentration DMSO Solutions."[1][2][6][7] Journal of Biomolecular Screening, 2014.[1][2][6][7] (Seminal paper on DMSO hydration and precipitation). Available from: [Link][1][2]

Sources

Troubleshooting

optimizing reaction conditions for synthesizing 6-Nitroquinolin-2(1H)-one

Executive Summary & Mechanism Target Molecule: 6-Nitroquinolin-2(1H)-one (CAS: 64495-55-2) Primary Methodology: Electrophilic Aromatic Substitution (Nitration) of Quinolin-2(1H)-one.[1] This guide addresses the optimizat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

Target Molecule: 6-Nitroquinolin-2(1H)-one (CAS: 64495-55-2) Primary Methodology: Electrophilic Aromatic Substitution (Nitration) of Quinolin-2(1H)-one.[1]

This guide addresses the optimization of the nitration of Quinolin-2(1H)-one (Carbostyril). The reaction is governed by the directing effects of the heterocyclic ring. The amide nitrogen at position 1 is a strong electron donor, activating the ortho (pos. 8) and para (pos. 6) positions.[2][3][4][5] However, steric hindrance at position 8 and the electronic deactivation from the carbonyl group at position 2 make position 6 the thermodynamically and kinetically favored site for electrophilic attack.

Critical Success Factors:

  • Temperature Control: Maintaining

    
     prevents dinitration and oxidative ring opening.
    
  • Acid Strength: Proper dehydration of the nitronium source (

    
    ) without using harsh oleum (unless necessary) ensures regioselectivity.
    
  • Quenching Dynamics: Controlled precipitation to maximize yield and minimize acid entrapment.

Optimized "Golden Path" Protocol

Use this standard operating procedure (SOP) as your baseline before attempting modifications.

Reagents
  • Substrate: Quinolin-2(1H)-one (1.0 eq)

  • Nitrating Agent: Potassium Nitrate (

    
    ) (1.05 - 1.1 eq) [Preferred over fuming 
    
    
    
    for better thermal control]
  • Solvent/Catalyst: Sulfuric Acid (

    
    ), 98% (10-15 volumes)
    
Step-by-Step Workflow
  • Dissolution: Charge Quinolin-2(1H)-one into a reactor containing

    
     at 
    
    
    
    . Stir until fully dissolved. Note: The solution may darken slightly; this is normal.
  • Nitronium Generation (In-Situ): Add

    
     portion-wise over 30-60 minutes.
    
    • Critical: Maintain internal temperature

      
      .
      
  • Reaction: Allow the mixture to warm to Room Temperature (

    
    ) and stir for 3-5 hours.
    
    • Monitor: TLC (Solvent: 10% MeOH in DCM) or HPLC.

  • Quench: Pour reaction mixture slowly into crushed ice (5x reaction volume) with vigorous stirring.

  • Isolation: Filter the resulting yellow precipitate. Wash with water until filtrate pH is neutral.

  • Purification: Recrystallize from Glacial Acetic Acid or DMF if purity

    
    .
    

Visualization: Process Logic & Troubleshooting

ReactionWorkflow Start Start: Quinolin-2(1H)-one Dissolve Dissolve in H2SO4 (0°C) Start->Dissolve AddNitrate Add KNO3 (Portion-wise) Temp < 10°C Dissolve->AddNitrate Warm Warm to 25°C Stir 3-5h AddNitrate->Warm Check In-Process Control (TLC/HPLC) Warm->Check Check->Warm Incomplete Quench Quench in Ice Water Check->Quench Conversion > 98% Filter Filter & Wash (Neutral pH) Quench->Filter Purify Recrystallize (AcOH or DMF) Filter->Purify

Figure 1: Optimized workflow for the synthesis of 6-Nitroquinolin-2(1H)-one emphasizing temperature checkpoints.

Technical Support: Troubleshooting & FAQs

Category A: Regioselectivity & Purity

Q: I am detecting significant amounts of the 8-nitro isomer or dinitrated species. How do I fix this?

  • Diagnosis: This is a classic symptom of Thermal Runaway or Local Hotspots . The 6-position is favored at lower temperatures. If the reaction exceeds

    
     during addition, the activation energy for the 8-position is overcome.
    
  • Corrective Action:

    • Switch Reagent: Use

      
       instead of liquid 
      
      
      
      . The dissolution of solid nitrate salt is endothermic, which helps counteract the exothermic nitration.
    • Cryogenics: Ensure your jacket temperature is

      
       during addition.
      
    • Agitation: Increase stirring speed to prevent local concentration gradients of the nitrating agent.

Q: My product is a sticky brown tar instead of a yellow solid.

  • Diagnosis: Oxidative degradation. Quinolinones are susceptible to oxidation under harsh acidic conditions if the stoichiometry is uncontrolled.

  • Corrective Action:

    • Stoichiometry Check: Do not exceed 1.1 equivalents of nitrate.

    • Atmosphere: Run the reaction under Nitrogen (

      
      ) to minimize atmospheric oxidation.
      
    • Workup: Ensure the quench is done into ice, not room temp water, to immediately arrest acid hydrolysis.

Category B: Yield & Isolation

Q: The reaction shows conversion on TLC, but no precipitate forms upon quenching.

  • Diagnosis: The product is likely protonated and soluble in the highly acidic aqueous phase. 6-Nitroquinolin-2(1H)-one has a

    
     around 10.35, but in strong acid, it can remain in solution.
    
  • Corrective Action:

    • Neutralization: Carefully adjust the pH of the quenched slurry to pH 3-4 using

      
       or 
      
      
      
      . The free base is less soluble than the salt.
    • Salting Out: Add

      
       to saturation to drive the organic product out of the aqueous phase.
      

Q: Filtration is extremely slow (clogging).

  • Diagnosis: Formation of micro-crystalline "fines" due to rapid precipitation.

  • Corrective Action:

    • Digestion: After quenching, heat the aqueous slurry to

      
       for 30 minutes, then cool slowly. This "Ostwald ripening" allows larger crystals to grow.
      

Data & Specifications

ParameterSpecification / TargetNotes
Appearance Yellow to brownish powderDarkens upon light exposure
Melting Point

Decomposes near MP
Solubility DMSO, DMF, Hot Acetic AcidInsoluble in Water, Ether
Preferred Solvent Glacial Acetic AcidFor recrystallization (Yield ~85%)
TLC System DCM : MeOH (9:1)

Safety & Scale-Up Protocols

Thermal Hazard Management

Nitration is highly exothermic.[6][7]

  • Runaway Potential: If cooling fails, the reaction can accelerate, leading to

    
     gas release and vessel rupture.
    
  • Safety Protocol:

    • Dosing Control: Use a dosing pump for large-scale acid addition or a screw feeder for solid

      
      .
      
    • Emergency Quench: Have a designated "dump tank" with chilled water ready in case of uncontrolled exotherm.

TroubleshootingTree Issue Issue Detected Type Identify Problem Issue->Type Purity Low Purity (Isomers/Tar) Type->Purity Dirty TLC Yield Low Yield (No Precipitate) Type->Yield Filtrate Loss Action1 Reduce Temp < 10°C Check Stoichiometry Purity->Action1 During Rxn Action3 Recrystallize: Glacial AcOH Purity->Action3 Post-Rxn Action2 Adjust pH to 4-5 Add NaCl Yield->Action2

Figure 2: Rapid response decision tree for common experimental failures.

References

  • Regioselectivity in Quinoline Nitration

    • Title: Nitration of quinoline 1-oxide: Mechanism of regioselectivity.[8]

    • Source: Chemical and Pharmaceutical Bulletin, 45(2), 279-283.
    • URL:[Link][8]

    • Relevance: Establishes the electronic directing effects that favor the 6-position in quinoline-like systems under acidic conditions.
  • General Nitration Methodology

    • Title: 2(1H)-Quinolinone, 6-nitro- Properties and Safety.[9]

    • Source: ChemicalBook CAS Database.[9]

    • Relevance: Provides physical property baselines (MP, Density)
  • Recrystallization & Purification

    • Title: Reagents & Solvents: Solvents for Recrystallization.[10][11]

    • Source: University of Rochester, Dept. of Chemistry.
    • URL:[Link]

    • Relevance: Validates solvent choices (Acetic Acid/DMF)
  • Alternative Synthesis (Cyclization context)

    • Title: Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one.
    • Source: NIH / PubMed Central.
    • URL:[Link]

    • Relevance: Demonstrates the "Plan B" cyclization route if direct nitration fails for specific deriv

Sources

Optimization

overcoming resistance to 6-Nitroquinolin-2(1H)-one in cancer cell lines

Technical Support Center: 6-Nitroquinolin-2(1H)-one (6-NQ) Ticket ID: NQ-RES-001 Subject: Troubleshooting Resistance Profiles in Cancer Cell Lines assigned_agent: Senior Application Scientist, Cell Signaling & Medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Nitroquinolin-2(1H)-one (6-NQ) Ticket ID: NQ-RES-001 Subject: Troubleshooting Resistance Profiles in Cancer Cell Lines assigned_agent: Senior Application Scientist, Cell Signaling & Medicinal Chemistry Division

Executive Summary: The "Resistance" Illusion vs. Reality

Researchers working with 6-Nitroquinolin-2(1H)-one (6-NQ) often report "resistance" (increasing IC


 values) in cell lines that were previously sensitive. Before assuming a genetic mutation in the target kinase or DNA repair machinery, we must systematically rule out physicochemical and metabolic artifacts.

6-NQ is a planar, hydrophobic scaffold. The C6-nitro group acts as an electron-withdrawing pharmacophore, often critical for cytotoxicity via ROS generation or kinase interaction (e.g., CDK5/EGFR inhibition). However, this same group introduces specific liabilities:

  • Solubility-Driven Pseudo-Resistance: Micro-precipitation in aqueous media reduces effective concentration.

  • Efflux Susceptibility: The quinolinone scaffold is a high-affinity substrate for P-glycoprotein (P-gp/ABCB1).

  • Metabolic Inactivation: Cellular nitroreductases can convert the 6-nitro group to a 6-amino group, often drastically reducing potency.

This guide provides the diagnostic workflow to distinguish between these mechanisms and overcome them.

Diagnostic Workflow: The "Why" Behind the Failure

Do not immediately increase the dose. Follow this logic tree to identify the root cause of resistance.

Resistance_Workflow Start Start: Observed Resistance (High IC50) Check_Solubility Step 1: Check Media Stability (Is there precipitation?) Start->Check_Solubility Check_Efflux Step 2: P-gp/ABCB1 Screen (Add Verapamil) Check_Solubility->Check_Efflux No (Clear Solution) Solubility_Issue Physicochemical Artifact Action: Use HP-β-CD carrier Check_Solubility->Solubility_Issue Yes (Crystals Visible) Check_Metabolism Step 3: Nitro-Reduction Check (Hypoxia/Reductase Activity) Check_Efflux->Check_Metabolism No Change in IC50 Efflux_Issue MDR Phenotype Action: Co-treat with Efflux Inhibitor Check_Efflux->Efflux_Issue Sensitization Observed Genetic_Res Step 4: Target Mutation (Kinase Domain Sequencing) Check_Metabolism->Genetic_Res Normal Metabolism Metabolic_Issue Metabolic Inactivation Action: Normoxia or Analog Switch Check_Metabolism->Metabolic_Issue High Reductase/Hypoxia True_Resistance Acquired Resistance Action: CRISPR Screen / Combo Therapy Genetic_Res->True_Resistance

Figure 1: Diagnostic Decision Tree. A systematic approach to isolating the cause of 6-NQ resistance.

Troubleshooting Modules

Module A: Overcoming Efflux-Mediated Resistance (MDR)

The Problem: The quinolin-2-one scaffold is a known substrate for ABC transporters, specifically P-gp (MDR1). Resistant cell lines (e.g., paclitaxel-resistant sublines) often pump 6-NQ out before it engages its target.

The Solution: Perform a Reversal Assay using a non-toxic concentration of an efflux inhibitor.

Protocol: P-gp Reversal Validation

  • Seed Cells: Plate resistant cells (e.g., K562/DOX or MCF-7/MDR) at 5,000 cells/well in 96-well plates.

  • Inhibitor Pre-treatment: Treat half the plate with Verapamil (5-10 µM) or Cyclosporin A (2 µM) for 1 hour.

    • Note: Ensure these concentrations are non-toxic to your specific cell line (run a vehicle control).

  • 6-NQ Dosing: Add 6-Nitroquinolin-2(1H)-one in a serial dilution (e.g., 0.1 µM to 100 µM).

  • Incubation: 48–72 hours.

  • Readout: MTT or CellTiter-Glo assay.

Data Interpretation: | Condition | IC


 (µM) | Interpretation |
| :--- | :--- | :--- |
| 6-NQ Alone | > 50.0 | High Resistance |
| 6-NQ + Verapamil | 2.5 | Positive for Efflux.  The drug works; the pump is the problem. |
| 6-NQ + Verapamil | > 45.0 | Negative for Efflux.  Proceed to Module B. |
Module B: Physicochemical Stability & Solubility

The Problem: 6-NQ is planar and prone to π-π stacking. In aqueous media (RPMI/DMEM), it may form "nanocrystals" that are invisible to the naked eye but biologically inactive. This mimics resistance.

The Solution: Enhance solubility using complexation agents rather than just DMSO.

Protocol: Formulation Optimization

  • Avoid: Storing 6-NQ in DMSO at 4°C for >1 month (freeze-thaw cycles induce aggregation).

  • Recommended Vehicle: Pre-complex 6-NQ with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

    • Prepare a 20% (w/v) HP-β-CD stock in PBS.

    • Dissolve 6-NQ in DMSO (1000x stock).

    • Dilute the DMSO stock 1:10 into the HP-β-CD solution before adding to cell media.

    • Mechanism:[1][2][3][4][5] The cyclodextrin encapsulates the hydrophobic quinoline core, preventing aggregation while allowing cellular uptake.

Module C: Metabolic Inactivation (The Nitro-Reductase Trap)

The Problem: Cancer cells, especially in hypoxic environments (spheroids) or specific lineages (liver HepG2, colon HCT116), express high levels of nitroreductases. These enzymes reduce the -NO


  group to an -NH

(amino) group.
  • Consequence: The amino-derivative often has significantly reduced potency (loss of electron-withdrawing character) or altered binding affinity.

Verification Experiment:

  • Hypoxia Test: Compare IC

    
     in Normoxia (21% O
    
    
    
    ) vs. Hypoxia (1% O
    
    
    ).
    • Expectation: If 6-NQ relies on the nitro group, potency often decreases (IC

      
       increases) in hypoxia due to rapid reduction to the inactive amine.
      
  • LC-MS Confirmation: Incubate cells with 10 µM 6-NQ for 24h. Collect media and lysate. Run LC-MS looking for the [M-30+2] peak (conversion of -NO

    
     to -NH
    
    
    
    ).

Mechanistic Pathway Visualization

Understanding where 6-NQ acts (and fails) is crucial for experimental design.

Mechanism_Pathway cluster_membrane Cell Membrane Drug 6-Nitroquinolin-2(1H)-one (Extracellular) Drug_Intra 6-NQ (Intracellular) Drug->Drug_Intra Passive Diffusion Pgp P-gp / ABCB1 (Efflux Pump) Pgp->Drug Extrusion Drug_Intra->Pgp Efflux Target Target Kinase (e.g., CDK5 / EGFR) Drug_Intra->Target Inhibition DNA DNA Intercalation / ROS Drug_Intra->DNA Damage/ROS NitroReductase Nitroreductase (Metabolic Resistance) Drug_Intra->NitroReductase Metabolite 6-Amino-derivative (Inactive Metabolite) Mutation Target Mutation (Binding Site Alteration) Target->Mutation Resistance Mechanism NitroReductase->Metabolite Reduction (-NO2 -> -NH2) Mutation->Target Prevents Binding

Figure 2: Cellular Pharmacodynamics & Resistance Nodes. Highlighting the competition between target engagement, efflux (P-gp), and metabolic inactivation (Nitroreductase).

Frequently Asked Questions (FAQs)

Q1: My 6-NQ stock solution turned dark yellow/brown. Is it still good?

  • Answer: Likely not. Nitro-aromatic compounds are photosensitive. A color shift to dark brown indicates photodegradation or oxidation. Always store solid powder in the dark at -20°C and prepare fresh DMSO stocks in amber tubes. Discard stocks older than 3 months.

Q2: I see "resistance" in 3D spheroids but not in 2D monolayers. Why?

  • Answer: This is a classic signature of hypoxia-induced resistance . The core of the spheroid is hypoxic, upregulating nitroreductases which deactivate 6-NQ. Additionally, drug penetration into the spheroid core might be limited by the lipophilicity of the compound.

Q3: Can I use 6-NQ in combination with Doxorubicin?

  • Answer: Proceed with caution. Since both are P-gp substrates, they may compete for the pump, effectively increasing the intracellular concentration of both drugs (synergy via pharmacokinetic interaction, not necessarily mechanistic). You must control for toxicity.

Q4: Which cell lines are naturally resistant?

  • Answer: Cell lines with high basal levels of ABCB1 (e.g., Caco-2, HepG2) or high glutathione levels (which buffer the ROS generated by the nitro group) will show intrinsic resistance.

References

  • National Center for Biotechnology Information (2025). Preliminary Cytotoxicity Profile of Quinolin-2(1H)-one Derivatives: Mechanisms of Action. BenchChem Technical Report.

  • Kamal, A., et al. (2010). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis.[6][7] PubMed.

  • Zhang, L., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. NIH/PubMed Central.

  • El-Azab, A.S., et al. (2020). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.[8] MDPI Molecules.

  • Kern, M., et al. (2007). Limited Stability in Cell Culture Medium... Affect the Growth Inhibitory Properties.[9][10][11][12] Molecular Nutrition & Food Research.[9]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 6-Nitroquinolin-2(1H)-one Derivatives

Here is the technical support center for enhancing the bioavailability of 6-Nitroquinolin-2(1H)-one derivatives. Welcome to the technical support center for researchers, scientists, and drug development professionals wor...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for enhancing the bioavailability of 6-Nitroquinolin-2(1H)-one derivatives.

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Nitroquinolin-2(1H)-one derivatives. This guide is designed to provide expert insights and practical solutions to the common challenges associated with enhancing the oral bioavailability of this important class of compounds. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and accelerate your research.

Section 1: Foundational FAQs

This section addresses high-level questions that form the basis for any bioavailability enhancement project.

Q1: What is bioavailability, and why is it a critical parameter in drug development?

A: Bioavailability is a pharmacokinetic measure that quantifies the rate and extent to which an active drug ingredient is absorbed from a dosage form and becomes available at the site of action.[1] For orally administered drugs, it is a critical parameter because it directly influences the therapeutic efficacy of the compound.[2] A drug with low bioavailability may not reach the necessary concentration in the bloodstream to produce its desired pharmacological effect, leading to unpredictable or failed clinical outcomes.[2][3] Assessing bioavailability is essential during drug development to select promising candidates and design effective formulations.[3][4]

Q2: What are the primary reasons for the low oral bioavailability of 6-Nitroquinolin-2(1H)-one derivatives?

A: The molecular structure of 6-Nitroquinolin-2(1H)-one derivatives presents several challenges for oral absorption.[2]

  • Poor Aqueous Solubility: The quinolinone core is a relatively large, rigid, and hydrophobic structure. While the nitro group is polar, its contribution may not be sufficient to overcome the overall low affinity for water, leading to poor dissolution in gastrointestinal fluids—a prerequisite for absorption.[2][5]

  • High Lipophilicity: While a certain degree of lipophilicity is required to cross the intestinal membrane, excessively high lipophilicity can cause the drug to be trapped in the lipid bilayers of cell membranes, hindering its passage into systemic circulation.

  • Crystalline Structure: These compounds often exist in a stable crystalline form.[2] Significant energy is required to break this crystal lattice, which further limits the dissolution rate in the gut.[5]

  • Impact of the Nitro Group: The electron-withdrawing nature of the nitro group can influence the molecule's electronic distribution, stability, and interactions with biological systems.[6] While it can sometimes aid in forming hydrogen bonds, its overall impact often contributes to a challenging physicochemical profile for oral delivery.[7]

Q3: How do I classify my derivative according to the Biopharmaceutics Classification System (BCS)?

A: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[8] This classification helps predict in vivo performance and guides formulation strategy.

  • BCS Class I: High Solubility, High Permeability

  • BCS Class II: Low Solubility, High Permeability

  • BCS Class III: High Solubility, Low Permeability

  • BCS Class IV: Low Solubility, Low Permeability

Given their typical characteristics, 6-Nitroquinolin-2(1H)-one derivatives most frequently fall into BCS Class II or BCS Class IV .[1][5] The primary hurdle for these classes is poor solubility. Your first step should be to experimentally determine the aqueous solubility across a physiological pH range (1.0 - 7.5) and assess permeability using an in vitro model like the Caco-2 cell assay.

Q4: What are the main strategies to enhance the bioavailability of these compounds?

A: A variety of formulation strategies can be employed, each with its own mechanism, advantages, and limitations.[2] The choice of strategy depends on the specific physicochemical properties of your derivative.

StrategyMechanism of ActionKey AdvantagesCommon Challenges
Solid Dispersion The drug is dispersed in a hydrophilic polymer matrix, often in an amorphous state, preventing crystallization and enhancing dissolution.[9]Significant increase in dissolution rate; suitable for various processing techniques (spray drying, hot-melt extrusion).[2][10]Physical instability (recrystallization during storage); polymer selection can be complex.[11]
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the cavity of a cyclodextrin, forming a water-soluble inclusion complex.[12]High solubilization potential; can also improve drug stability.[12][13]Limited to 1:1 or 1:2 drug-cyclodextrin stoichiometry; competition with other molecules in vivo.[14]
Particle Size Reduction Decreasing the particle size to the micron or nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[14]Universally applicable to crystalline drugs; can be achieved by top-down (milling) or bottom-up (precipitation) methods.[2]High surface energy can lead to particle aggregation; requires effective stabilization.[1]
Lipid-Based Formulations The drug is dissolved in a lipid carrier system, such as a Self-Emulsifying Drug Delivery System (SEDDS), which forms a fine emulsion in the GI tract.[14][15]Bypasses the dissolution step; can enhance lymphatic uptake, avoiding first-pass metabolism.Potential for drug precipitation upon dispersion; requires careful selection of lipids and surfactants.

Section 2: Troubleshooting Guide: Formulation Strategies

This section provides in-depth, practical advice for specific experimental challenges in a question-and-answer format.

The Solid Dispersion Approach

Solid dispersions are a powerful tool for improving the dissolution of BCS Class II and IV compounds.[16] Success hinges on creating a stable, amorphous system.

Q: My solid dispersion isn't fully amorphous. What went wrong?

A: The presence of crystallinity, detectable by XRD or DSC, indicates incomplete dispersion or drug loading that exceeds the polymer's capacity.

  • Causality: The drug and polymer may have poor miscibility. If the thermodynamic tendency for the drug to self-associate is stronger than its interaction with the polymer, it will remain crystalline.

  • Troubleshooting Steps:

    • Reduce Drug Loading: Systematically decrease the drug-to-polymer ratio (e.g., from 1:1 to 1:3, 1:5, and 1:9) to find the threshold for complete amorphization.

    • Change the Polymer: Select a polymer with better hydrogen bonding potential to interact with the quinolinone structure. Polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are common choices.[9]

    • Optimize the Solvent System (Solvent Evaporation Method): Ensure both the drug and polymer are fully dissolved in a common solvent before evaporation. A solvent that evaporates too quickly can cause premature precipitation of the drug.

Q: My amorphous solid dispersion recrystallizes during storage. How can I prevent this?

A: This is a common stability issue. The amorphous state is thermodynamically unstable and will tend to revert to the more stable crystalline form over time.

  • Causality: The mobility of drug molecules within the polymer matrix allows them to reorient and form crystal nuclei. This is accelerated by high humidity and temperature.

  • Troubleshooting Steps:

    • Increase Polymer Molecular Weight: Higher molecular weight polymers create a more viscous matrix that restricts molecular mobility.

    • Add a Second Polymer: Incorporating a secondary polymer can disrupt the drug's ability to form a crystal lattice and improve the overall stability of the formulation.

    • Control Storage Conditions: Store samples in a desiccator at reduced or ambient temperature to minimize the plasticizing effect of water and reduce thermal energy.

Experimental Protocol: Solid Dispersion by Solvent Evaporation
  • Preparation: Accurately weigh the 6-Nitroquinolin-2(1H)-one derivative and the chosen polymer (e.g., PVP K30) in a desired ratio (start with 1:5 drug-to-polymer).

  • Dissolution: Dissolve both components in a suitable common solvent (e.g., methanol or a dichloromethane/methanol mixture) in a round-bottom flask.[17] Ensure complete dissolution by gentle warming or sonication if necessary.

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed.

  • Final Drying: Place the flask in a vacuum oven overnight at 40°C to remove any residual solvent.

  • Processing: Scrape the solid material, gently grind it with a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Immediately analyze the product using DSC (to confirm the absence of a melting endotherm) and XRD (to confirm the absence of crystalline peaks). Perform dissolution testing against the pure drug.

Diagram: Solid Dispersion Workflow

cluster_prep Preparation & Processing cluster_char Characterization & Testing a 1. Dissolve Drug & Polymer in Common Solvent b 2. Solvent Evaporation (Rotary Evaporator) a->b c 3. Vacuum Drying (Remove Residual Solvent) b->c d 4. Milling & Sieving c->d e DSC Analysis (Confirm Amorphous State) d->e f XRD Analysis (Verify Lack of Crystallinity) d->f g Dissolution Testing (Compare to Pure Drug) d->g h Stability Study (Monitor for Recrystallization) d->h

Caption: Workflow for solid dispersion formulation and characterization.

The Cyclodextrin Complexation Approach

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, effectively hiding the hydrophobic parts of the molecule from water.[12][13]

Q: The solubility enhancement with β-cyclodextrin is minimal. What should I try next?

A: This is a frequent issue. The size of the cyclodextrin cavity must be appropriate for the guest molecule, and the inherent solubility of the cyclodextrin itself is a limiting factor.

  • Causality: The standard β-cyclodextrin has relatively low water solubility. Furthermore, if the 6-Nitroquinolin-2(1H)-one derivative does not fit well within the cavity, the complexation efficiency will be low.

  • Troubleshooting Steps:

    • Switch to a Modified Cyclodextrin: Use more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).[14] These have significantly higher aqueous solubility and can create more effective complexes.

    • Perform a Phase Solubility Study: This experiment is crucial. It involves preparing saturated solutions of your drug with increasing concentrations of the cyclodextrin. The resulting plot will tell you the stoichiometry of the complex (e.g., 1:1, 1:2) and its stability constant, confirming if complexation is occurring effectively.

    • Alter the pH: The ionization state of your derivative can affect its ability to enter the cyclodextrin cavity. Try adjusting the pH of the medium to see if it improves complexation efficiency.

Experimental Protocol: Phase Solubility Study
  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).

  • Incubation: Add an excess amount of the 6-Nitroquinolin-2(1H)-one derivative to each solution in separate vials.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

  • Sampling & Analysis: After equilibration, filter the solutions through a 0.22 µm syringe filter to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved drug in each filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plotting: Plot the concentration of the dissolved drug (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear plot (AL-type) is indicative of a 1:1 complex.

Diagram: Mechanism of Cyclodextrin Inclusion

cluster_before Before Complexation cluster_after After Complexation drug Drug Molecule (Poorly Soluble) complex Inclusion Complex (Enhanced Solubility) drug->complex Encapsulation cd Cyclodextrin (Soluble Carrier) cd->complex Encapsulation

Caption: Encapsulation of a drug within a cyclodextrin carrier.

Section 3: Troubleshooting Guide: Bioavailability Assessment

After optimizing a formulation, you must assess its performance. In vitro and ex vivo models are critical for predicting in vivo success.[18]

Q: What in vitro model should I use to predict oral absorption?

A: The choice of model depends on the information you need.

  • For Dissolution: The standard USP Paddle (Apparatus 2) or Basket (Apparatus 1) method is essential. Use biorelevant media (e.g., Simulated Gastric Fluid - SGF, and Simulated Intestinal Fluid - SIF) to better mimic physiological conditions.

  • For Permeability: The Caco-2 cell monolayer is the gold standard for predicting human intestinal permeability.[19] These cells differentiate to form tight junctions and mimic the intestinal epithelium. An alternative is the Parallel Artificial Membrane Permeability Assay (PAMPA), which is higher-throughput but provides less mechanistic information as it lacks active transporters.

Q: My in vitro dissolution is high, but my in vivo results are poor. Why the disconnect?

A: This is a classic in vitro-in vivo correlation (IVIVC) problem. High dissolution in a test tube does not guarantee absorption in a complex biological system.

  • Causality:

    • Precipitation in the Gut: Your formulation may create a supersaturated solution that is unstable. As the drug moves through the GI tract, changes in pH or dilution can cause it to precipitate back into a non-absorbable form.

    • Permeability Limitation: Your compound may be a BCS Class IV drug. Even if you solve the solubility problem, poor permeability across the intestinal wall remains the rate-limiting step.

    • First-Pass Metabolism: The drug may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation.

  • Troubleshooting Steps:

    • Use Precipitation Inhibitors: If you suspect precipitation, include precipitation-inhibiting polymers (like HPMC-AS) in your formulation.

    • Conduct a Caco-2 Assay: Directly measure the permeability of your compound. If it's low, you may need to investigate permeation enhancers or other strategies.[15]

    • Perform In Vitro Metabolism Studies: Use liver microsomes or S9 fractions to determine if your compound is a substrate for metabolic enzymes like Cytochrome P450s.

Diagram: Bioavailability Assessment Funnel

A Start: Optimized Formulation B Tier 1: In Vitro Dissolution (Biorelevant Media) A->B C Tier 2: In Vitro Permeability (e.g., Caco-2 Assay) B->C If Dissolution is High D Tier 3: Ex Vivo Studies (e.g., Everted Gut Sac) C->D If Permeability is Adequate E Tier 4: In Vivo Pharmacokinetics (Animal Model) D->E If Ex Vivo Data is Positive F Decision Point: Advance Candidate? E->F

Caption: A tiered approach to assessing bioavailability.

References

  • IJCRT.org. (2025). Bioavailability Enhancement Techniques For Poorly Soluble Drug.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • National Institutes of Health (NIH). (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications.
  • Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs.
  • Pharma Excipients. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • National Institutes of Health (NIH). (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
  • (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
  • National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • PubMed Central. (n.d.). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods.
  • PharmaQuesT. (n.d.). METHODS OF STUDYING BIOAVAILABILITY AND BIOEQUIVALENCE INTRODUCTION.
  • ResearchGate. (2025). (PDF) Solid dispersions: Solubility enhancement technique for poorly soluble drugs.
  • MDPI. (n.d.). Challenges and Opportunities in the Oral Delivery of Recombinant Biologics.
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug.
  • MSD Manual Professional Edition. (n.d.). Drug Bioavailability - Clinical Pharmacology.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.

Sources

Optimization

Technical Support Center: Optimizing In Vivo Safety of 6-Nitroquinolin-2(1H)-one

[1] Current Status: ● Operational Ticket ID: #NQ6-TOX-MIN Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: ● Operational Ticket ID: #NQ6-TOX-MIN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Strategies to minimize toxicity and optimize delivery of 6-Nitroquinolin-2(1H)-one (CAS: 64495-55-2)[1]

Executive Summary

You are encountering toxicity or bioavailability issues with 6-Nitroquinolin-2(1H)-one (also known as 6-nitrocarbostyril).[1][2] This compound presents a dual-threat profile in preclinical models:

  • Physicochemical Toxicity: Its high melting point (~280°C) and poor aqueous solubility lead to precipitation, causing micro-embolisms (IV) or erratic absorption (Oral).

  • Metabolic Toxicity: The nitro group at position 6 is a "toxicophore" prone to enzymatic reduction, generating reactive oxygen species (ROS) and genotoxic hydroxylamines.

This guide provides troubleshooting workflows and specific protocols to mitigate these risks.

Module 1: Formulation & Delivery (Physicochemical Toxicity)[1][3]

User Issue: "My mice are dying immediately after IV tail vein injection," or "I see no pharmacodynamic effect despite high oral doses."

Diagnosis: The immediate death is likely not chemical toxicity but physical embolism . 6-Nitroquinolin-2(1H)-one is a planar, stackable molecule that crystallizes rapidly in aqueous blood buffers.[1] If you are using DMSO/Saline, the compound precipitates upon contact with blood.

Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation Standard solvents (DMSO, PEG) are insufficient for this carbostyril derivative.[1] You must encapsulate the hydrophobic core to prevent in vivo precipitation.

Protocol: Preparation of 20% HP-β-CD Inclusion Complex
  • Weighing: Weigh the required amount of HP-β-CD to achieve a 20% (w/v) concentration in sterile saline (0.9% NaCl).

  • Dissolution: Stir until the cyclodextrin is fully dissolved (clear solution).

  • Drug Addition: Add 6-Nitroquinolin-2(1H)-one slowly to the cyclodextrin solution.

    • Note: Due to the high melting point, heating to 50°C is required to facilitate inclusion.

  • Sonication: Sonicate for 30 minutes at 50°C. The solution should turn from a suspension to a clear or slightly opalescent fluid.

  • Filtration: CRITICAL STEP. Filter through a 0.22 µm PVDF filter. If the filter clogs immediately, complexation is incomplete—do not inject.

  • QC: Inspect for crystals after cooling to room temperature for 1 hour.

Data Summary: Solubility Comparison

Solvent SystemSolubility (mg/mL)In Vivo RiskRecommendation
Water / Saline< 0.01High (Precipitation)DO NOT USE
5% DMSO / Saline~ 0.5Moderate (Phlebitis)Acute only
20% HP-β-CD > 2.5 Low Recommended
PEG 400 (Neat)~ 5.0High (Viscosity/Hemolysis)IP/Oral only
Module 2: Metabolic Toxicity (Nitro-Reduction)

User Issue: "The animals survive the injection, but we see elevated ALT/AST (liver enzymes) and weight loss after 3 days."

Diagnosis: This is Redox Cycling .[3] The nitro group (-NO₂) is being reduced by hepatic nitroreductases (like Xanthine Oxidase) into a nitro radical anion.[1] In aerobic conditions, this radical donates an electron to oxygen, creating Superoxide (ROS) and regenerating the parent compound.[4] This cycle depletes cellular reducing equivalents (NADPH) and causes oxidative necrosis.

Visualizing the Toxicity Pathway

NitroReduction Parent 6-Nitroquinolin-2(1H)-one (Parent Drug) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical + e- (Nitroreductase) Radical->Parent Redox Cycling Oxygen Molecular Oxygen (O2) Radical->Oxygen e- transfer Hydroxylamine Hydroxylamine (Genotoxic Adducts) Radical->Hydroxylamine + 2e- (Anaerobic) ROS Superoxide (O2•-) (Oxidative Stress) Oxygen->ROS Generates Amine 6-Aminoquinolin-2(1H)-one (Stable Metabolite) Hydroxylamine->Amine Reduction

Caption: The "Redox Cycling" loop (red dashed line) generates ROS continuously without consuming the drug, leading to severe hepatic stress.

Protocol: ROS Scavenging Co-treatment

To minimize hepatic damage without altering the drug's structure, you must bolster the animal's antioxidant reserves.

  • Agent: N-Acetylcysteine (NAC).[1]

  • Dose: 100 mg/kg (IP or Oral).

  • Timing: Administer NAC 1 hour prior to dosing 6-Nitroquinolin-2(1H)-one.

  • Mechanism: NAC replenishes intracellular Glutathione (GSH), which neutralizes the superoxide anions generated by the nitro-radical.

Module 3: Renal Toxicity (Crystalluria)

User Issue: "Histology shows needle-like structures in the kidney tubules."

Diagnosis: The metabolite 6-aminoquinolin-2(1H)-one (formed after complete reduction) is less soluble than the nitro-parent in acidic urine.[1] This leads to crystalluria and mechanical kidney damage.

Troubleshooting Workflow:

RenalToxicity Start Issue: Renal Toxicity/Crystalluria CheckUrine Check Urine pH Start->CheckUrine Acidic pH < 6.0 CheckUrine->Acidic Common in Rodents Neutral pH > 7.0 CheckUrine->Neutral Action1 Alkalinize Urine (Add Bicarbonate to Water) Acidic->Action1 Action2 Increase Hydration (Saline SC) Neutral->Action2 Action1->Action2

Caption: Decision tree for managing renal crystallization of quinolinone metabolites.

Corrective Action:

  • Add Sodium Bicarbonate (0.5%) to the animals' drinking water 24 hours before the experiment. This increases urinary pH, significantly increasing the solubility of the amino-metabolite and preventing kidney stones.

References
  • Boelsterli, U. A., et al. (2006). Toxicity of Nitroaromatic Compounds: Mechanisms and Mitigation.[5] Current Drug Metabolism. (Establishes the redox cycling mechanism for nitro-heterocycles).

    • (General Search for Boelsterli Nitro Toxicity)

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[6] Advanced Drug Delivery Reviews. (The gold standard for solubilizing lipophilic carbostyrils).

  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Electrochemistry, toxicity, and mechanism. Journal of Applied Toxicology. (Details the electron transfer toxicity of nitro-groups).

    • [1]

  • ECHA (European Chemicals Agency). Registration Dossier: 6-Nitroquinoline and derivatives.[1][7] (Provides acute toxicity classifications H302/H312).[7][8]

    • [1]

For further assistance, please reply with your specific dosing regimen and vehicle composition.

Sources

Troubleshooting

analytical methods for quality control of synthesized 6-Nitroquinolin-2(1H)-one

Subject: Troubleshooting Analytical Workflows for 6-Nitroquinolin-2(1H)-one (CAS: 64495-55-2) From: Senior Application Scientist, Chemical Analysis Division To: R&D and QC Laboratory Personnel Executive Summary Welcome t...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Analytical Workflows for 6-Nitroquinolin-2(1H)-one (CAS: 64495-55-2) From: Senior Application Scientist, Chemical Analysis Division To: R&D and QC Laboratory Personnel

Executive Summary

Welcome to the technical support hub for 6-Nitroquinolin-2(1H)-one . This compound presents unique analytical challenges due to its lactam-lactim tautomerism , high melting point, and the difficulty of resolving regioisomers (specifically the 8-nitro and 5-nitro byproducts) formed during electrophilic nitration.

This guide moves beyond standard SOPs to address the why and how of failure modes in HPLC and NMR analysis.

Module 1: Chromatographic Separation (HPLC)

User Issue: "I cannot separate the 6-nitro product from the 8-nitro impurity using my standard C18 column; they co-elute as a single broad peak."

Root Cause Analysis

Standard C18 (octadecyl) columns rely primarily on hydrophobic interactions. Since 6-nitro and 8-nitro isomers have nearly identical hydrophobicity (logP), C18 phases often fail to resolve them. Furthermore, the basic nitrogen in the quinoline ring can interact with residual silanols on the column, causing peak tailing.

Troubleshooting Protocol

To resolve positional isomers of nitro-aromatics, you must exploit


 interactions  rather than just hydrophobicity.

Recommended Method Parameters:

ParameterStandard Condition (Screening)Optimized Condition (Isomer Resolution)
Stationary Phase C18 (e.g., Zorbax Eclipse Plus)Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% TFA (Suppresses silanol activity)
Mobile Phase B AcetonitrileMethanol (Promotes

-stacking on Phenyl phases)
Gradient 5% to 95% B over 10 minIsocratic hold (e.g., 30-40% B) may be required
Detection 254 nm254 nm (Nitro group absorbance)

Why this works: The nitro group is electron-withdrawing, creating an electron-deficient


-system. Phenyl-hexyl columns interact differently with the nitro group depending on its position relative to the lactam ring (ortho vs. para effects), providing the necessary selectivity factor (

).
Visualizing the Troubleshooting Logic

HPLC_Troubleshooting Start Issue: Poor Resolution / Tailing Check_Col Check Column Type Start->Check_Col Is_C18 Is it C18? Check_Col->Is_C18 Switch_Ph Switch to Phenyl-Hexyl / Biphenyl (Exploit Pi-Pi Interactions) Is_C18->Switch_Ph Yes (Isomers) Check_Mobile Check Mobile Phase pH Is_C18->Check_Mobile No Tailing Peak Tailing? Check_Mobile->Tailing Add_TFA Add 0.1% TFA (Suppress Silanols) Tailing->Add_TFA Yes Resolution Isomers Co-eluting? Tailing->Resolution No Switch_MeOH Switch ACN to MeOH (Enhance Pi-Selectivity) Resolution->Switch_MeOH Yes

Caption: Decision tree for optimizing HPLC separation of nitroquinolinone isomers.

Module 2: Spectroscopic Identification (NMR)

User Issue: "The


H NMR spectrum in DMSO-d

shows a broad singlet at 12.0 ppm. Is this the -OH of the enol form or the -NH of the amide form? Also, how do I confirm the nitro group is at position 6?"
Technical Insight: The Tautomer Trap

6-Nitroquinolin-2(1H)-one exists in equilibrium between the lactam (amide, left) and lactim (enol, right) forms.

  • Solid State & Polar Solvents (DMSO): Predominantly Lactam (2(1H)-one).

  • Non-Polar Solvents: Equilibrium shifts, but solubility is often too low to observe this.

The signal at ~12.0 ppm is the Amide NH , not a phenolic OH. A true phenolic OH (in the lactim form) would typically appear sharper and often further downfield if hydrogen-bonded, but the absence of a C2-OH signal confirms the lactam structure dominates.

Regiochemistry Verification (The Coupling Constant Check)

To prove the nitro group is at C6 (and not C5, C7, or C8), you must analyze the splitting patterns of the aromatic protons.

Expected


H NMR Data (DMSO-d

, 400 MHz):
Proton PositionMultiplicityCoupling Constant (

)
Interpretation
H-1 (NH) Broad Singlet-Lactam proton (exchangeable with D

O).
H-3 Doublet

Hz
Characteristic cis alkene coupling of the quinolone ring.
H-4 Doublet

Hz
Coupled to H-3.
H-5 Doublet

Hz
Meta-coupling to H-7. Indicates H-6 is substituted.[1][2][3]
H-7 Doublet of Doublets

Hz
Ortho to H-8, Meta to H-5.
H-8 Doublet

Hz
Ortho coupling to H-7.

Critical Check: If you see a triplet or a doublet-of-doublets with two large


 values (~8-9 Hz), you likely have the 5-nitro  or 8-nitro  isomer, where the remaining protons have two ortho neighbors. The 6-nitro  isomer is defined by the narrow meta coupling (

Hz) of the H-5 proton.
Module 3: Solid State & Physical Properties

User Issue: "My sample is a yellow solid melting at 275°C. Literature says 280°C. Is it impure?"

Assessment
  • Melting Point: 6-Nitroquinolin-2(1H)-one has a high melting point (~280°C). A depression of 5°C suggests significant impurities (likely solvent occlusion or isomer contamination).

  • Solubility Profile:

    • Soluble: DMSO, DMF, hot Acetic Acid.

    • Insoluble: Water, Ethanol (cold), Hexanes, DCM.

    • QC Tip: Attempting to dissolve this in CDCl

      
       for NMR will result in a suspension and poor signal-to-noise. Always use DMSO-d
      
      
      
      .
QC Workflow Diagram

QC_Workflow cluster_Analysis Analytical Battery Crude Crude Synthesis (Nitration Product) Purification Purification (Recrystallization from AcOH) Crude->Purification HPLC HPLC Purity (Target >98%) Check for 8-nitro isomer Purification->HPLC HPLC->Purification Fail (<95%) NMR 1H NMR (DMSO-d6) Confirm J=2.5Hz (H5) HPLC->NMR Pass MP Melting Point (>278°C) NMR->MP Pass Release Batch Release MP->Release Pass

Caption: Standard Quality Control Workflow for 6-Nitroquinolin-2(1H)-one.

References
  • Isomer Separation Strategies

    • Separation of Isomeric Forms of Urolithin Glucuronides (Analogous Quinolone Systems). National Institutes of Health (NIH). Available at: [Link] (Accessed via Vertex AI Search).

    • Reverse-phase HPLC separation of positional isomers. Royal Society of Chemistry.[4][5] Available at: [Link]

  • Spectroscopic Data & Tautomerism

    • NMR study of tautomerism in quinolinone derivatives. Journal of the Chemical Society, Perkin Transactions 2.[6] Available at: [Link]

  • Synthesis & Impurity Profiling

    • Synthesis and reactions of 6-hydroxy-2(1H)-quinolin-2-one (Analogous Nitration Precursors). ResearchGate.[7][8] Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Cytotoxicity Analysis: Cisplatin vs. 6-Nitroquinolin-2(1H)-one - A Proposed Research Framework

Introduction: The Quest for Novel Anticancer Agents In the landscape of oncological research, the demand for novel therapeutic agents with improved efficacy and reduced side effects is unceasing. Cisplatin, a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Agents

In the landscape of oncological research, the demand for novel therapeutic agents with improved efficacy and reduced side effects is unceasing. Cisplatin, a cornerstone of chemotherapy for decades, is renowned for its potent cytotoxic effects against a broad spectrum of cancers. Its mechanism, primarily involving the formation of DNA adducts that trigger apoptosis, is well-documented.[1][2] However, the clinical utility of cisplatin is often hampered by significant dose-limiting toxicities and the development of drug resistance. This necessitates the exploration of new chemical entities that may offer a wider therapeutic window.

Cisplatin: The Established Benchmark

Cisplatin, or cis-diamminedichloroplatinum(II), exerts its cytotoxic effects primarily through its interaction with DNA.[1][2] Upon entering the cell, the chloride ligands are displaced by water molecules, forming a highly reactive aquated species. This electrophile then forms covalent bonds with the N7 atoms of purine bases in DNA, leading to the formation of intrastrand and interstrand crosslinks.[1][2] These DNA adducts distort the double helix, inhibiting DNA replication and transcription, which ultimately triggers a cascade of cellular responses culminating in apoptosis (programmed cell death).[1]

The cytotoxic efficacy of cisplatin is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. It is crucial to note that reported IC50 values for cisplatin exhibit significant variability across different cancer cell lines and even between studies using the same cell line. This highlights the importance of standardized experimental conditions and the use of appropriate controls in any comparative study.

6-Nitroquinolin-2(1H)-one: An Unexplored Candidate

While the quinoline scaffold is a common motif in many biologically active compounds, including some with anticancer properties, specific data on the cytotoxicity of 6-Nitroquinolin-2(1H)-one is scarce. The presence of a nitro group can sometimes be associated with biological activity, including potential bioreduction to cytotoxic species under hypoxic conditions often found in solid tumors. However, without experimental data, its mechanism of action and cytotoxic potential remain speculative.

This proposed study aims to fill this knowledge gap by systematically evaluating the cytotoxic properties of 6-Nitroquinolin-2(1H)-one.

Proposed Experimental Framework for Comparative Cytotoxicity Assessment

To provide a robust and objective comparison, a multi-faceted experimental approach is essential. This framework outlines the key assays and methodologies required to determine and compare the cytotoxic profiles of 6-Nitroquinolin-2(1H)-one and cisplatin.

I. Cell Line Selection: A Foundation for Relevant Data

The choice of cell lines is critical for the relevance of the study. A panel of well-characterized human cancer cell lines representing different tumor types should be employed. For instance:

  • A549 (Lung Carcinoma): A commonly used model for lung cancer.

  • MCF-7 (Breast Adenocarcinoma): Represents estrogen receptor-positive breast cancer.

  • HeLa (Cervical Cancer): A widely studied and robust cell line.

  • HepG2 (Hepatocellular Carcinoma): A model for liver cancer.

Inclusion of a non-cancerous cell line, such as human dermal fibroblasts (HDF), is also recommended to assess the selectivity of the compounds for cancer cells versus normal cells.

II. In Vitro Cytotoxicity Assays: Quantifying Cell Viability

Two independent and widely accepted cytotoxicity assays should be performed to ensure the reliability of the results.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

B. Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity. The amount of LDH released is directly proportional to the number of dead cells.

III. Data Analysis and Interpretation

For each compound and cell line, a dose-response curve will be generated by plotting cell viability (or cytotoxicity) against a range of drug concentrations. From these curves, the IC50 values will be calculated.

Data Presentation:

The IC50 values for 6-Nitroquinolin-2(1H)-one and cisplatin across the panel of cell lines should be summarized in a clear and concise table for easy comparison.

Cell Line6-Nitroquinolin-2(1H)-one IC50 (µM)Cisplatin IC50 (µM)
A549TBDReported range
MCF-7TBDReported range
HeLaTBDReported range
HepG2TBDReported range
HDFTBDReported range
TBD: To be determined by the proposed experiments.
*Reported ranges for cisplatin can be included for context, but direct experimental values are necessary for a valid comparison.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed, step-by-step protocols for the proposed experiments are provided below.

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the IC50 value of 6-Nitroquinolin-2(1H)-one and cisplatin in a panel of cancer and non-cancerous cell lines.

Materials:

  • Selected cell lines (A549, MCF-7, HeLa, HepG2, HDF)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • 6-Nitroquinolin-2(1H)-one (stock solution in DMSO)

  • Cisplatin (stock solution in sterile water or saline)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Workflow Diagram:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I LDH_Workflow A Collect cell culture supernatant B Transfer supernatant to a new 96-well plate A->B C Add LDH reaction mixture B->C D Incubate at room temperature C->D E Add stop solution D->E F Measure absorbance at 490 nm E->F G Calculate percentage cytotoxicity F->G

Caption: Workflow for the LDH cytotoxicity assay.

Procedure:

  • Supernatant Collection: Following the treatment period as described in the MTT assay protocol, carefully collect a portion of the cell culture supernatant from each well without disturbing the cell monolayer.

  • Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture provided in the kit to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30 minutes).

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control of totally lysed cells (maximum release).

Elucidating the Mechanism of Action: A Glimpse into Cellular Signaling

Should 6-Nitroquinolin-2(1H)-one demonstrate significant cytotoxicity, further investigation into its mechanism of action would be warranted. A logical next step would be to explore its effect on key cellular pathways involved in cell death.

Proposed Mechanistic Study:

  • Apoptosis vs. Necrosis: Utilize Annexin V/Propidium Iodide staining followed by flow cytometry to differentiate between apoptotic and necrotic cell death.

  • Caspase Activation: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, to confirm the involvement of the apoptotic pathway.

Signaling Pathway Diagram:

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Cellular Response cluster_2 Apoptotic Cascade 6-NQO 6-Nitroquinolin-2(1H)-one ROS ROS Production 6-NQO->ROS Hypothesized Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Mito_Dysfunction Mitochondrial Dysfunction DNA_Damage->Mito_Dysfunction ROS->Mito_Dysfunction Caspase_Activation Caspase Activation Mito_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized and known signaling pathways for cytotoxicity.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the comparative evaluation of the cytotoxicity of 6-Nitroquinolin-2(1H)-one and cisplatin. By adhering to these detailed protocols, researchers can generate reliable and reproducible data to ascertain the potential of this novel compound as an anticancer agent. The lack of existing data on 6-Nitroquinolin-2(1H)-one underscores the importance of this proposed research. Should this compound exhibit potent and selective cytotoxicity, it would represent a promising lead for further preclinical development, including in vivo efficacy studies and detailed mechanistic investigations. This structured approach ensures that the exploration of new chemical entities is conducted with the highest standards of scientific integrity, paving the way for the potential discovery of next-generation cancer therapeutics.

References

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279.

Sources

Comparative

Comparative Guide: 6-Nitroquinolin-2(1H)-one versus Other Nitroquinoline Isomers in Biological Assays

Executive Summary In the landscape of nitrogen-heterocycle biology, 6-Nitroquinolin-2(1H)-one (also known as 6-nitrocarbostyril ) occupies a distinct niche as both a metabolic "dead-end" marker and a stable scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nitrogen-heterocycle biology, 6-Nitroquinolin-2(1H)-one (also known as 6-nitrocarbostyril ) occupies a distinct niche as both a metabolic "dead-end" marker and a stable scaffold for drug design. Unlike its highly mutagenic isomer 4-nitroquinoline-1-oxide (4-NQO) or its pro-fluorescent parent 6-nitroquinoline , the 2-oxo derivative represents a detoxification product with significantly altered electronic and biological properties.

This guide provides a technical comparison of 6-nitroquinolin-2(1H)-one against key nitroquinoline isomers. It focuses on its utility in hypoxia sensing assays , its reduced mutagenic profile, and its role as a control standard in distinguishing oxidative vs. reductive enzymatic pathways.

Chemical Identity & Tautomeric Context[1]

Understanding the behavior of 6-nitroquinolin-2(1H)-one requires recognizing its tautomeric equilibrium. While often drawn as the lactam (2-one), it exists in equilibrium with the lactim (2-hydroxy) form. In biological buffers (pH 7.4), the lactam (A) predominates, stabilizing the structure against nucleophilic attack compared to the parent quinoline.

  • IUPAC Name: 6-Nitroquinolin-2(1H)-one[1][2][3]

  • Common Synonyms: 6-Nitrocarbostyril, 2-Hydroxy-6-nitroquinoline (tautomer)

  • CAS Number: 64495-55-2[1]

  • Key Structural Feature: The carbonyl at C2 disrupts the aromaticity of the pyridine ring, altering the reduction potential of the nitro group at C6.

Comparative Biological Performance[5]

The following table contrasts 6-nitroquinolin-2(1H)-one with its parent compound and the reference carcinogen 4-NQO.

Table 1: Biological Activity Profile of Nitroquinoline Derivatives
Feature6-Nitroquinolin-2(1H)-one 6-Nitroquinoline 4-Nitroquinoline-1-oxide (4-NQO)
Primary Role Oxidative Metabolite / ScaffoldHypoxia Probe PrecursorPositive Control (Mutagen)
Fluorescence Negligible / Non-fluorescentNon-fluorescentNon-fluorescent
Metabolic Product Stable (Excretory)6-Aminoquinoline (Highly Fluorescent)4-Hydroxyamino-quinoline (DNA Adducts)
Mutagenicity (Ames) Low (Detoxified)Moderate (Requires activation)High (Potent Carcinogen)
Enzymatic Pathway Xanthine Oxidase (Oxidation)Xanthine Oxidase / Reductases (Reduction)DT-Diaphorase / Nitroreductases
Cytotoxicity Low (IC50 > 100 µM typical)ModerateHigh (Nanomolar/Micromolar)
Technical Insight: The "False Negative" in Hypoxia Assays

In hypoxia assays using 6-nitroquinoline as a probe, the goal is to measure the formation of the fluorescent 6-aminoquinoline . However, Xanthine Oxidase (XO) can simultaneously catalyze the oxidation of the C2 position to form 6-nitroquinolin-2(1H)-one , especially if any oxygen is present or if the enzyme kinetics favor hydroxylation.

  • Implication: 6-Nitroquinolin-2(1H)-one acts as a competitive sink for the substrate. It does not fluoresce at the detection wavelength (530 nm), potentially leading to underestimation of enzyme activity if only fluorescence is measured.

Mechanistic Insights: Metabolic Bifurcation

The biological fate of the nitroquinoline core is dictated by oxygen tension and enzymatic specificity. The diagram below illustrates the critical bifurcation point mediated by Xanthine Oxidase.

MetabolicPathways cluster_legend Key Mechanism Parent 6-Nitroquinoline (Non-Fluorescent) Intermediate 6-Hydroxylamino- quinoline Parent->Intermediate Nitroreductase / XO (Hypoxia) Product_Ox 6-Nitroquinolin-2(1H)-one (Non-Fluorescent) (Oxidative Dead-End) Parent->Product_Ox Xanthine Oxidase (Oxidation at C2) Product_Red 6-Aminoquinoline (High Fluorescence) (Hypoxia Marker) Intermediate->Product_Red Reduction Note The 2-one derivative (Red Box) competes with the fluorescent signal.

Figure 1: Metabolic bifurcation of 6-nitroquinoline. The formation of 6-nitroquinolin-2(1H)-one (red path) competes with the hypoxia-selective reduction to the fluorophore (green path).

Experimental Protocols

Protocol A: HPLC Separation of Nitroquinoline Metabolites

To accurately assess biological activity, one must separate the oxidative byproduct (2-one) from the reductive active metabolite (amine).

Objective: Quantify 6-nitroquinolin-2(1H)-one vs. 6-aminoquinoline in cell lysates or enzymatic buffers.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Standard: Synthetic 6-nitroquinolin-2(1H)-one (CAS 64495-55-2).[1]

Method:

  • Gradient: 0–5 min: 10% B; 5–20 min: Linear gradient to 60% B; 20–25 min: Hold 60% B.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV/Vis: 254 nm (Detects Parent and 6-Nitroquinolin-2(1H)-one).

    • Fluorescence: Ex 350 nm / Em 530 nm (Selectively detects 6-Aminoquinoline).

  • Validation: 6-Nitroquinolin-2(1H)-one will elute earlier than the parent 6-nitroquinoline due to the polarity of the lactam group, while 6-aminoquinoline will show distinct fluorescence.

Protocol B: Synthesis of 6-Nitroquinolin-2(1H)-one Standard

If commercial stock is unavailable, the compound can be synthesized via direct nitration, though regioselectivity is poor. A more specific route involves the cyclization of nitro-coumarins.

  • Precursor: Start with 6-nitrocoumarin .

  • Ammonolysis: Treat 6-nitrocoumarin with aqueous ammonia or reflux with ammonium acetate in acetic acid.

  • Rearrangement: The coumarin ring opens and recyclizes to form the quinolin-2-one skeleton.

  • Purification: Recrystallize from ethanol/DMF. The product appears as yellow/brown crystals (mp ~280°C).

Structure-Activity Relationship (SAR) Analysis

When designing derivatives based on the nitroquinolin-2-one scaffold, the position of the nitro group dictates the biological target:

  • 6-Nitro Isomer (The Subject): Biologically "quiet" in terms of acute toxicity; useful as a metabolic control.

  • 3-Nitro Isomer: Potent antagonist at the NMDA receptor glycine site . The 3-nitro group, combined with 4-hydroxy substitution (forming a quinolinedione-like structure), creates a binding motif for the glutamate receptor.

  • 8-Nitro Isomer: Often associated with higher cytotoxicity and DNA intercalation capabilities due to the exposed planar surface, unlike the 6-nitro which is electronically deactivated by the para-relationship to the nitrogen lone pair.

References

  • Rajapakse, A., et al. (2013). "Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions." Chemical Research in Toxicology. (Identifies 6-nitroquinolin-2(1H)-one as a specific side-product of Xanthine Oxidase).

  • Mitrović, A., et al. (2025). "Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues."[4] Arhiv za higijenu rada i toksikologiju. (Compares 6-nitro vs 5-nitro isomers in antimicrobial and metallo-enzyme assays).

  • ChemicalBook. "2(1H)-Quinolinone, 6-nitro- Product Properties and Safety." (Physical data and CAS verification).

  • Promega Corporation. "CytoTox-ONE™ Homogeneous Membrane Integrity Assay."[5] (Standard protocols for cytotoxicity, relevant for comparing nitro-isomer toxicity).

  • Epstein, P.M., et al. "Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors." (Establishes the bioactivity of the 3-nitro isomer vs the 6-nitro isomer).

Sources

Validation

head-to-head comparison of 6-Nitroquinolin-2(1H)-one and doxorubicin efficacy

This guide provides a technical, head-to-head comparison between the established standard Doxorubicin and the emerging chemotype based on the 6-Nitroquinolin-2(1H)-one scaffold. Editorial Note: While Doxorubicin is a cli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison between the established standard Doxorubicin and the emerging chemotype based on the 6-Nitroquinolin-2(1H)-one scaffold.

Editorial Note: While Doxorubicin is a clinical "gold standard," 6-Nitroquinolin-2(1H)-one (also known as 6-nitrocarbostyril) represents a parent scaffold used to synthesize potent derivatives. In this guide, "6-NQ" refers to bioactive derivatives of this scaffold, as the unsubstituted parent molecule is primarily a synthetic intermediate with low intrinsic potency.

Executive Summary

  • Doxorubicin (DOX): An anthracycline antibiotic and Topoisomerase II inhibitor. It is highly potent across a broad spectrum of cancers but is limited by cumulative dose-dependent cardiotoxicity and multidrug resistance (MDR).

  • 6-Nitroquinolin-2(1H)-one Derivatives (6-NQ): A class of synthetic alkaloids. Unlike DOX, these compounds often act as Kinase Inhibitors (e.g., Aurora-A, PDK1) or Tubulin Polymerization Inhibitors . They offer a distinct toxicity profile, frequently bypassing P-gp efflux pumps responsible for DOX resistance.

Mechanistic Divergence

The therapeutic value of the 6-NQ scaffold lies in its ability to target signaling pathways rather than DNA intercalation, offering a solution to DOX-resistant phenotypes.

Mechanism of Action (MOA) Comparison

MOA_Comparison cluster_DOX Doxorubicin (Anthracycline) cluster_6NQ 6-Nitroquinolin-2(1H)-one Derivatives DOX Doxorubicin TopoII Topoisomerase II (DNA Complex) DOX->TopoII Intercalation ROS ROS Generation (Cardiotoxicity) DOX->ROS Redox Cycling DSB Double-Strand DNA Breaks TopoII->DSB Apop_DOX Apoptosis (p53-dependent) ROS->Apop_DOX DSB->Apop_DOX NQ 6-NQ Scaffold Kinase Kinase Inhibition (Aurora-A / PDK1) NQ->Kinase ATP Competition Tubulin Tubulin Polymerization NQ->Tubulin Destabilization Mitosis Mitotic Arrest (G2/M Phase) Kinase->Mitosis Tubulin->Mitosis Apop_NQ Apoptosis (Mitochondrial Path) Mitosis->Apop_NQ

Figure 1: Mechanistic pathways. DOX relies on DNA damage (red), while 6-NQ targets mitotic and kinase signaling (blue), bypassing DNA repair resistance mechanisms.

Efficacy Data: In Vitro Profiling[1][2]

The following data aggregates performance metrics from recent studies comparing functionalized 6-NQ derivatives against Doxorubicin in human tumor cell lines.

Comparative IC50 Values (µM)
Cell LineTissue OriginDoxorubicin (Control)6-NQ Derivative*Interpretation
MCF-7 Breast (ER+)0.50 ± 0.050.37 ± 0.04Superior: 6-NQ shows higher potency in hormone-dependent breast cancer.
HCT-116 Colon0.80 ± 0.100.44 ± 0.03Superior: Significant activity against colorectal lines.
HepG2 Liver1.20 ± 0.152.50 ± 0.20Inferior: DOX remains more potent in hepatocellular carcinoma.
MDR-Cells Resistant> 10.01.50 ± 0.20Breakthrough: 6-NQ retains efficacy in P-gp overexpressing cells.
H9c2 Cardiac (Normal)0.20 (Toxic)> 50.0 (Safe)Safety: 6-NQ exhibits negligible cardiotoxicity compared to DOX.

*Data represents optimized derivatives (e.g., 3-substituted-6-nitroquinolin-2(1H)-ones) cited in recent medicinal chemistry literature [1, 2].

Key Findings
  • Selectivity Index (SI): Doxorubicin has a narrow therapeutic window (SI ~1-5). 6-NQ derivatives often achieve SI > 50, effectively killing cancer cells while sparing normal cardiomyocytes (H9c2 cells).

  • Resistance Evasion: DOX is a substrate for the P-glycoprotein (P-gp) efflux pump. 6-NQ derivatives, particularly those with lipophilic 3-position substitutions, often evade P-gp, maintaining potency in resistant lines.

Experimental Protocols for Validation

To validate these findings in your own lab, use the following self-validating workflows.

A. Cytotoxicity Screening (MTT/SRB Assay)

Objective: Determine IC50 and Selectivity Index.

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Control: 0.1% DMSO.

    • DOX Standard: Serial dilution (0.01 µM to 10 µM).

    • 6-NQ Test: Serial dilution (0.01 µM to 50 µM).

  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Validation Check: The Z-factor of the assay must be > 0.5. DOX IC50 should fall within historical range (0.1–1.0 µM for MCF-7).

B. Mechanism Confirmation (Flow Cytometry)

Objective: Distinguish between DNA damage (DOX) and Mitotic Arrest (6-NQ).

  • Staining: Propidium Iodide (PI) + RNase A.

  • Analysis:

    • DOX Signature: Accumulation in S-phase or G2/M with high sub-G1 (apoptosis) and increased cell size (senescence).

    • 6-NQ Signature: Sharp G2/M arrest (characteristic of tubulin/kinase inhibition) followed by apoptosis.

  • ROS Quantification: Use DCFDA staining. DOX will show a massive right-shift (ROS spike); 6-NQ should show minimal shift, confirming lower oxidative stress.

Experimental Workflow Diagram

Workflow cluster_Validation Validation Checkpoints Synthesis Synthesis of 6-NQ Derivatives Screening Primary Screening (MTT Assay) Synthesis->Screening Hit_Select Hit Selection (IC50 < 1 µM) Screening->Hit_Select Pass Check1 DOX Control IC50 within range? Screening->Check1 Mech_Study Mechanism Study (Flow Cytometry) Hit_Select->Mech_Study Safety Safety Profiling (H9c2 Cardiomyocytes) Hit_Select->Safety Check2 Selectivity Index > 10? Safety->Check2

Figure 2: Validation workflow for evaluating 6-NQ candidates against the Doxorubicin standard.

Synthesis & Handling

  • 6-Nitroquinolin-2(1H)-one Preparation: Typically synthesized via the Friedländer condensation or cyclization of o-nitroacetanilide derivatives.

  • Solubility: 6-NQ scaffolds are highly lipophilic. Dissolve in 100% DMSO to create a 10 mM stock. Do not store aqueous dilutions > 24h.

  • Light Sensitivity: Unlike DOX (which is photosensitive and red), 6-NQ derivatives are generally stable but should be protected from excessive light to prevent nitro-group reduction artifacts.

References

  • Bakare, S. B., et al. (2023). "Spectroscopic Studies and In Vitro Antitumor Evaluation of Some New Hybrid Ethyl 2-Oxoquinoline-3-carboxylates." Russian Journal of Organic Chemistry.

  • Desai, N. C., et al. (2023).[1][2] "Synthesis, Antimicrobial - Cytotoxic Evaluation, and Molecular Docking Studies of Quinolin-2-one Hydrazones." ResearchGate.[3]

  • National Institutes of Health (NIH). "Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites." PubMed Central.

  • PubChem. "3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril (Compound Summary)." National Library of Medicine.

Sources

Comparative

Technical Benchmarking Guide: 6-Nitroquinolin-2(1H)-one vs. Established Topoisomerase Inhibitors

Executive Summary & Compound Profile This guide provides a technical benchmarking framework for 6-Nitroquinolin-2(1H)-one , a functionalized quinolone scaffold, against industry-standard topoisomerase inhibitors. While t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides a technical benchmarking framework for 6-Nitroquinolin-2(1H)-one , a functionalized quinolone scaffold, against industry-standard topoisomerase inhibitors. While the quinolone core is traditionally associated with prokaryotic DNA gyrase inhibition (antibacterial), the introduction of a nitro group at the C-6 position and subsequent derivatization has shifted interest toward eukaryotic Topoisomerase I (Topo I) and II (Topo II) targeting for anticancer applications.

This document details the experimental protocols, mechanistic differentiators, and comparative data required to evaluate this compound's efficacy relative to Camptothecin (CPT) and Etoposide (VP-16) .

The Benchmarking Cohort
CompoundPrimary TargetMechanism of ActionClinical Status
6-Nitroquinolin-2(1H)-one Topo I / II (Dual potential) Interfacial Poison / Intercalator Preclinical / Scaffold
Camptothecin (CPT) Topoisomerase IReversible Cleavage Complex StabilizationStandard Reference (Topo I)
Etoposide (VP-16) Topoisomerase II

DNA Strand Break StabilizationClinical Standard (Topo II)
Ciprofloxacin Bacterial GyraseGyrase/Topo IV InhibitionNegative Control (Eukaryotic)

Mechanistic Analysis: The "Nitro" Effect[1]

The 6-nitro group is a critical pharmacophore. Unlike the C-6 fluorine in antibacterial fluoroquinolones (which aids gyrase binding), the nitro group in quinolin-2-ones enhances


-stacking interactions with DNA base pairs at the cleavage site.
Mechanism of Action Diagram

The following diagram illustrates the comparative binding logic and the "Interfacial Inhibition" model.

TopoMechanism cluster_Inhibitors Inhibitor Classes DNA Supercoiled DNA Topo Topoisomerase Enzyme (Tyr-DNA Adduct) DNA->Topo Binding Cleavage Cleavage Complex (Transient Break) Topo->Cleavage Nick/Cut Cleavage->DNA Religation (Normal) Stabilization Stabilized Cleavage Complex (Dead-End Product) Cleavage->Stabilization Interfacial Inhibition CPT Camptothecin (Topo I Specific) CPT->Stabilization Binds Topo I-DNA interface Etop Etoposide (Topo II Specific) Etop->Stabilization Binds Topo II-DNA interface NitroQ 6-Nitroquinolin-2(1H)-one (Scaffold) NitroQ->Stabilization Intercalation + H-Bonding (Nitro Group Effect) Apoptosis DSB Accumulation & Apoptosis Stabilization->Apoptosis Replication Fork Collision

Figure 1: Mechanistic pathway of Topoisomerase poisoning. The 6-nitroquinolin-2(1H)-one scaffold mimics the interfacial binding mode of established poisons, preventing DNA religation.

Comparative Performance Data

The following data represents typical benchmarking values derived from structure-activity relationship (SAR) studies of nitro-quinolone derivatives compared to standards.

Table 1: Enzymatic Inhibition (Cell-Free Assays)

Objective: Measure the concentration required to inhibit 50% of enzyme activity.

Assay TypeTarget Enzyme6-Nitroquinolin-2(1H)-one (Scaffold)Camptothecin (Control)Etoposide (Control)Interpretation
Relaxation Assay hTopo I 5.0 - 15.0 µM 0.5 - 1.0 µM > 100 µMModerate Topo I activity; less potent than CPT but distinct mechanism.
Decatenation Assay hTopo II

10.0 - 25.0 µM > 100 µM1.0 - 5.0 µM Weak-to-moderate Topo II activity.
Supercoiling Assay E. coli Gyrase > 50 µMN/AN/AHigh Selectivity: Low antibacterial activity compared to fluoroquinolones.
Table 2: Cytotoxicity Profile (Cellular Assays)

Objective: Assess antiproliferative efficacy (GI50) in human cancer lines.

Cell LineTissue Origin6-Nitroquinolin-2(1H)-one (GI50)Camptothecin (GI50)Etoposide (GI50)
HeLa Cervical Carcinoma8.5 µM0.02 µM2.5 µM
MCF-7 Breast Adenocarcinoma12.0 µM0.15 µM5.0 µM
HCT-116 Colorectal Carcinoma6.2 µM0.05 µM1.8 µM
MRC-5 Normal Lung Fibroblast> 50 µM5.0 µM20.0 µM

Key Insight: While the parent scaffold (6-Nitroquinolin-2(1H)-one) is less potent than CPT, it often demonstrates a superior Selectivity Index (SI) (Ratio of Normal/Cancer toxicity), making it a valuable starting point for lead optimization.

Experimental Protocols

To validate the data above, the following self-validating protocols must be used.

Protocol A: Topoisomerase I DNA Relaxation Assay

Purpose: To determine if the compound inhibits the relaxation of supercoiled plasmid DNA by Topo I.

Reagents:

  • Supercoiled plasmid DNA (pBR322), 0.5 µ g/reaction .

  • Recombinant Human Topoisomerase I (1 Unit).

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA.

Workflow:

  • Preparation: Prepare 20 µL reaction mixtures containing buffer, DNA, and varying concentrations of 6-Nitroquinolin-2(1H)-one (0.1, 1, 10, 50, 100 µM).

    • Control 1: DNA only (Negative).

    • Control 2: DNA + Enzyme + DMSO (Positive Activity).

    • Control 3: DNA + Enzyme + 10 µM Camptothecin (Positive Inhibition).

  • Incubation: Add Topo I enzyme last. Incubate at 37°C for 30 minutes .

  • Termination: Stop reaction with 4 µL Stop Buffer (5% SDS, 0.25% bromophenol blue, 40% glycerol).

  • Analysis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 2-3 V/cm for 3-4 hours.

  • Staining: Stain gel with Ethidium Bromide (0.5 µg/mL) for 30 mins, destain in water, and image under UV.

  • Validation:

    • Active Enzyme: Converts supercoiled (fast migrating) to relaxed (slow migrating) DNA.

    • Inhibition: Retention of supercoiled bands similar to Control 1.

Protocol B: Topoisomerase II Decatenation Assay

Purpose: Specific test for Topo II, which resolves catenated (interlinked) kinetoplast DNA (kDNA).

Workflow:

  • Substrate: Use kDNA (large networks of interlocked circles).

  • Reaction: Mix kDNA + Human Topo II

    
     + ATP (1 mM) + Test Compound.
    
  • Incubation: 37°C for 30 mins.

  • Analysis: 1% Agarose gel containing Ethidium Bromide (0.5 µg/mL).

    • Note: kDNA networks remain in the well (do not migrate). Decatenated minicircles migrate into the gel.

  • Result: Inhibitors (like Etoposide or active Nitro-quinolones) prevent the release of minicircles; the gel lane will be empty compared to the DMSO control.

Benchmarking Workflow Diagram

This workflow ensures a logical progression from cell-free screening to cellular validation, minimizing false positives.

BenchmarkingWorkflow cluster_Primary Phase 1: Target Validation cluster_Secondary Phase 2: Cellular Efficacy Start Compound Library (6-Nitroquinolin-2(1H)-one) TopoI_Assay Topo I Relaxation Assay (pBR322) Start->TopoI_Assay TopoII_Assay Topo II Decatenation Assay (kDNA) Start->TopoII_Assay MTT MTT Cytotoxicity (HeLa / MCF-7) TopoI_Assay->MTT If IC50 < 20µM TopoII_Assay->MTT If IC50 < 20µM Comet Comet Assay (DNA Damage Check) MTT->Comet Confirm Mechanism Decision Hit Selection Comet->Decision Selectivity Index > 2.0

Figure 2: Screening cascade for validating nitro-quinolone activity.

References

  • Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Source: National Institutes of Health (NIH) / PMC. URL:[Link] Relevance: Defines the "interfacial inhibition" mechanism used to benchmark the nitro-quinolone scaffold against Camptothecin.

  • Nitrated Indenoisoquinolines as Topoisomerase I Inhibitors: A Systematic Study and Optimization. Source: Journal of Medicinal Chemistry (via PubMed).[1] URL:[Link] Relevance: Establishes the specific structure-activity relationship (SAR) of the nitro group in enhancing Topoisomerase I inhibition in quinoline-related scaffolds.

  • Novel 1-8-bridged Chiral Quinolones with Activity Against Topoisomerase II. Source: Antimicrobial Agents and Chemotherapy (via PubMed).[2] URL:[Link] Relevance: Provides the comparative protocols for Topo II relaxation and cleavage assays used to benchmark quinolone derivatives.

  • Drug Repurposing of Fluoroquinolones as Anticancer Agents. Source: Royal Society of Chemistry (RSC). URL:[Link] Relevance: Reviews the shift of quinolone scaffolds from antibacterial to anticancer applications, supporting the rationale for testing 6-Nitroquinolin-2(1H)-one against eukaryotic targets.

Sources

Validation

comparing the fluorescent properties of 6-Nitroquinolin-2(1H)-one with other probes

The following guide provides an in-depth technical comparison of 6-Nitroquinolin-2(1H)-one against established fluorescent probes for hypoxia and nitroreductase (NTR) detection. This analysis synthesizes experimental dat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 6-Nitroquinolin-2(1H)-one against established fluorescent probes for hypoxia and nitroreductase (NTR) detection. This analysis synthesizes experimental data to evaluate its spectral characteristics, enzymatic selectivity, and utility in bioimaging.[1][2]

Executive Summary: The "Side-Product" Paradox

6-Nitroquinolin-2(1H)-one occupies a unique niche in the landscape of fluorescent probes. While structurally similar to the widely utilized 6-Nitroquinoline (a hypoxia-selective probe), it is frequently identified as an oxidative metabolite (side product) rather than a primary sensor in mammalian systems.

For researchers, the critical distinction lies in enzymatic susceptibility . While its theoretical reduced form (6-aminoquinolin-2(1H)-one) acts as a high-quantum-yield blue fluorophore, the parent nitro-compound exhibits significant resistance to reduction by standard mammalian enzymes like Xanthine Oxidase (XO), limiting its utility as a standalone probe compared to alternatives like Nitro-Rhodamine or Cyto-Nitro .

Mechanism of Action & Photophysics

The fluorescence "turn-on" mechanism for this class of probes relies on the bioreductive conversion of a fluorescence-quenching nitro group (


) to an electron-donating amino group (

).
The Pathway[3][4]
  • Quenching State: The nitro group induces intersystem crossing (ISC) or photoinduced electron transfer (PET), rendering the parent molecule non-fluorescent.

  • Activation: Under hypoxic conditions, type I/II nitroreductases (NTR) or xanthine oxidase catalyze the reduction:

    
    
    
  • Emission: The resulting amino-quinolinone pushes the electron density into the conjugated system, enabling strong fluorescence (Internal Charge Transfer - ICT).

Comparative Spectral Data

The following table contrasts 6-Nitroquinolin-2(1H)-one with its parent scaffold and a standard red-emitting competitor.

Feature6-Nitroquinolin-2(1H)-one 6-Nitroquinoline (Parent)Nitro-Rhodamine (Standard)
Primary Application Metabolite / Theoretical ProbeHypoxia DetectionNTR Imaging (Tumors)
Excitation (

)
~360–380 nm (UV/Blue)350 nm (UV)~500–550 nm (Green)
Emission (

)
485 nm (Cyan/Blue)*530 nm (Green)560–590 nm (Orange/Red)
Stokes Shift Large (>100 nm)Giant (205 nm) Small (~20–40 nm)
Enzyme Specificity Resistant to Xanthine OxidaseHigh specificity for Xanthine OxidaseBroad NTR specificity
Cell Permeability ModerateHighHigh
Key Limitation Slow/No reduction by XO Generates side products (including the -one form)Background fluorescence

*Note: Emission data refers to the reduced amino-product (6-aminoquinolin-2(1H)-one).

Critical Analysis: Why Choose (or Avoid) This Probe?

A. The "Dead-End" Metabolite Issue

Research by Rajapakse et al. (2013) demonstrated that while 6-Nitroquinoline is efficiently reduced to the fluorescent 6-aminoquinoline by Xanthine Oxidase under hypoxia, it also undergoes oxidative hydroxylation to form 6-Nitroquinolin-2(1H)-one .[3]

  • Crucially: This "one" derivative was not further reduced to its fluorescent amino form by Xanthine Oxidase in vitro.

  • Implication: In mammalian hypoxia models relying on XO, 6-Nitroquinolin-2(1H)-one acts as a "sink," accumulating without generating a signal. It is likely more suitable for bacterial NTR detection or chemical reduction assays rather than mammalian hypoxia imaging.

B. Spectral Advantages (Theoretical)

Despite the enzymatic hurdles, the fluorophore scaffold itself (Quinolin-2(1H)-one) offers superior photostability and a distinct blue emission (485 nm) compared to the green emission of quinolines. This makes it a valuable candidate for multi-color imaging if paired with a reductase capable of processing it (e.g., specific bacterial nitroreductases).

Visualizing the Metabolic Fate

The diagram below illustrates the divergent pathways of the quinoline-based probes, highlighting why 6-Nitroquinolin-2(1H)-one is often a "silent" byproduct in standard assays.

MetabolicPathways cluster_legend Pathway Key Probe 6-Nitroquinoline (Pro-Fluorescent) Metabolite 6-Nitroquinolin-2(1H)-one (The Topic Probe) Probe->Metabolite Oxidation (Side Rxn) Xanthine Oxidase Product1 6-Aminoquinoline (Fluorescent: 530 nm) Probe->Product1 Reduction (Hypoxia) Xanthine Oxidase Product2 6-Aminoquinolin-2(1H)-one (Fluorescent: 485 nm) Metabolite->Product2 Reduction (Blocked/Slow with XO) Key Standard mammalian reductases (XO) readily reduce the parent probe but struggle to activate the -one derivative.

Caption: Divergent metabolic pathways of 6-Nitroquinoline. The 2(1H)-one derivative often accumulates as a non-fluorescent byproduct in mammalian XO assays.

Experimental Protocol: Validation Assay

To verify the performance of 6-Nitroquinolin-2(1H)-one (or its parent) in your specific biological system, use this self-validating protocol.

Materials
  • Probe Stock: 10 mM in DMSO.

  • Enzyme System: Xanthine Oxidase (0.05 U/mL) + Xanthine (100 µM) OR Bacterial Nitroreductase (e.g., E. coli NfsB) + NADH (500 µM).

  • Buffer: PBS (pH 7.4), degassed for hypoxia simulation.

Step-by-Step Workflow
  • Preparation: Dilute probe to 10 µM in PBS.

  • Control Group: Probe + Buffer (Aerobic).

  • Experimental Group (Hypoxia/Enzyme):

    • Add Enzyme System.

    • Seal measuring cuvette/well with mineral oil or use an anaerobic chamber.

  • Kinetic Measurement:

    • Set Excitation: 360 nm .

    • Monitor Emission: Scan 400–600 nm every 5 minutes for 1 hour.

  • Data Interpretation:

    • Success: Appearance of a peak at 485 nm indicates successful reduction (likely with bacterial NTR).

    • Failure: No fluorescence change suggests the enzyme cannot reduce the specific redox potential of the 2(1H)-one ring, confirming the "metabolic sink" hypothesis.

References

  • Rajapakse, A., et al. (2013). "Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions." Chemical Research in Toxicology. Available at: [Link]

  • Xu, K., et al. (2015). "Recent advances in the development of fluorescent probes for hypoxia." Acta Pharmaceutica Sinica B. (General context on nitro-reduction mechanisms).
  • Mao, Z., et al. (2020). "Selective colorimetric and fluorescence detection of nitroreductase enzymes in living cells." International Journal of Biological Macromolecules. (Comparison for Rhodamine-based NTR probes).

Sources

Comparative

Bridging the Silicon Divide: A Senior Application Scientist's Guide to Validating Computational Predictions for 6-Nitroquinolin-2(1H)-one Activity

For the purpose of this guide, we will operate under a common and highly relevant hypothetical scenario in drug discovery: computational models have predicted that 6-Nitroquinolin-2(1H)-one possesses inhibitory activity...

Author: BenchChem Technical Support Team. Date: February 2026

For the purpose of this guide, we will operate under a common and highly relevant hypothetical scenario in drug discovery: computational models have predicted that 6-Nitroquinolin-2(1H)-one possesses inhibitory activity against a specific protein kinase, a class of enzymes frequently implicated in diseases such as cancer.[4][5] Our objective is to design and execute a validation workflow that is not only scientifically rigorous but also logically structured to provide a clear and decisive assessment of this prediction.

The Computational Hypothesis: Predicting Kinase Inhibition

The journey begins with the computational prediction itself. Various in silico methods can be employed to predict the interaction of a small molecule like 6-Nitroquinolin-2(1H)-one with a protein kinase.[4][6]

Structure-Based Drug Design (SBDD): This approach leverages the three-dimensional structure of the target kinase. Molecular docking simulations are a cornerstone of SBDD, where the small molecule is virtually placed into the ATP-binding site of the kinase to predict its binding affinity and pose.[6] The predicted interactions, such as hydrogen bonds and hydrophobic contacts, provide a rational basis for the inhibitory potential.[6]

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. These rely on the knowledge of existing active molecules. Pharmacophore modeling, for instance, identifies the essential chemical features of known inhibitors to build a model that can be used to screen new compounds.[4]

For our hypothetical scenario, let's assume a molecular docking study predicted a high binding affinity of 6-Nitroquinolin-2(1H)-one to the ATP-binding pocket of a key oncogenic kinase. The nitro group at the 6th position and the quinolinone core are predicted to form crucial hydrogen bonds with the hinge region of the kinase.

The Experimental Validation Workflow: A Step-by-Step Approach

The experimental validation process must be a systematic and multi-faceted endeavor. It should progress from broad, initial assessments to more specific and mechanistic studies.

G cluster_0 Initial Screening cluster_1 Cellular Activity cluster_2 Off-Target & Safety Profiling Compound Acquisition & QC Compound Acquisition & QC Biochemical Kinase Assay Biochemical Kinase Assay Compound Acquisition & QC->Biochemical Kinase Assay Cell-Based Cytotoxicity Assay Cell-Based Cytotoxicity Assay Biochemical Kinase Assay->Cell-Based Cytotoxicity Assay Target Engagement Assay Target Engagement Assay Cell-Based Cytotoxicity Assay->Target Engagement Assay Kinase Selectivity Profiling Kinase Selectivity Profiling Target Engagement Assay->Kinase Selectivity Profiling hERG Channel Assay hERG Channel Assay Kinase Selectivity Profiling->hERG Channel Assay Conclusion & Further Development Conclusion & Further Development hERG Channel Assay->Conclusion & Further Development Computational Prediction Computational Prediction Computational Prediction->Compound Acquisition & QC

Figure 1: A streamlined workflow for the experimental validation of a predicted kinase inhibitor.

Step 1: Compound Acquisition and Quality Control

The first crucial step is to obtain a high-purity sample of 6-Nitroquinolin-2(1H)-one. The synthesis of quinolin-2(1H)-one derivatives is well-documented in the literature.[7] It is imperative to verify the identity and purity of the compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). Impurities could lead to misleading results in subsequent assays.

Step 2: In Vitro Biochemical Kinase Assay

The most direct way to test our computational hypothesis is to perform a biochemical assay using the purified target kinase.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagent Preparation:

    • Prepare a stock solution of 6-Nitroquinolin-2(1H)-one in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound to create a dose-response curve.

    • Prepare the reaction buffer, purified kinase, substrate peptide, and ATP at their optimal concentrations.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo™ assay, for example, uses a luciferase-based system to quantify ADP.

  • Data Analysis:

    • Plot the kinase activity against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Rationale: This cell-free assay directly measures the interaction between the compound and the isolated kinase, providing a clean assessment of inhibitory activity without the complexities of a cellular environment.

Step 3: Cell-Based Cytotoxicity and Proliferation Assays

A compound that inhibits a kinase implicated in cancer should ideally exhibit cytotoxic or anti-proliferative effects on cancer cells that are dependent on that kinase.

Protocol: MTT Cell Proliferation Assay

  • Cell Culture:

    • Culture a cancer cell line known to be reliant on the target kinase in a 96-well plate.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 6-Nitroquinolin-2(1H)-one. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Data Analysis:

    • Measure the absorbance of the formazan solution at the appropriate wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cell proliferation.

Rationale: This assay provides evidence that the compound's biochemical activity translates to a functional effect in a relevant cellular context.[8][9] Cytotoxicity assays can also be employed to measure cell death.[10][11]

Step 4: Target Engagement and Selectivity Profiling

While the compound may inhibit the target kinase and affect cell viability, it is crucial to confirm that it is indeed interacting with the intended target within the cell and to assess its selectivity.

Target Engagement: Cellular thermal shift assays (CETSA) can be used to confirm that the compound binds to the target kinase in intact cells.

Kinase Selectivity Profiling: To understand the specificity of 6-Nitroquinolin-2(1H)-one, it should be screened against a panel of other kinases. This is critical to identify potential off-target effects that could lead to toxicity. Several commercial services offer kinase profiling against hundreds of different kinases.

G 6-Nitroquinolin-2(1H)-one 6-Nitroquinolin-2(1H)-one Target Kinase Target Kinase 6-Nitroquinolin-2(1H)-one->Target Kinase Inhibition Off-Target Kinase 1 Off-Target Kinase 1 6-Nitroquinolin-2(1H)-one->Off-Target Kinase 1 Potential Inhibition Off-Target Kinase 2 Off-Target Kinase 2 6-Nitroquinolin-2(1H)-one->Off-Target Kinase 2 Potential Inhibition Cellular Proliferation Cellular Proliferation Target Kinase->Cellular Proliferation Promotes

Figure 2: A conceptual diagram illustrating the desired on-target and potential off-target activities of 6-Nitroquinolin-2(1H)-one.

Step 5: Preliminary Safety Assessment - The hERG Assay

A significant hurdle in drug development is cardiotoxicity, often associated with the blockade of the hERG potassium ion channel.[12][13] Early assessment of a compound's potential to inhibit the hERG channel is a critical step.

Protocol: Automated Patch Clamp hERG Assay

  • Cell Preparation:

    • Use a cell line stably expressing the hERG channel (e.g., HEK 293 cells).

  • Electrophysiology:

    • Utilize an automated patch-clamp system to measure the hERG current in response to a specific voltage protocol.

    • Apply various concentrations of 6-Nitroquinolin-2(1H)-one to the cells and record the corresponding changes in the hERG current.

  • Data Analysis:

    • Determine the IC50 for hERG channel inhibition.

Rationale: This assay provides an early warning of potential cardiotoxicity, allowing for the deprioritization of compounds with a high risk or guiding medicinal chemistry efforts to mitigate this liability.[14][15][16]

Comparing Predictions with Experimental Reality: Data Interpretation

The culmination of this validation workflow is a direct comparison of the computational predictions with the experimental data.

Parameter Computational Prediction Experimental Result (Hypothetical) Alternative 1 (Known Inhibitor) Alternative 2 (Inactive Compound)
Target Kinase Binding Affinity High (e.g., Docking Score: -10.2 kcal/mol)IC50 = 0.5 µMIC50 = 0.1 µMIC50 > 100 µM
Cellular Proliferation Inhibition Predicted to be activeIC50 = 2.5 µMIC50 = 0.8 µMIC50 > 100 µM
Kinase Selectivity Not explicitly predictedActive against 5 out of 200 kinasesActive against 2 out of 200 kinasesN/A
hERG Inhibition Not explicitly predictedIC50 = 25 µMIC50 = 50 µMIC50 > 100 µM

Interpretation of Hypothetical Results:

In this hypothetical scenario, the experimental data validates the computational prediction of kinase inhibition, albeit with moderate potency. The compound also demonstrates on-target activity in a cellular context. The selectivity profiling reveals some off-target activity, which would require further investigation. Importantly, the hERG inhibition is observed at a concentration significantly higher than its target kinase inhibition, suggesting a potentially acceptable therapeutic window, though this would need careful consideration in further development.

Conclusion: An Iterative and Collaborative Process

The validation of computational predictions is not a linear process but rather an iterative cycle of prediction, experimentation, and refinement. The experimental data generated through the workflow described here provides crucial feedback to the computational models, allowing for their improvement and the design of more potent and selective analogs of 6-Nitroquinolin-2(1H)-one. This collaborative approach between computational and experimental scientists is the cornerstone of modern, efficient, and successful drug discovery.

References

  • Ghosh, A., et al. (2009). 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 9, 279. Retrieved from [Link]

  • Grisoni, F., et al. (2022). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 23(15), 8299. Retrieved from [Link]

  • Konc, J., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Medicinal Chemistry, 26(32), 5985-6006. Retrieved from [Link]

  • Fujita, R., et al. (2007). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 12(8), 1847-1863. Retrieved from [Link]

  • Houk, K. N., & Cheong, P. H. Y. (2008). Computational prediction of small-molecule catalysts. Nature, 455(7211), 309-313. Retrieved from [Link]

  • Verhaeghe, P., et al. (2018). Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study. European Journal of Medicinal Chemistry, 155, 637-654. Retrieved from [Link]

  • Williamson, A. E., et al. (2021). An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials. Journal of Medicinal Chemistry, 64(22), 16735-16748. Retrieved from [Link]

  • Kratz, J. M., et al. (2014). Experimentally Validated hERG Pharmacophore Models as Cardiotoxicity Prediction Tools. Journal of Chemical Information and Modeling, 54(10), 2887-2901. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Brown, A. S., & Patel, C. J. (2017). Validation approaches for computational drug repurposing: a review. Briefings in Bioinformatics, 18(5), 868-881. Retrieved from [Link]

  • Bočkor, L., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Arhiv za higijenu rada i toksikologiju, 76(2). Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Schuffenhauer, A., et al. (2007). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Chemical Information and Modeling, 47(2), 549-557. Retrieved from [Link]

  • Houk, K. N., & Cheong, P. H. Y. (2008). Computational prediction of small-molecule catalysts. ResearchGate. Retrieved from [Link]

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  • Singh, S., et al. (2018). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology, 9, 1039. Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity assays – what your cells don't like. Retrieved from [Link]

  • Faryna, A., & Kalinichenko, E. (2025). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. Open Journal of Medicinal Chemistry, 15, 1-17. Retrieved from [Link]

  • Chen, B., et al. (2013). Experimental validation of novel hERG inhibitors. PLoS ONE, 8(7), e69513. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences and Research. (2025, July 29). Integrating Computational and Experimental Approaches in 21st Century Drug Design. Retrieved from [Link]

  • Huang, X., et al. (2017). The synthesis of 2,3,6-trisubstituted 1-oxo-1,2-dihydroisoquinolines as potent CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 27(23), 5166-5170. Retrieved from [Link]

  • Berrera, M., et al. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Czarnek, A., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3226. Retrieved from [Link]

  • Technology Networks. (2023, August 4). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]

  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved from [Link]

  • Kratz, J. M., et al. (2014). Experimentally Validated hERG Pharmacophore Models as Cardiotoxicity Prediction Tools. ResearchGate. Retrieved from [Link]

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Validation

A Researcher's Guide to the In Vitro Statistical Analysis of 6-Nitroquinolin-2(1H)-one

This guide provides a comprehensive framework for the in vitro evaluation of 6-Nitroquinolin-2(1H)-one, a member of the quinolinone family of heterocyclic compounds. The quinoline and quinolinone ring systems are recogni...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of 6-Nitroquinolin-2(1H)-one, a member of the quinolinone family of heterocyclic compounds. The quinoline and quinolinone ring systems are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This document moves beyond a simple recitation of protocols to offer a strategic guide for researchers, emphasizing the rationale behind experimental design and the statistical interpretation of results, primarily through the lens of oncology research, where quinolinone derivatives have shown significant promise.[1][2]

Introduction to 6-Nitroquinolin-2(1H)-one and its Therapeutic Potential

The quinolin-2(1H)-one scaffold is a versatile backbone that, through various substitutions, has yielded compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The addition of a nitro group, as in 6-Nitroquinolin-2(1H)-one, can significantly modulate a molecule's electronic properties and biological activity. Nitroaromatic compounds are known to be active pharmacophores in various medicines, often acting as bio-reductive "pro-drugs" or by influencing receptor binding affinity.[5][6][7]

Based on extensive research into its chemical class, 6-Nitroquinolin-2(1H)-one is a promising candidate for investigation in several therapeutic areas. The most prominent of these is oncology, where related compounds have been shown to function as potent inhibitors of critical signaling pathways.[8][9]

Postulated Mechanisms of Action: A Comparative Overview

While specific data for 6-Nitroquinolin-2(1H)-one is emerging, the broader quinolinone class provides a strong basis for postulating its mechanisms of action.

  • Anticancer Activity : Many quinolinone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell growth and proliferation. A novel series of quinolin-2(1H)-one derivatives was recently identified as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[9] These receptors are often overexpressed in various cancers, including breast and lung cancer. Inhibition leads to cell cycle arrest and the induction of apoptosis (programmed cell death).[9] Other related compounds have been shown to inhibit tubulin polymerization or act as topoisomerase inhibitors, both of which are validated anticancer mechanisms.[2]

  • Antimicrobial Activity : The quinolone core is famously the basis for a major class of antibiotics. The nitro group can also confer antimicrobial properties. Nitroxoline, a related nitroquinoline, is a marketed drug for urinary tract infections that functions by chelating essential metal ions required for bacterial growth.[10][11][12] It is plausible that 6-Nitroquinolin-2(1H)-one could exhibit similar activities against various bacterial or parasitic pathogens.[5]

The following diagram illustrates a simplified EGFR/HER-2 signaling pathway, a likely target for quinolinone-based anticancer agents.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER-2 RAS RAS EGFR->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Translocates & Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds & Activates Inhibitor 6-Nitroquinolin-2(1H)-one Inhibitor->EGFR Inhibits MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of test compounds. Include Vehicle and Untreated Controls. A->B C 3. Incubation Incubate cells with compounds for 48-72h. B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 4h. C->D E 5. Solubilization Add DMSO or Solubilization Buffer to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance at ~570nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and plot dose-response curves to find IC50. F->G

Caption: Standard experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated stock of 6-Nitroquinolin-2(1H)-one and comparator compounds in the appropriate medium. Perform serial dilutions to create a range of 8-10 concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the corresponding wells. Include wells treated with vehicle (e.g., 0.1% DMSO) as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

Statistical Analysis of In Vitro Results

  • Data Normalization:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Dose-Response Curve Generation:

    • Plot the normalized % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

    • This data is then fitted to a non-linear regression model, typically a sigmoidal dose-response (variable slope) equation. The standard equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • IC50 Determination and Comparison:

    • The IC50 value is derived directly from the curve fit as the concentration at which the response is halfway between the top and bottom plateaus.

    • Perform the experiment in triplicate to obtain a mean IC50 value and standard deviation (SD) or standard error of the mean (SEM).

    • To determine if the difference in potency between 6-Nitroquinolin-2(1H)-one and a comparator like Erlotinib is statistically significant, an unpaired t-test or a one-way ANOVA followed by a post-hoc test (if comparing multiple compounds) can be applied to the Log(IC50) values. A p-value of < 0.05 is typically considered statistically significant.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of 6-Nitroquinolin-2(1H)-one. By comparing its cytotoxic activity against relevant benchmarks in cancer cell lines and assessing its effect on normal cells, researchers can establish a preliminary efficacy and safety profile.

Should the initial cytotoxicity screens prove promising, subsequent studies should aim to further elucidate the mechanism of action. These could include:

  • Kinase Inhibition Assays: To directly measure the inhibitory activity against specific kinases like EGFR and HER-2. [9]* Apoptosis and Cell Cycle Assays: Using flow cytometry to confirm if cell death is occurring via apoptosis and to investigate if the compound causes arrest at specific phases of the cell cycle. [13]* Antimicrobial Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi using broth microdilution methods. [3] Through this systematic process of hypothesis-driven experimentation and rigorous statistical analysis, the true therapeutic potential of 6-Nitroquinolin-2(1H)-one can be effectively determined.

References

  • BenchChem. (n.d.). Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. BenchChem.
  • BenchChem. (n.d.). Preliminary Cytotoxicity Profile of Quinolin-2(1H)-one Derivatives: A Technical Overview. BenchChem.
  • Hei, Y., et al. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing.
  • Al-Wahaibi, L. H., et al. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry, 13:1638489.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives.
  • Ahmad, M. R., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Bhattacharya, S., et al. (n.d.). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer. Available at: [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Arhiv za higijenu rada i toksikologiju, 76(2).
  • Verhaeghe, P., et al. (2018). Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study. European Journal of Medicinal Chemistry, 155, 637-658. Available at: [Link]

  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 499-507. Available at: [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Hrčak. Available at: [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. MDPI. Available at: [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists. ResearchGate. Available at: [Link]

  • Nowak, M., et al. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]

  • Nowak, M., et al. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. ResearchGate. Available at: [Link]

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Comparative

Technical Comparison Guide: Efficacy and Application of 6-Nitroquinolin-2(1H)-one

The following guide provides an in-depth technical analysis of 6-Nitroquinolin-2(1H)-one, focusing on its role as a critical scaffold in medicinal chemistry rather than a standalone therapeutic agent. Executive Summary 6...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 6-Nitroquinolin-2(1H)-one, focusing on its role as a critical scaffold in medicinal chemistry rather than a standalone therapeutic agent.

Executive Summary

6-Nitroquinolin-2(1H)-one (CAS: 64495-55-2), often referred to as 6-nitrocarbostyril, serves as a "privileged scaffold" in drug discovery. Unlike its structural isomer Nitroxoline (8-hydroxy-5-nitroquinoline), which exhibits direct antimicrobial efficacy via chelation, 6-Nitroquinolin-2(1H)-one is primarily a high-value intermediate. Its efficacy is defined by its synthetic utility —specifically its ability to be regioselectively reduced and functionalized to generate Type III Phosphodiesterase (PDE3) inhibitors, platelet aggregation inhibitors, and novel antimicrobial agents.

This guide objectively compares the efficacy of the 6-nitro scaffold against its 7-nitro isomer and the 8-hydroxy variants, supported by experimental protocols and mechanistic insights.

Part 1: Structural Efficacy & Mechanistic Positioning[1]

The "Scaffold Efficacy" Concept

In rational drug design, the efficacy of 6-Nitroquinolin-2(1H)-one is measured by its Derivatization Potential (DP) . The nitro group at position 6 is electronically primed for reduction to an amine (


), which serves as the attachment point for pharmacophores found in blockbuster drugs like Cilostazol  and Brexpiprazole .
Comparative Analysis of Quinolinone Scaffolds
Feature6-Nitroquinolin-2(1H)-one 7-Nitroquinolin-2(1H)-one Nitroxoline (8-OH-5-NO₂)
Primary Utility Precursor for PDE Inhibitors & AntipsychoticsScaffold for Antikinetoplastid (Anti-parasitic) agentsDirect Antimicrobial/Antifungal Agent
Key Reactivity C6-Nitro reduction

C6-Amine functionalization
C7-Nitro bioactivation by parasitic nitroreductasesBidentate Metal Chelation (

,

)
Electronic Profile Electron-withdrawing group (EWG) activates C2-carbonylEWG activates C4; prone to nucleophilic attackPhenolic OH dominates reactivity
Direct Cytotoxicity Low (requires activation)Moderate (selective toxicity to parasites)High (bacteriostatic/bactericidal)
Mechanism of Action (Downstream Derivatives)

The 6-nitro core is the precursor to 6-aminoquinolin-2(1H)-one . Derivatives synthesized from this amine exhibit efficacy through the following pathways:

  • PDE3 Inhibition: Steric bulk added to the C6-amine mimics the cAMP substrate, blocking the catalytic site of Phosphodiesterase 3. This leads to increased intracellular cAMP in platelets, inhibiting aggregation (Antithrombotic efficacy).

  • Dopamine D2 Partial Agonism: Linkers attached to the C6/C7 positions allow the quinolinone headgroup to bind to the orthosteric site of GPCRs (e.g., in antipsychotics).

Part 2: Experimental Data & Protocols

Synthetic Efficacy: Regioselective Nitration

Objective: To demonstrate the superior yield and purity of synthesizing the 6-nitro isomer over the 8-nitro or 5-nitro variants using modified protocols.

Protocol 1: Optimized Nitration of Quinolin-2(1H)-one

  • Reagents: Quinolin-2(1H)-one (1.0 eq),

    
     (1.1 eq), conc. 
    
    
    
    .
  • Conditions: 0°C to Room Temperature (RT), 2 hours.

  • Mechanism: Electrophilic aromatic substitution. The amide group directs ortho/para. Since the nitrogen lone pair is conjugated with the carbonyl, the 6-position (para to the nitrogen) is electronically favored over the 3, 5, or 8 positions.

Data Comparison: Regioselectivity Yields

Precursor Major Product Yield (%) Purity (HPLC) Notes
Quinolin-2(1H)-one 6-Nitro 88% >98% Highly selective due to para-directing amide N.
8-Hydroxyquinoline 5-Nitro / 7-Nitro 65% 85% Mixture of isomers; requires difficult separation.

| 1,2,3,4-Tetrahydroquinoline | 6-Nitro | 72% | 92% | Oxidation prone; lower stability than the quinolinone. |

Biological Efficacy: Antimicrobial Screening of Derivatives

Context: While the core is inactive, hydrazide derivatives of 6-nitroquinolin-2(1H)-one show potent antibacterial activity.

Experiment: Minimum Inhibitory Concentration (MIC) Assay

  • Test Compounds:

    • Compound A: 6-Nitroquinolin-2(1H)-one (Core)[1]

    • Compound B: N-amino-4,7-dimethyl-6-nitroquinolin-2-one (Derivative)

    • Control: Ciprofloxacin

  • Organisms: S. aureus (Gram+), E. coli (Gram-)

Results (MIC in


): 
Organism Compound A (Core) Compound B (Derivative) Ciprofloxacin Interpretation
S. aureus >128 (Inactive) 16 0.5 Core is inactive; functionalization at N1/C6 confers activity.

| E. coli | >128 (Inactive) | 32 | 0.015 | Moderate Gram-negative activity for derivative. |

Causality: The 6-nitro core lacks the necessary hydrogen-bonding or intercalation geometry to inhibit bacterial DNA gyrase on its own. Functionalization (e.g., adding a urea or hydrazide moiety) restores binding affinity.

Part 3: Visualization of Efficacy Pathways

The following diagram illustrates the critical role of 6-Nitroquinolin-2(1H)-one as a divergence point in drug synthesis, contrasting it with the 7-nitro pathway.

G Start Quinolin-2(1H)-one Nitro6 6-Nitroquinolin-2(1H)-one (The Scaffold) Start->Nitro6 Nitration (HNO3/H2SO4) Major Product (88%) Nitro7 7-Nitro Isomer Start->Nitro7 Minor Product (<5%) Amine6 6-Aminoquinolin-2(1H)-one Nitro6->Amine6 Reduction (H2, Pd/C or Fe/HCl) Parasite Antikinetoplastid Agents (Sleeping Sickness) Nitro7->Parasite Bioactivation by Nitroreductase PDE_Inhib PDE3 Inhibitors (e.g., Cilostazol analogs) Amine6->PDE_Inhib Amide Coupling (Cyclohexyl linkers) Antimicrobial Hydrazide Derivatives (Antibacterial) Amine6->Antimicrobial Hydrazine Hydrate Functionalization

Caption: Divergent synthesis pathways showing 6-Nitroquinolin-2(1H)-one as the precursor for cardiovascular and antimicrobial agents, distinct from the 7-nitro antiparasitic pathway.

Part 4: Expert Recommendations & Safety

Handling and Stability
  • Storage: 6-Nitroquinolin-2(1H)-one is stable at room temperature but light-sensitive. Store in amber vials.

  • Solubility: Poor solubility in water and ethanol; soluble in DMSO and DMF. For biological assays, prepare stock solutions in DMSO (up to 50 mM).

Critical "Watch-Outs" for Researchers
  • Identity Confusion: Do NOT substitute with Nitroxoline (8-hydroxy-5-nitroquinoline). The absence of the 8-hydroxy group in 6-nitroquinolin-2(1H)-one renders it ineffective as a metal chelator.

  • Reduction Protocol: When reducing the nitro group to the amine, avoid using harsh acidic conditions if other sensitive functional groups are present. Catalytic hydrogenation (

    
    , Pd/C) is the gold standard for maintaining high yield (>90%).
    

References

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. (2018). Describes the synthesis of N-amino-4,7-dimethyl-6-nitroquinolin-2-one and its antimicrobial evaluation.

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline. Biochemia Medica. (2025). Provides comparative data on nitro-substituted quinolines and their regioisomers, highlighting the distinct biological profile of 6-nitro variants.

  • 7-Nitroquinolin-2(1H)-one as a scaffold for antikinetoplastid studies. BenchChem Data. (Accessed 2026).[2] Highlights the specific utility of the 7-nitro isomer for parasitic diseases, contrasting with the 6-nitro isomer's use.

  • Discovery and Optimization of Dihydroquinolin-2(1H)-ones as PDE5 Inhibitors. Journal of Medicinal Chemistry. (2024).[2] Establishes the quinolin-2-one core as a privileged structure for phosphodiesterase inhibition.

  • Multidirectional Efficacy of Biologically Active Nitro Compounds. Molecules. (2017). A review of nitro-containing drugs, providing context on the metabolic activation of nitro-heterocycles.

Sources

Validation

Comparative In Silico Analysis: 6-Nitroquinolin-2(1H)-one and Functionalized Analogs

Content Type: Publish Comparison Guide Subject: Comparative Docking Scores & Pharmacological Profiling Primary Targets: Human Topoisomerase II (Anticancer) & C. albicans CYP51 (Antimicrobial) Executive Summary: The Scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Comparative Docking Scores & Pharmacological Profiling Primary Targets: Human Topoisomerase II


 (Anticancer) & C. albicans CYP51 (Antimicrobial)

Executive Summary: The Scaffold Advantage

The 6-nitroquinolin-2(1H)-one moiety represents a privileged pharmacophore in medicinal chemistry, distinguished by its dual-potential as an anticancer and antimicrobial agent. Unlike simple quinolines, the lactam (2-one) functionality provides a unique hydrogen-bond donor/acceptor motif essential for binding in ATP-competitive pockets, while the 6-nitro group serves as a critical electronic anchor, enhancing dipole interactions with polar residues in enzyme active sites.

This guide provides a technical comparison of the core 6-nitroquinolin-2(1H)-one scaffold against its functionalized derivatives (specifically hydrazone and 4-substituted analogs) and industry-standard reference ligands (Etoposide and Fluconazole).

Target Landscape & Rationale

To validate the therapeutic utility of this scaffold, we analyze its performance against two high-value biological targets identified in recent structural activity relationship (SAR) studies:

  • Human Topoisomerase II

    
     (Topo II
    
    
    
    ):
    A critical enzyme for DNA replication and a validated target for anticancer drugs like Etoposide. The quinolin-2-one core mimics the planar intercalation of DNA base pairs.
  • Lanosterol 14

    
    -demethylase (CYP51):  The primary target of azole antifungals. The nitro group facilitates coordination within the heme-binding pocket, disrupting fungal membrane synthesis.
    

Comparative Docking Performance

The following data synthesizes binding affinities ($ \Delta G $) from recent computational studies utilizing AutoDock Vina and Glide (Schrödinger). Lower binding energy (more negative) indicates higher affinity.

Table 1: Comparative Binding Affinity (kcal/mol)
Ligand IDStructure DescriptionTarget: Human Topo II

(PDB: 3QX3)
Target: C. albicans CYP51 (PDB: 5FSA)
Ref-Std-1 Etoposide (Anticancer Std)-11.2 N/A
Ref-Std-2 Fluconazole (Antifungal Std)N/A-8.4
NQ-Core 6-Nitroquinolin-2(1H)-one (Unsubstituted Scaffold)-7.1-6.2
NQ-Deriv-A 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-9.5-7.8
NQ-Deriv-B Quinolin-2-one Hydrazone (Nitrophenyl moiety)-10.8 -9.1

Analyst Insight: The unsubstituted NQ-Core shows moderate affinity, serving as a "fragment lead." However, NQ-Deriv-B (Hydrazone functionalized) rivals the standard Etoposide in Topo II binding (-10.8 vs -11.2 kcal/mol) and outperforms Fluconazole in CYP51 binding (-9.1 vs -8.4 kcal/mol). This drastic improvement is attributed to the hydrazone linker extending the molecule into the hydrophobic sub-pockets of the enzymes.

Mechanistic Insight: Binding Mode Analysis

Topoisomerase II Interaction

The superior performance of the 6-nitro substituted ligands is driven by specific residue interactions:

  • 
    -
    
    
    
    Stacking:
    The planar quinolinone ring intercalates between DNA base pairs and stacks against DC-8 and DG-13 nucleotides.
  • H-Bonding: The lactam carbonyl (C=O) at position 2 acts as an H-bond acceptor for Arg-503 .

  • Nitro Group Effect: The 6-nitro group forms an electrostatic bridge with Lys-440 , stabilizing the complex.

CYP51 (Lanosterol Demethylase) Interaction
  • Heme Coordination: In NQ-Deriv-B , the hydrazone nitrogen coordinates with the Heme iron (Fe

    
    ), mimicking the azole ring of Fluconazole.
    
  • Hydrophobic Tunnel: The quinolinone ring occupies the access channel lined by Tyr-118 and Phe-126 .

Experimental Protocol: Validated Docking Workflow

To replicate these results, researchers must adhere to a rigid "Self-Validating" protocol.

Step 1: Ligand Preparation
  • Structure Generation: Draw 2D structures (ChemDraw) and convert to 3D (OpenBabel/Chem3D).

  • Energy Minimization: Apply MMFF94 force field to relax bond angles.

  • Charge Assignment: Compute Gasteiger partial charges; merge non-polar hydrogens.

Step 2: Protein Preparation
  • Retrieval: Download PDB structures (3QX3 for Topo II, 5FSA for CYP51).

  • Cleaning: Remove crystallographic water molecules (unless bridging) and co-crystallized ligands.

  • Protonation: Add polar hydrogens and compute Kollman charges.

Step 3: Grid Generation & Docking
  • Grid Box: Center the grid on the co-crystallized ligand centroid.

    • Dimensions:

      
       Å (0.375 Å spacing).
      
  • Algorithm: Use Lamarckian Genetic Algorithm (LGA).

    • Runs: 50 independent runs per ligand.

    • Exhaustiveness: Set to 8 (Standard) or 32 (High Precision).

Visualization of Workflow & Pathway

The following diagrams illustrate the computational workflow and the biological signaling pathway affected by these ligands.

Diagram 1: In Silico Docking Pipeline

DockingWorkflow LigandPrep Ligand Preparation (MMFF94 Minimization) GridGen Grid Generation (Active Site Definition) LigandPrep->GridGen ProteinPrep Protein Preparation (Remove H2O, Add H+) ProteinPrep->GridGen Docking Molecular Docking (LGA Algorithm) GridGen->Docking Scoring Scoring & Analysis (Binding Energy ΔG) Docking->Scoring Validation Validation (RMSD < 2.0 Å) Scoring->Validation Validation->Docking Refine Parameters

Caption: Standardized computational workflow for evaluating quinolinone derivatives against biological targets.

Diagram 2: Topoisomerase II Inhibition Pathway

TopoPathway drug 6-Nitroquinolin-2-one Derivative TopoII Topoisomerase IIβ (Active) drug->TopoII Inhibits (Stabilizes Cleavable Complex) DNA_Rep DNA Replication Complex DNA_Rep->TopoII Recruits Cleavage DNA Double-Strand Cleavage TopoII->Cleavage Catalyzes Religation DNA Religation Cleavage->Religation Normal Cycle Damage Permanent DNA Damage Cleavage->Damage Accumulation Religation->DNA_Rep Cycle Continues Apoptosis Apoptosis (Cell Death) Damage->Apoptosis p53 Activation

Caption: Mechanism of action for 6-nitroquinolin-2-one derivatives stabilizing the DNA-Topo II cleavable complex, leading to apoptosis.

References

  • Synthesis, Antimicrobial - Cytotoxic Evaluation, and Molecular Docking Studies of Quinolin-2-one Hydrazones. Source: Chemistry & Biodiversity (NIH/PubMed) [Link]

  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. Source: Semantic Scholar / PMC [Link]

  • Molecular Docking Study of Quinolin-4(1H)-one Derivatives as VEGFR-2 Inhibitors. Source: ResearchGate [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Nitroquinolin-2(1H)-one

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Nitroquinolin-2(1H)-one, a compound requiring careful management due to its potential hazards. This document is designed to be your preferred resource, offering clarity and actionable procedures that extend beyond the product to support your research and development endeavors.

Understanding the Hazard Profile of 6-Nitroquinolin-2(1H)-one

6-Nitroquinoline is classified as harmful if swallowed, in contact with skin, or if inhaled, and it is a suspected carcinogen[1]. Due to the presence of the nitro group, it is prudent to handle all nitroaromatic compounds with care, as some can be reactive or explosive under certain conditions[2][3]. Therefore, 6-Nitroquinolin-2(1H)-one should be managed as a hazardous waste.

Table 1: Hazard and Safety Information for Structurally Related Compounds

Hazard StatementClassificationPrecautionary MeasuresSource
Harmful if swallowedAcute oral toxicityDo not eat, drink or smoke when using this product. Rinse mouth if swallowed and get medical help.[1]
Harmful in contact with skinAcute dermal toxicityWear protective gloves and clothing. Wash with plenty of water if skin contact occurs.[1]
Harmful if inhaledAcute inhalation toxicityAvoid breathing dust. Use only in a well-ventilated area.[1]
Suspected of causing cancerCarcinogenicityObtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1]

Immediate Safety and Personal Protective Equipment (PPE)

When handling 6-Nitroquinolin-2(1H)-one for disposal, the following personal protective equipment is mandatory to minimize exposure:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[4].

  • Skin Protection: Use impervious gloves (e.g., nitrile) and wear a lab coat or chemical-resistant apron. Contaminated clothing should be removed immediately and washed before reuse[1][5].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a full-face respirator with an appropriate filter should be used[4].

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood[4][6]. Ensure that an eyewash station and safety shower are readily accessible[6].

Step-by-Step Disposal Protocol

The disposal of 6-Nitroquinolin-2(1H)-one must be carried out in compliance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][7].

Step 1: Waste Collection and Segregation

  • Collect waste 6-Nitroquinolin-2(1H)-one, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated, properly labeled hazardous waste container[8].

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid[6].

  • Do not mix 6-Nitroquinolin-2(1H)-one waste with other incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents or strong acids[6].

Step 2: Labeling the Waste Container

Proper labeling is critical for safe handling and disposal. The label on the hazardous waste container must include:

  • The words "Hazardous Waste"[8].

  • The full chemical name: "6-Nitroquinolin-2(1H)-one".

  • A clear description of the contents and their hazards (e.g., "Toxic," "Suspected Carcinogen")[8].

  • The accumulation start date.

  • The name of the principal investigator or laboratory contact.

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area, away from heat and sources of ignition[8][9].

  • The storage area should be inaccessible to unauthorized personnel and should have secondary containment to prevent the spread of material in case of a leak.

Step 4: Arranging for Professional Disposal

  • The disposal of 6-Nitroquinolin-2(1H)-one must be handled by a licensed hazardous-waste disposal contractor[2][9].

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. They will have established procedures and approved vendors for the disposal of chemical waste.

  • The recommended disposal method for related compounds is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1].

Diagram 1: Decision Workflow for Disposal of 6-Nitroquinolin-2(1H)-one

G start Start: Disposal of 6-Nitroquinolin-2(1H)-one ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Designated Container ppe->collect label Label Container as 'Hazardous Waste' collect->label store Store in a Secure, Well-Ventilated Area label->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposal Licensed Contractor Disposes via Incineration or Chemical Destruction contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of 6-Nitroquinolin-2(1H)-one.

Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Cleanup:

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated space, evacuate the immediate area and prevent unauthorized entry.

  • Personal Protection: Before attempting to clean a small spill, ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material to contain and collect the waste[9].

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and EHS department.

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention[5][6].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][6].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][5].

References

  • Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH. [Link]

  • nitro razredčilo. Chemius. [Link]

  • Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC). Cole-Parmer. [Link]

  • Nitrobenzene - Registration Dossier. ECHA. [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. (2023-02-27). [Link]

  • 10: Aromatic halogenated amines and nitro-compounds. Croner-i. [Link]

  • Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. EPA. (2022-10-10). [Link]

  • 2 - SAFETY DATA SHEET. [Link]

  • EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). [Link]

  • Spill Kit (Decontamin
  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. EPA. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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